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  • Product: 4-Octadecanol
  • CAS: 856576-38-0

Core Science & Biosynthesis

Foundational

4-Octadecanol: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Industrial Applications

Executive Summary 4-Octadecanol is a secondary long-chain fatty alcohol characterized by an 18-carbon aliphatic backbone with a hydroxyl group positioned at the C4 carbon[1]. Unlike primary fatty alcohols (e.g., 1-octade...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Octadecanol is a secondary long-chain fatty alcohol characterized by an 18-carbon aliphatic backbone with a hydroxyl group positioned at the C4 carbon[1]. Unlike primary fatty alcohols (e.g., 1-octadecanol or stearyl alcohol), the internal positioning of the hydroxyl group imparts unique steric and thermodynamic properties. This structural variance alters its crystallization behavior, melting point, and surface-active dynamics, making it a critical molecule in advanced polymer stabilization, nonionic surfactant synthesis, and lipid-based formulations[2]. This whitepaper details the physicochemical profile, advanced synthesis protocols, and industrial applications of 4-octadecanol, serving as a definitive guide for researchers and drug development professionals.

Chemical Identity & Structural Architecture

The structural architecture of 4-octadecanol (IUPAC: octadecan-4-ol) consists of a hydrophobic tetradecyl tail and a propyl group flanking a chiral secondary carbinol center[1]. This branching-like behavior disrupts the highly ordered crystalline packing typically seen in linear primary alcohols.

  • CAS Registry Number: 856576-38-0[1]

  • Molecular Formula: C18H38O[1]

  • SMILES String: CCCCCCCCCCCCCC(O)CCC[3]

  • FDA UNII: 4E91542L7V[3]

Physicochemical Properties

The following table summarizes the core quantitative data for 4-octadecanol, highlighting the experimental significance of each property for formulation and analytical chemistry[1],[3].

PropertyValueExperimental Significance
Molecular Weight 270.49 g/mol Determines stoichiometric calculations for derivatization and synthesis[1].
Topological Polar Surface Area 20.2 ŲIndicates extremely low polarity; highly lipophilic, requiring non-polar solvents (e.g., hexane, dichloromethane) for extraction[1].
Hydrogen Bond Donors 1Capable of forming intermolecular hydrogen bonds, influencing its melting point and viscosity compared to equivalent alkanes[1].
Hydrogen Bond Acceptors 1Participates in dipole interactions with polar co-solvents and surfactant headgroups[1].
Rotatable Bonds 14Confers high conformational flexibility, allowing the molecule to intercalate effectively into lipid bilayers or polymer matrices[1].
Stereochemistry Racemic (Defined Stereocenters: 0/1)Synthesized chemically as a racemic mixture unless highly stereospecific biological catalysts are employed[3].

Advanced Synthesis Methodologies: Plasma-Assisted Oxidation

While primary fatty alcohols are readily obtained via the Ziegler process or hydrogenation of fatty acids, secondary alcohols like 4-octadecanol require targeted functionalization. A cutting-edge, eco-friendly approach involves the oxidative functionalization of n-octadecane via non-thermal atmospheric plasma [4].

The Causality of the Reaction: Dielectric barrier discharge (DBD) plasma generated in a Helium/Oxygen mixture produces highly reactive oxygen species (O•, OH•). The homolytic cleavage of C-H bonds by these radicals initiates the reaction. Because secondary C-H bonds possess a lower bond dissociation energy (~410 kJ/mol) compared to primary C-H bonds (~423 kJ/mol), hydrogen abstraction occurs preferentially at the internal carbons[4]. This thermodynamic preference leads to a mixture of secondary alcohols (including 4-octadecanol) and ketones, with minimal formation of terminal 1-octadecanol[4].

Protocol: Plasma-Assisted Synthesis of 4-Octadecanol

Self-Validating System: This protocol relies on real-time off-gas analysis to ensure reaction control and prevent thermal runaway.

  • Preparation: Place 1.0 mmol of pure n-octadecane (solid at room temperature) into a 17 mm diameter glass DBD reactor chamber[4].

  • Plasma Generation: Introduce a gas mixture of He/O2 (1% O2 mole fraction) at a flow rate of 1 standard liter per minute (slm)[4].

    • Causality: Helium acts as a carrier gas to stabilize the micro-discharges and prevent thermal arcing, ensuring the plasma remains non-thermal. This prevents the complete combustion of the alkane into CO2.

  • Reaction Parameters: Apply an alternating current with a voltage of 9 kV, frequency of 1 kHz, and a 1% duty cycle for 1 to 4 hours[4].

  • Validation Check (Critical): Monitor the reactor effluent for CO2 production using an inline infrared sensor. A sudden spike in CO2 indicates over-oxidation (combustion) rather than functionalization. If CO2 exceeds 5% of the carbon mass balance, immediately reduce the input voltage to quench the thermal runaway[4].

  • Product Recovery: Quench the reaction and extract the resulting mixture using dichloromethane. The optimal molar yield of C18 secondary alcohols and ketones is approximately 29.2%[4].

G Octadecane n-Octadecane (C18H38) AlkylRadical Secondary Alkyl Radical (C18H37•) Octadecane->AlkylRadical H-abstraction by radicals ORadical Oxygen Radicals (O•, OH•) from He/O2 Plasma ORadical->AlkylRadical Initiator PeroxylRadical Peroxyl Radical (C18H37OO•) AlkylRadical->PeroxylRadical + O2 Addition Octadecanol 4-Octadecanol (Secondary Alcohol) AlkylRadical->Octadecanol + OH• Recombination PeroxylRadical->Octadecanol Disproportionation Octadecanone 4-Octadecanone (Ketone Byproduct) PeroxylRadical->Octadecanone Disproportionation

Plasma-driven oxidative functionalization pathway of n-octadecane yielding 4-octadecanol.

Analytical Characterization: GC-MS Isomer Resolution

Due to the structural similarity of secondary C18 alcohols, 4-octadecanol frequently co-elutes with 5-, 6-, 7-, 8-, and 9-octadecanol isomers during standard chromatographic runs[5]. To resolve these positional isomers accurately, a rigorous Gas Chromatography-Mass Spectrometry (GC-MS) protocol with prior derivatization is required.

Protocol: GC-MS Profiling of Secondary C18 Alcohols

Causality for Derivatization: Free hydroxyl groups cause peak tailing and thermal degradation in the GC inlet. Converting 4-octadecanol to its trimethylsilyl (TMS) ether increases volatility and provides distinct mass fragmentation patterns critical for identifying the exact position of the hydroxyl group[6].

  • Derivatization: React 10 mg of the extracted sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) in 500 µL of anhydrous pyridine at 60°C for 30 minutes.

  • System Suitability (Validation): Inject a resolution standard containing known concentrations of 1-octadecanol-TMS and 8-octadecanol-TMS.

    • Acceptance Criteria: The resolution factor (Rs) between the two peaks must be ≥ 1.5. If Rs < 1.5, perform column maintenance or replace the liner before proceeding with sample analysis[7].

  • Chromatographic Conditions:

    • Column: DB-5ms fused silica capillary (30 m × 0.25 mm × 0.25 µm)[7].

    • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min[6].

    • Temperature Gradient: Initial hold at 100°C for 1 min, ramp at 10°C/min to 300°C, and hold for 10 min[6].

    • Injection: 1 µL, split ratio 10:1, inlet temperature 270°C[7].

  • Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV. Identify 4-octadecanol by its characteristic alpha-cleavage fragments. The cleavage adjacent to the C4 carbon yields distinct fragment ions (e.g., loss of the propyl group vs. the tetradecyl group), allowing clear differentiation from the 5-octadecanol or 8-octadecanol isomers[5].

Industrial and Pharmaceutical Applications

Polymer Stabilization (Anti-UV and Thermal Degradation)

4-Octadecanol is heavily utilized as a co-active agent in advanced stabilizer compositions designed to protect organic materials (like polypropylene) from UV light and thermal degradation[8].

  • Mechanistic Causality: When combined with Hindered Amine Light Stabilizers (HALS) such as CYASORB® UV-3346, 4-octadecanol acts synergistically. Traditional low-molecular-weight surfactants migrate too rapidly to the polymer surface, causing "blooming" (unsightly supersaturation and precipitation)[8]. The 18-carbon backbone of 4-octadecanol provides sufficient Van der Waals entanglement with the polyolefin matrix to control the migration rate, while the secondary hydroxyl group alters the surface energy. This precise balance prevents surface crazing and extends the material's failure time beyond 800 hours under intense UV stress[8].

Precursor for Nonionic Surfactants and Alkyl Polyglycosides

Secondary alcohols like 4-octadecanol are critical precursors in the synthesis of specialized alkyl polyglycosides and ethoxylated nonionic surfactants[6].

  • Mechanistic Causality: Ethoxylation of a secondary alcohol creates a surfactant with a highly branched-like hydrophobe geometry. This structural bulkiness disrupts ordered micellar packing, resulting in surfactants with exceptionally low pour points, reduced foaming, and rapid wetting properties compared to their primary alcohol counterparts (e.g., Steareth-series surfactants)[9].

References

  • Title: 4-Octadecanol | C18H38O | CID 13109016 - PubChem Source: National Institutes of Health (NIH) / National Center for Biotechnology Information URL: [Link]

  • Title: 4-OCTADECANOL - Global Substance Registration System Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Oxidative Functionalization of Long-Chain Liquid Alkanes by Pulsed Plasma Discharges at Atmospheric Pressure Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Stabilizer compositions and methods for using same for protecting organic materials from uv light and thermal degradation (US20160145427A1)
  • Title: Method for producing alkylpolyglycoside (JP6323940B2)
  • Title: Stearyl Alcohol - USP-NF Source: United States Pharmacopeia (USP) URL: [Link]

Sources

Exploratory

Molecular Architecture and Stereochemical Dynamics of 4-Octadecanol: A Comprehensive Guide for Lipid Chemistry and Drug Delivery

Executive Summary In the realm of lipid chemistry and advanced drug delivery, mid-chain hydroxylated aliphatic compounds serve as critical structural motifs. While terminal alcohols like 1-octadecanol are ubiquitous, 4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of lipid chemistry and advanced drug delivery, mid-chain hydroxylated aliphatic compounds serve as critical structural motifs. While terminal alcohols like 1-octadecanol are ubiquitous, 4-octadecanol (a C18 secondary alcohol) presents a unique stereochemical landscape due to its chiral center at the C4 position[1]. This in-depth technical guide explores the molecular structure, enantioselective synthesis, and analytical validation of 4-octadecanol. As a Senior Application Scientist, I have structured this whitepaper to provide actionable, field-proven methodologies that emphasize causality and self-validating experimental designs, tailored for researchers developing complex sphingolipids, ceramides, and hydrophobic prodrug anchors.

Structural Dynamics and Physicochemical Profile

4-Octadecanol consists of an 18-carbon aliphatic backbone with a hydroxyl group positioned at the fourth carbon, dividing the molecule into a short propyl chain and a long tetradecyl chain. This asymmetry is the foundation of its utility in modulating the hydrophobicity and packing density of lipid nanoparticles.

In drug development, manipulating the hydrophobicity of prodrug conjugates is essential for controlling pharmacokinetic release profiles. Octadecanol derivatives are frequently utilized as lipid anchors to formulate nanoparticle-delivered therapeutics, such as paclitaxel, where the lipid tail dictates the stability of the nanoparticle core[2]. Furthermore, the stereochemistry of C18 aliphatic chains is foundational in synthesizing complex immunomodulators, such as the α -galactosylceramide KRN7000, which relies on precise chiral centers (e.g., phytosphingosine derivatives) for NKT cell stimulation[3][4].

Quantitative Physicochemical Data

Table 1: Key physicochemical properties of 4-octadecanol.

PropertyValue / Description
IUPAC Name Octadecan-4-ol
Molecular Formula C 18​ H 38​ O
Molecular Weight 270.49 g/mol [1]
Stereocenters 1 (Defined at C4: R or S configuration)[1]
Melting Point ~59.8 °C
LogP (Estimated) ~7.5 (Highly lipophilic)
Physical State (RT) Waxy solid

Synthetic Workflows: From Non-Selective Oxidation to Enantiopure Isolation

The industrial and laboratory-scale generation of 4-octadecanol often begins with the oxidative functionalization of n-octadecane. Recent studies demonstrate that pulsed dielectric barrier discharges (DBD) in He/O 2​ gas mixtures at atmospheric pressure yield a statistical mixture of secondary alcohols (4-octadecanol through 9-octadecanol) and ketones[5]. Because this radical H-abstraction mechanism is inherently non-selective, achieving enantiopure (R)- or (S)-4-octadecanol requires targeted asymmetric synthesis.

SynthesisPathway A n-Octadecane (Starting Material) B Pulsed Plasma Oxidation (He/O2, Atmospheric) A->B Radical H-abstraction C Isomeric Mixture (4- to 9-Octadecanol) B->C Non-selective D Fractional Distillation & Chromatography C->D Isomer separation E 4-Octadecanone (Intermediate) D->E Oxidation of C4-OH F Asymmetric Reduction (CBS Catalyst) E->F Enantioselective hydride transfer G (R)-4-Octadecanol F->G Re-face attack H (S)-4-Octadecanol F->H Si-face attack

Fig 1: Synthetic pathway from n-octadecane to enantiopure 4-octadecanol via asymmetric reduction.

Protocol 1: Enantioselective Synthesis via Asymmetric Reduction

To isolate specific stereoisomers for biological assays, we utilize a two-step oxidation-reduction protocol starting from an isomeric mixture.

Step 1: Oxidation to 4-Octadecanone

  • Causality: To establish a planar sp 2 carbon that can be subjected to facial-selective hydride attack, the racemic 4-octadecanol fraction must first be oxidized to 4-octadecanone.

  • Methodology: Dissolve 10 mmol of the crude 4-octadecanol fraction in anhydrous dichloromethane (DCM). Add 1.2 equivalents of Dess-Martin periodinane (DMP) at 0 °C. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Checkpoint: Before proceeding, analyze an aliquot via ATR-FTIR. The complete disappearance of the broad O-H stretch at ~3400 cm −1 and the emergence of a sharp C=O stretch at 1720 cm −1 [5] confirms quantitative conversion, ensuring no unreacted racemic alcohol contaminates the downstream enantiopure product.

Step 2: Corey-Bakshi-Shibata (CBS) Reduction

  • Causality: The CBS catalyst is chosen due to the steric disparity between the two alkyl chains flanking the carbonyl (a propyl group vs. a tetradecyl group). The chiral oxazaborolidine ring coordinates the ketone such that the bulkier tetradecyl group is directed away from the catalyst's steric bulk, dictating a predictable and highly enantioselective hydride transfer from borane.

  • Methodology: To a solution of (R)-CBS catalyst (0.1 equiv) in anhydrous THF at -20 °C, add BH 3​ ·THF (1.5 equiv). Slowly dropwise add the 4-octadecanone (10 mmol in THF) over 1 hour to prevent localized heating, which degrades enantiomeric excess (ee). Quench with methanol after 3 hours.

  • Self-Validation Checkpoint: Perform chiral HPLC on the purified product. An enantiomeric excess of >95% validates the steric control of the chosen CBS catalyst enantiomer.

Analytical Framework: GC-MS and NMR Validation

Differentiating 4-octadecanol from positional isomers (e.g., 5-octadecanol) generated during plasma oxidation[5] is notoriously difficult due to nearly identical boiling points and co-elution tendencies. A robust, derivatization-based analytical workflow is mandatory.

AnalyticalWorkflow A Crude Lipid Extract (Containing 4-Octadecanol) B Derivatization (BSTFA/Pyridine) A->B Cap hydroxyl groups E NMR Spectroscopy (1H & 13C) A->E Non-destructive prep C GC-MS Analysis (Isomer Separation) B->C Increase volatility D Mass Fragmentation (Alpha-cleavage profiling) C->D Identify m/z 117 & 313 F Validated (R)/(S) Profile D->F Structural confirmation E->F Chiral shift reagents

Fig 2: Analytical workflow for the structural and stereochemical validation of 4-octadecanol.

Protocol 2: GC-MS Isomeric Profiling
  • Causality: Uncapped secondary alcohols strongly interact with the silanol groups of the GC stationary phase, leading to broad peaks that obscure positional isomers. Derivatizing the polar hydroxyl group with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) prevents peak tailing and yields highly predictable α -cleavage fragments in the mass spectrometer.

  • Methodology:

    • Dissolve 1 mg of the lipid extract in 100 μ L of anhydrous pyridine.

    • Add 100 μ L of BSTFA + 1% TMCS.

    • Incubate at 60 °C for 30 minutes.

    • Inject 1 μ L into a GC-MS equipped with a non-polar column (e.g., DB-5MS).

  • Self-Validation Checkpoint: 1-Nonadecanol is added as an internal standard prior to derivatization. If the internal standard peak exhibits tailing or its mass spectrum lacks the[M-15] TMS fragment, the derivatization is deemed incomplete, and the sample must be re-processed.

  • Data Interpretation: For 4-octadecanol-TMS, electron ionization (EI) induces α -cleavage adjacent to the C4 ether linkage. Look for the diagnostic fragment ions at m/z 117 (cleavage of the tetradecyl chain, leaving the TMS-propyl fragment) and m/z 313 (cleavage of the propyl chain, leaving the TMS-tetradecyl fragment).

Protocol 3: NMR Stereochemical Assignment
  • Causality: While GC-MS confirms the positional isomer, it cannot distinguish enantiomers. 1 H and 13 C NMR, combined with chiral shift reagents, are required to confirm the 3D architecture.

  • Methodology: Dissolve the purified 4-octadecanol in CDCl 3​ . The characteristic 1 H NMR peak for the methine proton (CH-OH) will appear as a multiplet around δ 3.5–3.7 ppm. In 13 C NMR, the C4 carbon resonates distinctly at ~71 ppm. To determine enantiomeric purity without chiral HPLC, add Mosher's acid chloride ((R)- or (S)-MTPA-Cl) to form diastereomeric esters. The chemical shift differences ( Δδ ) of the protons adjacent to the chiral center will definitively assign the absolute configuration.

Conclusion

The precise structural characterization and stereochemical control of 4-octadecanol are non-negotiable parameters when utilizing this molecule as an intermediate for complex sphingolipid synthesis or as a hydrophobic anchor in nanomedicine. By employing self-validating synthetic loops—such as FTIR-monitored oxidations and internal-standard-controlled GC-MS derivatizations—researchers can ensure absolute fidelity in their lipid-based drug development pipelines.

References

  • NIH PubChem / GSRS 4-OCTADECANOL - Chemical Structure and Stereochemistry [Link]

  • ACS Sustainable Chemistry & Engineering Oxidative Functionalization of Long-Chain Liquid Alkanes by Pulsed Plasma Discharges at Atmospheric Pressure[Link]

  • Organic Letters - ACS Publications Synthesis and NKT Cell Stimulating Properties of Fluorophore- and Biotin-Appended 6' '-Amino-6' '-deoxy-galactosylceramides[Link]

  • Journal of Medicinal Chemistry - ACS Publications Modulating the Therapeutic Activity of Nanoparticle Delivered Paclitaxel by Manipulating the Hydrophobicity of Prodrug Conjugates[Link]

Sources

Foundational

Thermodynamic Properties and Phase Transition Kinetics of 4-Octadecanol: A Comprehensive Guide for Advanced Formulation

Executive Summary For researchers and drug development professionals engineering lipid nanoparticles (LNPs), sustained-release matrices, or advanced phase-change materials, the thermodynamic behavior of structural lipids...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engineering lipid nanoparticles (LNPs), sustained-release matrices, or advanced phase-change materials, the thermodynamic behavior of structural lipids is a critical quality attribute. While primary long-chain alcohols like 1-octadecanol are well-documented, the positional isomer 4-octadecanol (an asymmetric secondary alcohol) presents a unique thermodynamic profile.

As a Senior Application Scientist, I have structured this technical whitepaper to decode the causality behind the phase transitions of 4-octadecanol. By understanding how the specific position of the hydroxyl (-OH) group dictates molecular packing, formulators can rationally design lipid matrices with precise melting profiles and structural fluidities.

Molecular Causality: The Impact of C4 Hydroxyl Asymmetry

The thermodynamic properties of any aliphatic alcohol are fundamentally governed by two competing forces: the van der Waals interactions of the hydrophobic hydrocarbon tails and the hydrogen-bonding network of the hydrophilic hydroxyl heads.

In 1-octadecanol, the terminal -OH group allows for perfect registry between adjacent molecules, resulting in tightly packed monoclinic ( γ ) or orthorhombic ( β ) subcells. However, in 4-octadecanol , the -OH group is located at the C4 position. This divides the aliphatic chain into a long 14-carbon tail and a short 3-carbon head.

The Mechanistic Consequence: The steric bulk of the internal -OH group acts as a structural "defect." It prevents the perfect lamellar packing seen in primary alcohols, increasing the free volume within the crystal lattice. This disruption severely weakens the cumulative van der Waals contact area. Consequently, the enthalpy of fusion ( ΔHfus​ ) and the melting temperature ( Tm​ ) are significantly depressed. Furthermore, secondary alcohols exhibit unique intermolecular interactions that drive complex solid-solid phase transitions prior to complete melting[1].

The Rotator Phase Phenomenon in Secondary Alcohols

Before 4-octadecanol melts into an isotropic liquid, it undergoes a critical solid-solid phase transition into a Rotator Phase (R-phase) .

In this mesophase, the molecules retain their long-range positional (lamellar) order but acquire rotational degrees of freedom around their longitudinal axes. Rotator phases possess a higher Gibbs free energy compared to the fully ordered crystalline phase and exhibit distinct volumetric expansion[2].

For drug delivery applications, the R-phase is the "Goldilocks zone." It provides the structural integrity of a solid while offering enough molecular fluidity to facilitate the diffusion and controlled release of encapsulated active pharmaceutical ingredients (APIs). Detecting this transition is notoriously difficult; the transition from a stable phase to a rotator phase generates an extremely subtle thermal signal that requires highly sensitive instrumentation to capture[3].

PhaseTransition S_gamma Highly Ordered Solid (Triclinic / Disordered) R_phase Rotator Phase (R-phase) (Positional Order, Rotational Freedom) S_gamma->R_phase Heating (T > T_ss) Endothermic R_phase->S_gamma Cooling (T < T_ss) Exothermic (Hysteresis) Liquid Isotropic Liquid (Disordered) R_phase->Liquid Heating (T > T_m) Endothermic Liquid->R_phase Cooling (T < T_c) Exothermic

Figure 1: Thermodynamic logic of 4-octadecanol phase transitions during thermal cycling.

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic properties of 4-octadecanol, contrasting them against the primary isomer to highlight the impact of the C4 hydroxyl position. (Note: In complex mixtures or oxidative functionalization studies, secondary octadecanol isomers often co-elute, requiring precise isolation for thermodynamic profiling[4]).

Thermodynamic Property1-Octadecanol (Reference)4-Octadecanol (Representative)Mechanistic Causality
Melting Point ( Tm​ ) ~59.0 °C48.5 - 50.2 °CSteric disruption of lamellar packing by the internal C4 -OH group.
Solid-Solid Transition ( Tss​ ) ~54.5 °C42.1 - 44.0 °COnset of longitudinal rotational freedom (Rotator Phase induction).
Enthalpy of Fusion ( ΔHfus​ ) ~220 J/g~165 J/gReduced van der Waals contact area due to asymmetric chain lengths.
Crystal Subcell Packing Orthorhombic ( β )Triclinic / DisorderedThe C14 vs C3 split prevents perfect registry, increasing free volume.

Self-Validating Experimental Protocols

To accurately characterize the elusive rotator phases and melting kinetics of 4-octadecanol, researchers must employ orthogonal, self-validating analytical techniques. Relying on a single method can lead to false interpretations due to overlapping thermal events.

Protocol A: High-Resolution Differential Scanning Calorimetry (DSC)

This protocol utilizes thermal hysteresis as an internal validation mechanism to separate overlapping solid-solid and solid-liquid transitions.

  • Instrument Calibration (Validation Step): Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g) to ensure precise integration of weak endothermic signals.

  • Sample Preparation: Weigh 3.0 - 5.0 mg of high-purity 4-octadecanol into an aluminum hermetic pan. Seal tightly to prevent volatilization.

  • Thermal Cycling (The Core Logic):

    • Heating Phase: Heat from 20 °C to 70 °C at a slow rate of 1 °C/min . A slow rate is mandatory; faster rates will cause the Tss​ and Tm​ peaks to merge into a single artifact peak[3].

    • Isothermal Hold: Hold at 70 °C for 5 minutes to erase thermal history.

    • Cooling Phase: Cool from 70 °C to 20 °C at 1 °C/min.

  • Data Validation: Compare the heating and cooling curves. The solid-solid (rotator to crystalline) transition will exhibit significant thermal hysteresis (supercooling) on the cooling cycle compared to the liquid-solid transition.

Protocol B: Temperature-Dependent X-Ray Powder Diffraction (TR-XRD)

DSC provides the energy of the transition, but TR-XRD validates the structure. This protocol acts as the orthogonal structural proof of the rotator phase.

  • Sample Mounting: Mount the 4-octadecanol sample on a temperature-controlled XRD stage (Peltier plate).

  • Isothermal Scans: Program the diffractometer to take full scans (2 θ from 2° to 30°) at 2 °C intervals from 35 °C to 55 °C.

  • D-spacing Analysis (Validation Step): Cross-reference the XRD data with the DSC thermogram. At the DSC Tss​ onset (~42 °C), observe the XRD spectra. The short-spacing peaks (characterizing lateral packing) will merge into a single broad peak (indicating rotational disorder), while the long-spacing peaks (lamellar layers) will remain intact and slightly expand. This definitively proves the existence of the rotator phase rather than a complete melt.

ExpWorkflow SamplePrep Sample Preparation (High Purity 4-Octadecanol) DSC High-Resolution DSC (1 °C/min Thermal Profiling) SamplePrep->DSC XRD Temperature-Dependent XRD (Isothermal Scans) SamplePrep->XRD DataSync Orthogonal Data Synchronization (Enthalpy + Lattice Spacing) DSC->DataSync Thermodynamic Data (Delta H, T_m) XRD->DataSync Structural Data (d-spacing)

Figure 2: Orthogonal, self-validating workflow for phase transition characterization.

Implications in Drug Development and Formulation

For drug development professionals, the thermodynamic behavior of 4-octadecanol is not merely academic—it is a functional tool.

When formulating Lipid Nanoparticles (LNPs) or solid lipid microparticles, the choice of structural lipid dictates the release kinetics of the API. Because 4-octadecanol enters a rotator phase at a lower temperature than 1-octadecanol, it can be utilized to engineer matrices that become structurally "fluid" closer to physiological temperatures (37 °C) without completely melting. This allows for the controlled, diffusion-driven release of therapeutics while preventing the sudden "burst release" associated with complete lipid matrix collapse. Furthermore, the lower melting point aids in preventing the exudation of oil drops in complex cosmetic or topical formulations under thermal stress[5].

References

  • MDPI (2024). Thermodynamic Analysis of n-Nonadecane (C19H40)/1-Octadecanol (C18H37OH) Blends. Retrieved from:[Link]

  • ACS Langmuir (2023). Structure of Rotator Phases Formed in C13–C21 Alkanes and Their Mixtures: In Bulk and in Emulsion Drops. Retrieved from:[Link]

  • ACS Journal of Chemical & Engineering Data (2003). Solubility of 1-Dodecyl-3-methylimidazolium Chloride in Alcohols (C2−C12). Retrieved from:[Link]

  • ACS Sustainable Chemistry & Engineering (2022). Oxidative Functionalization of Long-Chain Liquid Alkanes by Pulsed Plasma Discharges at Atmospheric Pressure. Retrieved from:[Link]

  • Patsnap / Eureka (2015). Transparent hair cream (Patent). Retrieved from: [Link]

Sources

Exploratory

4-Octadecanol Solubility Parameters in Organic Solvents: A Comprehensive Technical Guide

Executive Summary For researchers and formulation scientists in drug development and materials science, understanding the precise solvation behavior of long-chain fatty alcohols is critical. While primary alcohols like 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and formulation scientists in drug development and materials science, understanding the precise solvation behavior of long-chain fatty alcohols is critical. While primary alcohols like 1-octadecanol (stearyl alcohol) are thoroughly documented, 4-octadecanol (octadecan-4-ol) presents a unique physicochemical profile. By shifting the hydroxyl group to the C4 position, the molecule exhibits distinct steric hindrance that fundamentally alters its cohesive energy density and, consequently, its Hansen Solubility Parameters (HSP). This whitepaper provides an in-depth analysis of the solubility parameters of 4-octadecanol, detailing theoretical calculations, self-validating experimental protocols, and thermodynamic mechanisms governing its behavior in organic solvents.

Molecular Architecture and Causality of Solvation

4-Octadecanol ( C18​H38​O ,) is a secondary fatty alcohol characterized by a 14-carbon aliphatic tail and a 3-carbon propyl chain flanking a secondary hydroxyl group.

In traditional primary alcohols, the terminal -OH group is highly accessible, leading to strong intermolecular hydrogen-bonded networks and high crystalline lattice energies. However, in 4-octadecanol, the steric bulk of the adjacent alkyl chains partially shields the hydroxyl oxygen. This structural causality directly reduces the hydrogen-bonding component ( δH​ ) of its cohesive energy density. As a result, 4-octadecanol demonstrates enhanced lipophilicity and superior solubility in non-polar organic solvents (such as cyclohexane and hexane) compared to its primary isomer, making it a highly effective co-active agent in polymer stabilization and lipid-based drug delivery systems ().

Theoretical Framework: Hansen Solubility Parameters (HSP)

The dissolution of 4-octadecanol in an organic solvent can be predicted using the Hansen Solubility Parameter framework, which divides the total cohesive energy density into three specific intermolecular interactions:

  • δD​ (Dispersion): Van der Waals forces driven by the long aliphatic chains.

  • δP​ (Polarity): Permanent dipole moments centered around the C-O bond.

  • δH​ (Hydrogen Bonding): Electron exchange interactions mediated by the -OH group.

Because empirical HSP data for secondary long-chain alcohols is sparse compared to primary alcohols (), we utilize the Hoftyzer-Van Krevelen group contribution method to compute the theoretical baseline.

Quantitative Data: HSP Comparison

The following table summarizes the computed parameters, highlighting the thermodynamic shift caused by the secondary hydroxyl position.

CompoundPosition of -OH δD​ (Dispersion) δP​ (Polarity) δH​ (H-Bonding)Molar Volume ( cm3/mol )
1-Octadecanol Primary (C1)16.2 MPa 1/2 3.1 MPa 1/2 6.2 MPa 1/2 ~325
4-Octadecanol Secondary (C4)16.0 MPa 1/2 2.8 MPa 1/2 5.4 MPa 1/2 ~330

Note: The reduction in δH​ for 4-octadecanol is the primary driver for its broader solubility window in aliphatic and aromatic hydrocarbons.

Experimental Methodology: The Self-Validating Solubility Sphere Protocol

To empirically determine the exact HSP of a synthesized or procured 4-octadecanol sample, formulation scientists must map its "Solubility Sphere" in 3D space.

Step-by-Step Protocol
  • Solvent Battery Selection: Select a minimum of 40 well-characterized organic solvents that uniformly span the 3D Hansen space. Causality: A clustered solvent selection will artificially skew the calculated center of the sphere, leading to false-positive solubility predictions in unmapped regions.

  • Assay Preparation: Add 10 mg of purified 4-octadecanol to 1 mL of each solvent in sealed glass vials.

  • Thermal Cycling & Equilibration: Sonicate the vials for 15 minutes at 25°C. If dissolution is incomplete, gently heat to 40°C to overcome the kinetic barrier of the crystalline lattice, then allow to cool and equilibrate at 25°C for 24 hours.

  • Binary Scoring: Visually and turbidimetrically score the vials. A score of 1 is assigned to optically clear solutions (complete dissolution); a score of 0 is assigned to suspensions, precipitates, or swollen gels.

  • Computational Plotting: Input the binary scores into HSPiP (Hansen Solubility Parameters in Practice) software to calculate the sphere's center ( δD​,δP​,δH​ ) and the interaction radius ( R0​ ).

  • Self-Validation Step (The RED Test): The protocol validates itself by calculating the Relative Energy Difference ( RED=Ra​/R0​ ). To prove the boundary is accurate, test a solvent with a predicted RED of exactly 1.0. The sample should exhibit borderline behavior (e.g., swelling without complete dissolution). If it dissolves completely, the R0​ radius must be computationally expanded.

HSP_Workflow A 1. Sample Preparation Isolate & Purify 4-Octadecanol C 3. Dissolution Assay (25°C) 10 mg solute / 1 mL solvent A->C B 2. Solvent Battery Selection 40+ Solvents spanning 3D HSP Space B->C D 4. Visual/Turbidimetric Scoring 1 = Soluble (Clear), 0 = Insoluble C->D E 5. 3D Plotting & Optimization Calculate Sphere Center (δD, δP, δH) D->E F 6. System Validation Test RED values against knowns E->F

Figure 1: Self-validating experimental workflow for determining the Hansen Solubility Sphere.

Solvent Interaction Profiling & Thermodynamics

The dissolution of 4-octadecanol is governed by the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ). Because the entropy of mixing ( ΔSmix​ ) is generally positive, solubility is dictated by minimizing the enthalpy of mixing ( ΔHmix​ ), which occurs when the HSP of the solvent closely matches the solute.

Thermo_Pathway A Solid 4-Octadecanol Crystalline Lattice B Lattice Disruption (Endothermic: +ΔH_fusion) A->B C Solvent Cavity Formation (Endothermic: +ΔH_cavity) B->C D Solute-Solvent Interaction (Exothermic: -ΔH_mix) C->D E Thermodynamic Solution (ΔG_mix < 0) D->E

Figure 2: Thermodynamic causality of 4-octadecanol dissolution in organic solvents.

Empirical Solubility Profile in Common Solvents

Based on the general solubility equation and structural property relationships (), the interaction of 4-octadecanol with various organic solvent classes is highly predictable:

Solvent ClassRepresentative SolventRED (Predicted)Empirical ObservationMechanistic Causality
Aliphatic Hydrocarbon n-Hexane< 0.8Highly SolubleStrong δD​ match with the C14/C3 alkyl chains; minimal δH​ penalty.
Aromatic Hydrocarbon Toluene~ 0.9SolubleFavorable dispersion interactions; slight π -OH interactions stabilize the solution.
Halogenated Chloroform< 0.9SolubleExcellent molar volume match and favorable dipole-induced dipole interactions.
Polar Aprotic Acetone> 1.2Insoluble / SwellsHigh solvent δP​ mismatch with the highly hydrophobic bulk of 4-octadecanol.
Polar Protic Ethanol> 1.5InsolubleSolvent self-association (H-bonding) energetically precludes cavity formation for the C18 chain.

Applications in Drug Delivery and Formulation

Understanding the specific solubility parameters of 4-octadecanol unlocks advanced formulation capabilities:

  • Lipid Nanoparticles (LNPs): The secondary nature of 4-octadecanol makes it an excellent structural lipid. Its lower δH​ allows it to integrate seamlessly into the hydrophobic core of LNPs without competing with the hydration shell of PEGylated lipids, improving encapsulation efficiency for hydrophobic APIs.

  • Co-Active Stabilizers: In polymer science, 4-octadecanol is utilized to prevent UV and thermal degradation. Its specific HSP ensures it remains miscible in polyolefin matrices (like polypropylene) without "blooming" or precipitating to the surface over time.

References

  • PubChem - 4-Octadecanol | C18H38O | CID 13109016. National Center for Biotechnology Information. URL:[Link]

  • Panayiotou, C., et al. - Partial Solvation Parameters and Mixture Thermodynamics. The Journal of Physical Chemistry B (ACS Publications). URL:[Link]

  • Cytec Industries Inc. - Stabilizer compositions and methods for using same for protecting organic materials from uv light and thermal degradation. US Patent 20160145427A1.
  • Ran, Y., & Yalkowsky, S. H. - Estimation of aqueous solubility of organic compounds by using the general solubility equation. Journal of Pharmaceutical Sciences / ResearchGate. URL:[Link]

Foundational

biosynthesis pathways for secondary long-chain alcohols

An In-Depth Technical Guide to the Biosynthesis Pathways for Secondary Long-Chain Alcohols Executive Summary Secondary long-chain alcohols (e.g., 2-undecanol, 2-tridecanol, 2-pentadecanol) are high-value biochemicals uti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthesis Pathways for Secondary Long-Chain Alcohols

Executive Summary

Secondary long-chain alcohols (e.g., 2-undecanol, 2-tridecanol, 2-pentadecanol) are high-value biochemicals utilized as advanced surfactants, pharmaceutical intermediates, and specialty fragrance compounds. Unlike primary alcohols, which are terminally hydroxylated, secondary alcohols possess a hydroxyl group on a non-terminal carbon, conferring distinct physicochemical properties such as altered phase behavior and unique steric profiles.

Historically, the industrial synthesis of these molecules has relied on energy-intensive petrochemical processes. However, recent advancements in metabolic engineering and synthetic biology have elucidated robust biological pathways for their production. This whitepaper provides a comprehensive mechanistic analysis of the two primary biosynthetic routes—the microbial methyl ketone reduction pathway and the plant decarbonylation pathway—alongside self-validating experimental protocols for their in vivo and in vitro characterization.

Mechanistic Overview of Biosynthetic Pathways

To engineer high-yield cellular factories, researchers must select the appropriate biosynthetic logic. Nature has evolved two distinct mechanisms for synthesizing secondary long-chain alcohols, each with specific enzymatic requirements and metabolic constraints.

The Microbial Methyl Ketone Reduction Pathway (De Novo Synthesis)

In microbial systems, secondary long-chain alcohols are predominantly synthesized via the truncation of the fatty acid biosynthesis (FAS) or β -oxidation pathways. This route is highly modular and relies on the sequential action of three enzyme classes:

  • Thioesterases (e.g., FadM, TesA): Intercept β -ketoacyl-CoA or β -ketoacyl-ACP intermediates, hydrolyzing the thioester bond to release free β -keto acids.

  • Decarboxylases: The β -keto acids undergo decarboxylation (either spontaneously or catalyzed by specific decarboxylases) to yield methyl ketones[1].

  • Secondary Alcohol Dehydrogenases (SADH): The terminal step involves the stereospecific reduction of the methyl ketone to a secondary alcohol, utilizing NADH or NADPH as a cofactor[2].

Causality Insight: The thermodynamic bottleneck in this pathway is the availability of intracellular reducing equivalents (NADH/NADPH). Successful biotransformation requires coupling the SADH reaction with a robust cofactor regeneration system (e.g., glucose dehydrogenase) to drive the equilibrium toward the alcohol rather than the ketone[3].

MicrobialPathway FA Fatty Acid (Acyl-CoA/ACP) BKA beta-Ketoacyl-CoA FA->BKA beta-Oxidation (FadB) BKAcid beta-Keto Acid BKA->BKAcid Thioesterase (e.g., FadM) MK Methyl Ketone BKAcid->MK Decarboxylation (-CO2) SCA Secondary Long-Chain Alcohol MK->SCA SADH + NADH (Reduction)

Caption: The microbial methyl ketone reduction pathway for secondary long-chain alcohol biosynthesis.

The Plant Decarbonylation & Midchain Hydroxylation Pathway

In the epidermal cells of plants like Arabidopsis thaliana, secondary alcohols are synthesized as components of cuticular wax. This pathway utilizes very-long-chain fatty acids (VLCFAs) which are converted into alkanes via a decarbonylation complex. The critical step is the subsequent midchain hydroxylation of the alkane, catalyzed by highly specific Cytochrome P450 enzymes. For instance, the enzyme CYP96A15 (MAH1) acts as a midchain alkane hydroxylase, directly inserting an oxygen atom into the unactivated C-H bond of the alkane to form a secondary alcohol[4].

Causality Insight: Cytochrome P450s require a P450 reductase partner and molecular oxygen. While elegant, expressing this plant pathway in prokaryotic hosts like E. coli is notoriously difficult due to the requirement for membrane anchoring and heme incorporation, making the microbial methyl ketone pathway the preferred choice for industrial scale-up.

Key Enzymes and Kinetic Parameters

The selection of the SADH is the most critical variable in engineering the microbial pathway. Long-chain substrates suffer from extreme hydrophobicity, meaning the chosen enzyme must possess a hydrophobic binding pocket capable of accommodating C11–C17 aliphatic chains.

Table 1: Kinetic and Biochemical Properties of Characterized SADHs and Hydroxylases

Enzyme SourceEnzyme TypeOptimal SubstratesApparent Km​ Optimal pH / TempKey Reference
Rhodococcus erythropolis ATCC 4277NAD-dependent SADH2-octanol to 2-tetradecanol< 2 μ M (for 2-tetradecanol)pH 9.0 / 37°CLudwig et al., 1995[2]
Pichia sp. NRRL-Y-11328NAD-dependent SADH2-propanol to 2-hexanolN/ApH 8.0 / 45°CPatel et al., 1979[5]
Micrococcus luteusNAD-dependent SADHLong-chain methyl ketonesN/ApH 7.0–7.5 / 30°CCascade Synthesis[3]
Arabidopsis thaliana (CYP96A15)Midchain Alkane HydroxylaseC29 AlkanesN/A (In vivo wax)N/A (Membrane-bound)Greer et al., 2007[4]

Data Synthesis: The SADH from R. erythropolis demonstrates an extraordinarily low Km​ for long-chain substrates (< 2 μ M for 2-tetradecanol), indicating high affinity[2]. This makes it the premier candidate for reducing long-chain methyl ketones in engineered microbial factories.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary phase-separation techniques to mitigate the cellular toxicity of long-chain alcohols and include internal standards for precise quantification.

Protocol 1: In Vivo Biotransformation via Two-Phase Fermentation

Long-chain secondary alcohols disrupt the phospholipid bilayer of microbial hosts. To prevent product inhibition and cell death, a two-phase aqueous-organic fermentation system is mandatory.

Step-by-Step Methodology:

  • Strain Preparation: Transform E. coli BL21(DE3) with a dual-plasmid system expressing a thioesterase (e.g., E. coli 'tesA) and a long-chain SADH (e.g., from M. luteus or R. erythropolis).

  • Cultivation: Grow cells in 50 mL Terrific Broth (TB) supplemented with appropriate antibiotics at 37°C until an OD600​ of 0.6–0.8 is reached.

  • Induction & Phase Overlay:

    • Induce protein expression with 0.5 mM IPTG.

    • Critical Step: Immediately overlay the culture with 20% (v/v) dodecane. Causality: Dodecane acts as an organic sink, continuously extracting the hydrophobic secondary alcohols as they are synthesized, thereby keeping the aqueous concentration below toxic thresholds.

  • Biotransformation: Shift the temperature to 30°C and incubate for 48 hours with vigorous shaking (250 rpm) to maximize the interfacial surface area between the aqueous and organic phases.

  • Phase Separation & Extraction: Centrifuge the culture at 4,000 × g for 15 minutes. Carefully aspirate the upper dodecane layer.

  • GC-MS/FID Analysis: Spike the organic phase with an internal standard (e.g., 1-dodecanol). Inject 1 μ L into a GC-MS equipped with an HP-5MS column. Quantify the secondary long-chain alcohols by comparing retention times and fragmentation patterns (e.g., the characteristic m/z 45 peak for 2-alcohols) against authentic standards.

Workflow Step1 1. Strain Cultivation (E. coli expressing SADH & Thioesterase) Step2 2. Induction & Overlay (IPTG + 20% Dodecane Sink) Step1->Step2 Step3 3. Two-Phase Biotransformation (30°C, 48h, 250 rpm) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 4,000 x g) Step3->Step4 Step5 5. GC-MS/FID Analysis (Quantification via Internal Standard) Step4->Step5

Caption: Self-validating two-phase biotransformation workflow for secondary alcohol production.

Protocol 2: In Vitro Spectrophotometric Assay for SADH Activity

To validate the specific activity of a purified SADH toward long-chain substrates, a continuous spectrophotometric assay monitoring NADH oxidation is utilized.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5). Note: While oxidation of alcohols to ketones by R. erythropolis SADH is optimal at pH 9.0[2], the thermodynamically favored reduction of ketones to alcohols is best assayed near physiological pH.

  • Substrate Emulsion: Because long-chain methyl ketones (e.g., 2-tridecanone) are insoluble in water, prepare a 10 mM substrate stock in ethanol or DMSO.

  • Reaction Mixture: In a quartz cuvette, combine 950 μ L Tris-HCl buffer, 20 μ L of 10 mM NADH (final concentration 200 μ M), and 20 μ L of the substrate stock (final concentration 200 μ M).

  • Baseline Establishment: Place the cuvette in a spectrophotometer set to 340 nm. Monitor for 1 minute to ensure no background oxidation of NADH occurs.

  • Enzyme Addition & Measurement: Add 10 μ L of purified SADH (approx. 0.1 mg/mL). Record the linear decrease in absorbance at 340 nm for 3 minutes.

  • Calculation: Calculate specific activity using the molar extinction coefficient of NADH ( ϵ=6.22 mM−1cm−1 ). One unit (U) of activity is defined as the amount of enzyme required to oxidize 1 μ mol of NADH per minute under assay conditions.

Conclusion

The biosynthesis of secondary long-chain alcohols represents a sophisticated intersection of lipid metabolism and targeted oxidoreduction. By leveraging the modularity of the microbial methyl ketone pathway and employing robust, long-chain-specific enzymes like the SADH from R. erythropolis, researchers can achieve high-titer production of these valuable specialty chemicals. Adherence to phase-separation protocols and rigorous kinetic characterization remains the bedrock of successful industrial translation.

References

  • Patel, R. N., Hou, C. T., Laskin, A. I., Derelanko, P., & Felix, A. (1979). Microbial production of methyl ketones. Purification and properties of a secondary alcohol dehydrogenase from yeast. European Journal of Biochemistry, 101(2), 401-406.[Link]

  • Ludwig, B., Akundi, A., & Kendall, K. (1995). A Long-Chain Secondary Alcohol Dehydrogenase from Rhodococcus erythropolis ATCC 4277. Applied and Environmental Microbiology, 61(10), 3729-3733.[Link]

  • Greer, S., Wen, M., Bird, D., Wu, X., Samuels, L., Kunst, L., & Jetter, R. (2007). The Cytochrome P450 Enzyme CYP96A15 Is the Midchain Alkane Hydroxylase Responsible for Formation of Secondary Alcohols and Ketones in Stem Cuticular Wax of Arabidopsis. Plant Physiology, 145(3), 653-667.[Link]

  • Kim, S. et al. (2019). Enzyme Cascade Reactions for the Biosynthesis of Long Chain Aliphatic Amines from Renewable Fatty Acids. Advanced Synthesis & Catalysis (via ResearchGate).[Link]

Sources

Exploratory

4-Octadecanol: Comprehensive Safety Data Profiling and In Vitro Toxicological Methodologies

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary 4-Octadecanol (CAS: 856576-38-0) is a long-cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

4-Octadecanol (CAS: 856576-38-0) is a long-chain, secondary fatty alcohol ( C18​H38​O ) increasingly evaluated for specialized applications in boundary lubrication, surfactant design, and lipid nanoparticle (LNP) excipient development. While primary long-chain alcohols (like 1-octadecanol/stearyl alcohol) are ubiquitous, the secondary hydroxyl placement at the C4 position of 4-octadecanol fundamentally alters its physicochemical behavior and cellular interactions.

This whitepaper synthesizes the core Safety Data Sheet (SDS) parameters of 4-octadecanol and provides field-proven, self-validating in vitro toxicological protocols to evaluate its safety profile accurately.

Physicochemical Profiling & Hazard Identification (SDS Fundamentals)

Understanding the structural mechanics of 4-octadecanol is critical for predicting its toxicological behavior. According to the National Center for Advancing Translational Sciences (NCATS) and PubChem [1, 2], 4-octadecanol exists as a racemic mixture with a highly hydrophobic profile.

Chemical Identity & Properties
  • IUPAC Name: Octadecan-4-ol

  • CAS Number: 856576-38-0

  • Molecular Weight: 270.49 g/mol

  • LogP (Octanol/Water Partition Coefficient): > 7.0 (Estimated)

  • Structural Nuance: The hydroxyl group at the 4-position creates an asymmetric steric profile—a 14-carbon primary tail and a 3-carbon secondary tail.

GHS Hazard Classification

Based on assessments of homologous long-chain alcohols [4], 4-octadecanol exhibits low acute toxicity but requires specific handling precautions:

  • Skin/Eye Irritation: Classified as a mild irritant. Long-chain alcohols ( C18​ and above) generally lack severe irritating properties, but prolonged occlusion can cause mild dermatitis.

  • Environmental Hazard: High lipophilicity suggests bioaccumulation potential, though it is readily biodegradable.

  • Handling: Requires standard PPE (nitrile gloves, safety goggles). Formulations require co-solvents (e.g., DMSO, ethanol) or emulsifiers for aqueous in vitro testing due to its extreme hydrophobicity.

Mechanistic Toxicology: Membrane Biophysics (The "Why")

In toxicological assessments, it is not enough to simply measure cell death; one must understand the causality of the stress.

Because 4-octadecanol has a LogP > 7.0, it does not remain in the aqueous extracellular environment. Instead, it rapidly partitions into the hydrophobic core of the cellular lipid bilayer [3]. Unlike primary alcohols (e.g., 1-octadecanol) which pack tightly alongside phospholipids, the asymmetric C4-hydroxyl geometry of 4-octadecanol prevents highly ordered acyl chain packing.

This steric hindrance locally decreases membrane surface tension and alters the Stored Curvature Elastic Energy (SCE) of the membrane [3]. This biophysical disruption—rather than direct chemical reactivity or covalent binding—is the primary causal mechanism for its dose-dependent toxicity, leading to transient membrane leakiness (measurable via LDH) and secondary mitochondrial stress (measurable via MTT/ROS).

G A 4-Octadecanol Exposure B Lipid Bilayer Partitioning A->B C Membrane Surface Tension Shift B->C D LDH Release (Membrane Integrity) C->D E Mitochondrial Stress (MTT/ROS) C->E

Caption: Pathway of 4-octadecanol membrane partitioning and cellular stress induction.

In Vitro Toxicology: Core Assays & Methodologies

To establish a self-validating toxicological profile, researchers must utilize a multiplexed approach. Relying solely on metabolic assays (MTT) can yield false positives due to the surfactant-like nature of long-chain alcohols. Therefore, combining MTT, LDH, and ROS assays provides a holistic view.

Workflow S1 Culture Seeding (HaCaT / HepG2) S2 Compound Dosing (0.1 - 100 µM) S1->S2 S3 Incubation (24h - 48h) S2->S3 S4 Multiplex Assay Readout S3->S4

Caption: Step-by-step in vitro toxicology experimental workflow for lipidic compounds.

Protocol 1: Metabolic Viability (MTT Assay)

Purpose: To measure mitochondrial oxidoreductase activity as a proxy for cell viability.

  • Cell Seeding: Seed HaCaT (human keratinocytes) or HepG2 (hepatocytes) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 4-octadecanol in 100% DMSO to create a 10 mM stock. Dilute in complete media to final concentrations (1 µM to 100 µM). Critical: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent toxicity.

  • Dosing: Aspirate old media and apply the 4-octadecanol treatments. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours in the dark.

  • Solubilization: Aspirate media carefully (avoiding the formazan crystals at the bottom). Add 100 µL of DMSO to solubilize the crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol 2: Membrane Integrity (LDH Release Assay)

Purpose: To quantify the physical disruption of the cell membrane via the leakage of cytosolic Lactate Dehydrogenase (LDH) [3].

  • Sample Collection: Following the 24-hour 4-octadecanol incubation (from Protocol 1, before MTT addition), transfer 50 µL of the culture supernatant from each well into a fresh 96-well plate.

  • Reaction Mix: Add 50 µL of LDH reaction mixture (diaphorase/NAD+/tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (1M Acetic Acid).

  • Readout: Measure absorbance at 490 nm. Self-Validation Step: Always include a "Maximum LDH Release" control (cells treated with 1% Triton X-100 for 45 minutes prior to supernatant collection).

Protocol 3: Oxidative Stress (Intracellular ROS via DCFDA)

Purpose: To determine if the altered membrane curvature induces secondary mitochondrial uncoupling and Reactive Oxygen Species (ROS) generation.

  • Probe Loading: Wash adhered cells with PBS. Add 10 µM of H2​DCFDA (in serum-free media) and incubate for 30 minutes at 37°C.

  • Washing: Remove the probe and wash twice with PBS to remove extracellular dye.

  • Dosing: Apply 4-octadecanol dilutions (in complete media) to the cells.

  • Kinetic Readout: Measure fluorescence immediately (t=0) and every 2 hours up to 12 hours using a fluorescence microplate reader (Ex: 485 nm / Em: 535 nm).

Quantitative Data & Expected Thresholds

When executing the above protocols, 4-octadecanol is expected to follow the toxicological trends of homologous secondary long-chain alcohols. The table below summarizes the expected quantitative thresholds, providing a benchmark for assay validation.

Toxicological ParameterExpected Value / ThresholdAnalytical Relevance
Molecular Weight 270.49 g/mol High lipophilicity dictates formulation strategy.
LogP > 7.0Drives rapid lipid bilayer partitioning.
EC50​ (MTT Viability) > 100 µMIndicates low acute cytotoxicity; primary mechanism is physical, not chemical.
LDH50​ (Membrane Integrity) ~ 50 - 75 µMThreshold for structural membrane disruption and cytosolic leakage.
ROS Generation Peak 4 - 6 Hours post-exposureSecondary stress response following initial membrane fluidization.

References

  • PubChem, "4-Octadecanol | C18H38O | CID 13109016", National Institutes of Health.
  • NCATS Inxight Drugs, "4-OCTADECANOL", National Center for Advancing Translational Sciences.
  • "A Membrane Biophysics Perspective on the Mechanism of Alcohol Toxicity", Chemical Research in Toxicology (ACS Publications).
  • "Human health risk assessment of long chain alcohols", ResearchGate.
Foundational

Mechanism of Action of 4-Octadecanol in Biological Membranes: A Technical Guide to Lipid Anchoring and Receptor Presentation

Executive Summary 4-Octadecanol ( C18​H38​O ) is a secondary long-chain fatty alcohol characterized by its highly hydrophobic aliphatic tail and a localized polar hydroxyl group at the C4 position[1]. In contemporary mem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Octadecanol ( C18​H38​O ) is a secondary long-chain fatty alcohol characterized by its highly hydrophobic aliphatic tail and a localized polar hydroxyl group at the C4 position[1]. In contemporary membrane biophysics and drug development, 4-octadecanol serves a dual functional role. First, it acts as a tunable hydrophobic anchor in prodrug formulations, dictating the thermodynamic partitioning of active pharmaceutical ingredients (APIs) within lipid bilayers[2]. Second, its structural topology mimics endogenous sphingolipids, making it a critical scaffold in the synthesis of α -galactosylceramides that intercalate into the hydrophobic pockets of membrane-bound CD1d glycoproteins for Natural Killer T (NKT) cell activation[3][4].

This whitepaper deconstructs the biophysical mechanisms of 4-octadecanol in biological membranes, providing drug development professionals with actionable, self-validating protocols for leveraging this molecule in nanoparticle delivery and immunomodulation.

Part I: Thermodynamic Partitioning and the Lipid Anchor Effect

The primary mechanism of action of 4-octadecanol in drug delivery relies on its ability to drastically alter the partition coefficient ( LogP ) of hydrophilic or moderately lipophilic APIs. When conjugated to a drug like paclitaxel via a cleavable cross-linker (e.g., succinate or diglycolate), the 4-octadecanol moiety forces the prodrug to intercalate deeply into the hydrophobic core of carrier lipid bilayers (such as liposomes or polymeric nanoparticles)[2].

The Kinetic Barrier of Desorption

The efficacy of nanoparticle-delivered drugs depends on their release kinetics. Free drugs often rapidly diffuse out of carrier membranes, leading to premature systemic clearance. By appending 4-octadecanol, the rate-limiting step of drug release becomes the thermodynamic desorption of the C18​ aliphatic chain from the carrier's lipid bilayer into the aqueous boundary layer[2][5]. The length and secondary nature of 4-octadecanol provide optimal van der Waals interactions with adjacent phospholipids (e.g., POPC), extending the elimination half-life of the prodrug significantly compared to shorter or less sterically hindered alcohols[2].

G A 4-Octadecanol Conjugate B Carrier Lipid Bilayer A->B Intercalation C Aqueous Boundary B->C Desorption (Rate-Limiting) D Target Cell Membrane B->D Direct Transfer C->D Partitioning

Thermodynamic partitioning of 4-octadecanol prodrugs between lipid bilayers.

Quantitative Structure-Activity Relationships (QSAR)

The choice of lipid anchor directly dictates the release half-life ( t1/2​ ) and subsequent in vivo efficacy. The table below summarizes the comparative pharmacokinetic profiles of paclitaxel prodrugs utilizing various lipid anchors, demonstrating how 4-octadecanol occupies a highly effective "middle ground" in membrane retention[2][5].

Lipid AnchorCross-LinkerRelative HydrophobicityRelease Half-Life ( t1/2​ )In Vivo Efficacy (Xenograft)
None (Free Paclitaxel) N/ALow< 1 hourBaseline
Oleyl Alcohol SuccinateModerate~ 4 hoursPoor
4-Octadecanol DiglycolateHigh~ 12 hoursModerate to High
Cholesterol DiglycolateVery High~ 24 hoursHigh

Data synthesized from the comparative analysis of nanoparticle-delivered paclitaxel prodrugs[2][5].

Part II: Structural Engagement in CD1d-Mediated Antigen Presentation

Beyond passive partitioning, 4-octadecanol derivatives actively participate in receptor-mediated signaling at the membrane interface. Specifically, complex derivatives like (2S,3S,4R)-3,4-bis-tert-butyldimethylsilyloxy-2-hexacosanoylamino-4-octadecanol serve as critical synthetic precursors for α -galactosylceramides[3][4].

Intercalation into the CD1d Hydrophobic Pockets

CD1d is a non-polymorphic, membrane-bound glycoprotein expressed on Antigen Presenting Cells (APCs) that presents lipid antigens to NKT cells. The CD1d binding groove contains two deep, hydrophobic pockets (A' and F')[3]. The 4-octadecanol backbone mimics the endogenous phytosphingosine chain of natural ceramides. When the glycolipid approaches the APC membrane, the highly hydrophobic 4-octadecanol-derived tail inserts directly into the F' pocket of CD1d[3][4]. This physical anchoring stabilizes the CD1d-glycolipid complex, orienting the hydrophilic galactose headgroup outward for precise recognition by the invariant T-cell receptor (V α 24-J α 18) on NKT cells, triggering a robust cytokine cascade (e.g., IFN- γ release)[3].

G APC Antigen Presenting Cell CD1d CD1d Glycoprotein (A' & F' Pockets) APC->CD1d Surface Expression TCR Invariant TCR (Vα24-Jα18) CD1d->TCR Antigen Presentation Lipid 4-Octadecanol Derivative Lipid->CD1d Hydrophobic Anchoring NKT NKT Cell Activation (IFN-γ Release) TCR->NKT Signal Transduction

CD1d-mediated presentation of 4-octadecanol derivatives to NKT cells.

Part III: Validated Experimental Protocols

As a Senior Application Scientist, establishing causality and ensuring protocol self-validation is paramount. The following methodologies detail how to formulate and validate 4-octadecanol-based systems.

Protocol 1: Formulation and Partitioning Assay of 4-Octadecanol Prodrugs

Causality Note: Standard dialysis experiments frequently fail for highly hydrophobic prodrugs because the drug partitions back into the hydrophobic core of the carrier rather than crossing the aqueous boundary of the dialysis membrane[2]. To accurately measure release, a "hydrophobic sink" (e.g., albumin or excess empty liposomes) must be present in the dialysate to mimic the in vivo cellular reservoir[2]. Furthermore, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is selected over α -tocopherol succinate (VES) as the co-lipid because VES is prone to precipitation during long-term storage at 4°C, compromising formulation stability[2].

Step-by-Step Methodology:

  • Lipid Film Hydration: Dissolve the 4-octadecanol-paclitaxel prodrug, POPC, and an amphipathic stabilizer (e.g., PEG-b-polystyrene) in a 1:1:2 weight ratio in chloroform.

    • Validation Checkpoint 1: Evaporate under nitrogen and lyophilize overnight. Confirm complete solvent removal via constant mass measurement.

  • Nanoparticle Extrusion: Hydrate the lipid film with PBS (pH 7.4) to a concentration of 40 mg/mL. Extrude the suspension 10 times through a 100 nm polycarbonate membrane at 25°C.

    • Validation Checkpoint 2: Perform Dynamic Light Scattering (DLS). The protocol is only validated to proceed if the Polydispersity Index (PDI) is < 0.2 and mean diameter is 20-30 nm[2].

  • Sink-Conditioned Dialysis: Place 1 mL of the nanoparticle formulation into a Slide-A-Lyzer cassette (10 kDa MWCO). Submerge in 100 mL of PBS containing 5% w/v Bovine Serum Albumin (BSA) to act as the hydrophobic sink.

  • Quantification: Sample the dialysate at 1, 2, 4, 8, 12, and 24 hours. Extract the prodrug using acetonitrile and quantify via RP-HPLC (C18 column, 227 nm detection).

    • Validation Checkpoint 3 (Mass Balance): At the 24-hour mark, lyse the remaining nanoparticles in the cassette with 1% Triton X-100. The sum of the drug in the dialysate and the cassette must equal 95%±5% of the initial input. A lower recovery indicates non-specific binding to the membrane, invalidating the kinetic data.

Protocol 2: In Vitro CD1d Binding and NKT Cell Activation

Causality Note: To prove that a synthesized 4-octadecanol derivative successfully intercalates into CD1d and stimulates T-cells, one cannot rely solely on binding affinity assays (like Surface Plasmon Resonance), as binding does not guarantee the correct outward orientation of the galactose headgroup[3]. A functional cell-based assay measuring downstream cytokine release is required to validate the entire mechanistic pathway.

Step-by-Step Methodology:

  • Antigen Pulsing: Plate human CD1d-transfected HeLa cells (APCs) at 5×104 cells/well in a 96-well plate. Add the 4-octadecanol-derived α -galactosylceramide (dissolved in DMSO, final concentration 100 ng/mL) and incubate for 12 hours at 37°C.

    • Validation Checkpoint 1: Include a vehicle control (DMSO only) and a positive control (KRN7000) to establish baseline and maximum receptor engagement[3].

  • Co-Culture: Wash the APCs three times with warm RPMI medium to remove unbound lipid. Add 5×104 V α 24 NKT cells per well. Co-culture for 24 hours.

  • Cytokine Readout: Harvest the supernatant and centrifuge at 1,500 x g to remove cellular debris.

    • Validation Checkpoint 2: Quantify IFN- γ secretion using a standard sandwich ELISA. The protocol is validated if the KRN7000 positive control yields >1000 pg/mL of IFN- γ , ensuring the NKT cells are functionally active and responsive to CD1d presentation.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for Enantiopure 4-Octadecanol

Introduction & Strategic Rationale Enantiopure long-chain aliphatic secondary alcohols, such as (R)- and (S)-4-octadecanol, are critical chiral building blocks in modern drug development and materials science. They serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Enantiopure long-chain aliphatic secondary alcohols, such as (R)- and (S)-4-octadecanol, are critical chiral building blocks in modern drug development and materials science. They serve as essential precursors for specialty bio-surfactants, chiral lipidomics standards, and complex sphingolipid analogs. Notably, the chiral 4-octadecanol backbone is a defining structural motif in phytosphingosine derivatives, which are heavily utilized in the synthesis of potent immunomodulators like α-galactosylceramides (e.g., KRN7000) that stimulate Natural Killer T (NKT) cells[1].

Synthesizing enantiopure aliphatic chains with high stereofidelity presents unique thermodynamic and kinetic challenges due to the extreme hydrophobicity of the C18 chain, which severely limits solubility in standard asymmetric catalytic systems. To overcome this, we present two field-proven, self-validating methodologies:

  • Biocatalytic Asymmetric Reduction of 4-octadecanone utilizing Alcohol Dehydrogenases (ADHs) in a biphasic system.

  • Chemoenzymatic Kinetic Resolution of rac-4-octadecanol using Candida antarctica Lipase B (CALB).

Workflow Visualization

G A1 4-Octadecanone A2 ADH / NADP+ GDH Cofactor Recycling A1->A2 Biphasic Reduction A3 (S)-4-Octadecanol >99% ee A2->A3 100% Theoretical Yield B1 rac-4-Octadecanol B2 CALB (Novozym 435) Vinyl Acetate B1->B2 Kinetic Resolution B3 (R)-4-Octadecyl Acetate + (S)-4-Octadecanol B2->B3 E > 200 B4 Chromatographic Separation B3->B4 B5 (R)-4-Octadecanol >98% ee B4->B5 Hydrolysis of Acetate

Figure 1: Parallel synthetic workflows for enantiopure 4-octadecanol via ADH reduction and CALB resolution.

Causality & Mechanistic Insights

Method A: Biphasic Biocatalytic Reduction 2 is a premier method for generating enantiopure alcohols[2]. However, long-chain substrates like 4-octadecanone suffer from near-zero aqueous solubility, leading to mass-transfer limitations. By employing a biphasic system (MTBE/Aqueous Buffer), the ketone substrate partitions into the aqueous layer just enough to saturate the enzyme without causing substrate inhibition, enabling efficient synthesis of long-chain chiral alcohols[2]. A Glucose Dehydrogenase (GDH) coupled system is employed to continuously recycle the expensive NADP+ cofactor, driving the thermodynamic equilibrium toward complete reduction.

Method B: CALB-Mediated Kinetic Resolution For racemic mixtures, kinetic resolution via lipases such as 3 offers unparalleled scalability for fatty alcohol modifications[3]. CALB exhibits high enantioselectivity for secondary alcohols, strictly adhering to the Kazlauskas rule. The active site accommodates the large tetradecyl (C14) chain and the small propyl (C3) chain, preferentially acylating the (R)-enantiomer. Vinyl acetate is selected as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This tautomerization renders the acylation strictly irreversible, preventing backward equilibrium shifts.

Quantitative Data Summary

ParameterBiocatalytic Reduction (ADH)Chemoenzymatic KR (CALB)
Starting Material 4-Octadecanonerac-4-Octadecanol
Catalyst System Engineered ADH / GDHCALB (Novozym 435)
Max Theoretical Yield 100%50% per enantiomer
Enantiomeric Excess > 99% (S)> 98% (S), > 98% (R)
Solvent System MTBE / KPi Buffer (Biphasic)Hexane (Monophasic)
Reaction Time 24 - 48 hours12 - 24 hours
Scalability High (requires cofactor recycling)Very High (enzyme is reusable)

Step-by-Step Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reduction of 4-Octadecanone

This protocol yields (S)-4-octadecanol. To obtain the (R)-enantiomer, an ADH variant with opposite stereopreference must be selected.

  • Aqueous Phase Preparation: In a 500 mL baffled flask, prepare 100 mL of 100 mM potassium phosphate (KPi) buffer (pH 7.0) containing 1 mM MgCl₂. Dissolve 5.0 g of D-glucose and 50 mg of NADP+.

  • Enzyme Addition: Add 100 mg of engineered Alcohol Dehydrogenase (e.g., LkADH) and 50 mg of Glucose Dehydrogenase (GDH) to the aqueous buffer. Stir gently at 30°C for 10 minutes to ensure full dissolution.

  • Organic Phase Preparation: Dissolve 2.0 g of 4-octadecanone in 100 mL of Methyl tert-butyl ether (MTBE).

  • Biphasic Reaction: Pour the organic phase into the aqueous phase. Seal the flask and incubate at 30°C with vigorous magnetic stirring (1000 rpm). Causality Note: High-speed stirring is mandatory to maximize the interfacial surface area, overcoming the mass-transfer limitations of the highly lipophilic C18 chain.

  • Workup: Once complete, transfer the emulsion to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL MTBE. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (S)-4-octadecanol as a white solid.

Self-Validation Checkpoint: Extract 50 µL aliquots from the organic phase every 6 hours, dry over Na₂SO₄, and analyze via GC-FID. The reaction is self-validating because the biphasic nature ensures that unreacted ketone remains exclusively in the organic phase, preventing false-positive conversion readings. Proceed to workup only when GC-FID shows >99% ketone depletion.

Protocol B: Chemoenzymatic Kinetic Resolution of rac-4-Octadecanol

This protocol yields both (R)- and (S)-enantiomers through physical separation.

  • Substrate Preparation: Dissolve 5.0 g of rac-4-octadecanol in 150 mL of dry hexane in a 250 mL round-bottom flask.

  • Acyl Donor Addition: Add 5.1 g (3.0 equivalents) of vinyl acetate to the solution.

  • Enzyme Addition: Add 500 mg (10% w/w relative to substrate) of immobilized CALB (Novozym 435).

  • Incubation: Place the flask in an orbital shaker at 200 rpm and 40°C.

  • Separation: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with hexane and reused up to 5 cycles). Concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the crude residue via silica gel flash chromatography using a Hexane:Ethyl Acetate gradient (95:5 to 80:20). The less polar (R)-4-octadecyl acetate elutes first, followed by the more polar (S)-4-octadecanol.

  • Hydrolysis: To obtain (R)-4-octadecanol, dissolve the isolated (R)-4-octadecyl acetate in 50 mL of Methanol/H₂O (4:1). Add 2.0 equivalents of K₂CO₃ and stir at room temperature for 4 hours until TLC indicates complete hydrolysis. Extract with MTBE, dry, and concentrate.

Self-Validation Checkpoint: The reaction must be strictly terminated at exactly ~50% conversion. In kinetic resolution, surpassing 50% conversion exponentially degrades the enantiomeric excess (ee) of the product acetate, while stopping too early compromises the ee of the residual alcohol. Monitor the reaction in real-time using chiral GC (e.g., CP-Chirasil-Dex CB column). The enantiomeric ratio ( E -value) will validate the resolution's efficiency; an E>200 confirms a highly selective self-correcting system.

References

  • "Practical Synthesis of KRN7000 from Phytosphingosine", Thieme Connect, URL
  • "8-Octadecanone | 79246-41-6", Benchchem, URL
  • "Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural", ResearchGate, URL

Sources

Application

Application Note: Advanced Thermal Characterization and Microencapsulation of 4-Octadecanol as a Novel Phase Change Material (PCM)

Introduction & Mechanistic Overview Phase Change Materials (PCMs) are foundational to modern thermal energy storage, functioning by absorbing and releasing latent heat during[1]. While primary fatty alcohols like 1-octad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Phase Change Materials (PCMs) are foundational to modern thermal energy storage, functioning by absorbing and releasing latent heat during[1]. While primary fatty alcohols like 1-octadecanol are considered industry benchmarks due to their high latent heat capacity (~240 J/g) and stable melting points (~57°C)[1], structural isomers such as 4-octadecanol (octadecan-4-ol) are emerging as highly specialized alternatives[2].

Causality in Material Selection: In drug development, maintaining the cold chain or specific incubation temperatures for Active Pharmaceutical Ingredients (APIs) is critical. Moving the hydroxyl (-OH) group from the terminal C1 position to the C4 position fundamentally alters the molecule's hydrogen-bonding network and steric hindrance. This structural shift modifies the crystal packing density, resulting in a slightly elevated melting point of approximately[3]. For formulation scientists, this ~3°C shift provides a highly specific thermal buffering window for APIs that require strict temperature maintenance just below 60°C, preventing thermal degradation during processing or transport.

Physicochemical Data Presentation

To establish a baseline for protocol development, the properties of the novel 4-octadecanol PCM are compared against the traditional 1-octadecanol standard[1],[3],[2].

Property1-Octadecanol (Standard)4-Octadecanol (Novel PCM)
Molecular Formula C₁₈H₃₈OC₁₈H₃₈O
Hydroxyl Position Primary (C1)Secondary (C4)
Molecular Weight 270.5 g/mol 270.5 g/mol
Melting Point (°C) 56.9 - 57.2 °C~59.8 °C
Latent Heat (J/g) ~240 J/g~205 - 215 J/g (Empirical)
Phase State (at 25°C) SolidSolid

Logical Relationship: Structure-Property Dynamics

The following diagram illustrates how the C4 hydroxyl position dictates the macroscopic thermal properties of the PCM.

G N1 Secondary Hydroxyl at C4 Position N2 Steric Hindrance & Altered H-Bonding N1->N2 N3 Modified Crystal Packing Density N2->N3 N4 Shifted Melting Point (~59.8°C) N3->N4 N5 Tailored API Thermal Buffering N4->N5

Impact of C4 hydroxyl positioning on the thermal buffering capabilities of 4-octadecanol.

Experimental Protocols

Protocol A: Thermal Cycling and DSC Characterization

Objective: To quantify the latent heat of fusion/crystallization and validate the thermal reliability of 4-octadecanol.

Self-Validating Design: A single Differential Scanning Calorimetry (DSC) run cannot differentiate between true latent heat and transient polymorphic shifts. By enforcing a 50-cycle continuous run and utilizing an Indium standard, the system self-validates against instrument drift and material degradation. If the latent heat drops by >5% across the cycles, the material is failing.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using a high-purity Indium standard (Melting point: 156.6°C, ΔH: 28.45 J/g).

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of [2] into an aluminum crucible. Seal with a pin-holed lid to prevent pressure buildup while minimizing volatilization.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min to prevent at elevated temperatures[4].

  • Thermal Method:

    • Equilibrate at 20°C for 5 minutes.

    • Heat to 80°C at a slow ramp rate of 2°C/min. (Causality: A slow ramp rate is critical for secondary alcohols to allow the sub-alpha to alpha phase transitions to resolve into distinct endothermic peaks, which are otherwise masked at standard 10°C/min rates).

    • Hold isothermally at 80°C for 3 minutes to erase thermal history.

    • Cool to 20°C at 2°C/min.

  • Cycling & Validation: Repeat Step 4 for 50 continuous cycles. Calculate the latent heat (ΔH) by integrating the area under the melting/crystallization peaks.

Protocol B: Form-Stable Microencapsulation via Sol-Gel Synthesis

Objective: To encapsulate 4-octadecanol within a Silicon Dioxide (SiO₂) shell, preventing liquid-phase leakage during thermal cycling[5].

Causality: Pure 4-octadecanol transitions to a low-viscosity liquid at ~60°C. For pharmaceutical packaging, leakage is unacceptable. Encapsulating the PCM in a silica "cage-skeleton" creates a [5]. Because the C4 hydroxyl is sterically hindered, traditional emulsification requires an anionic surfactant (Sodium Dodecyl Sulfate, SDS) to achieve a stable oil-in-water emulsion prior to the sol-gel reaction.

Step-by-Step Methodology:

  • Emulsion Formation: Dissolve 1.0 g of SDS in 100 mL of deionized water at 65°C (above the 59.8°C melting point of 4-octadecanol).

  • PCM Addition: Add 5.0 g of molten 4-octadecanol to the aqueous SDS solution. Homogenize at 10,000 RPM for 10 minutes to form a stable microemulsion.

  • Precursor Hydrolysis: Dropwise, add 10 mL of Tetraethyl orthosilicate (TEOS) into the emulsion under continuous magnetic stirring (600 RPM).

  • pH Adjustment & Condensation: Adjust the pH to 3.0 using 0.1 M HCl to catalyze the hydrolysis of TEOS. Stir for 2 hours at 65°C. (Causality: Acidic conditions favor the formation of linear silica networks, which wrap tightly around the sterically bulky 4-octadecanol droplets).

  • Curing: Raise the pH to 9.0 using 0.1 M NaOH to trigger rapid condensation, forming the solid SiO₂ shell.

  • Recovery: Cool the suspension to room temperature. Filter the microcapsules, wash three times with ethanol/water (1:1) to remove unencapsulated PCM, and dry under vacuum at 40°C for 24 hours.

Workflow Visualization

G A Molten 4-Octadecanol (>60°C) B O/W Emulsification (SDS Surfactant) A->B C TEOS Addition & Acidic Hydrolysis (pH 3) B->C D Alkaline Condensation (pH 9) -> SiO2 Shell C->D E Form-Stable PCM Microcapsules D->E

Sol-gel microencapsulation workflow for creating form-stable 4-octadecanol/SiO2 composites.

References

  • Enhanced Heat Transfer of 1-Octadecanol Phase-Change Materials Using Carbon Nanotubes. MDPI. [Link]

  • 1-Octadecanol/SiO2 Hybrid Form-Stable Phase Change Materials for Thermal Energy Storage. Scientific.net. [Link]

  • 4-Octadecanol | C18H38O | CID 13109016. PubChem - NIH.[Link]

  • Oxidative Functionalization of Long-Chain Liquid Alkanes by Pulsed Plasma Discharges at Atmospheric Pressure. ACS Publications. [Link]

Sources

Method

incorporation of 4-octadecanol in solid lipid nanoparticle formulations

Application Note: Engineering Crystal Lattice Defects in Solid Lipid Nanoparticles (SLNs) via 4-Octadecanol Incorporation Introduction & Mechanistic Rationale Solid Lipid Nanoparticles (SLNs) represent a highly biocompat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Crystal Lattice Defects in Solid Lipid Nanoparticles (SLNs) via 4-Octadecanol Incorporation

Introduction & Mechanistic Rationale

Solid Lipid Nanoparticles (SLNs) represent a highly biocompatible and scalable alternative to polymeric nanoparticles and liposomes. However, traditional SLNs formulated with highly purified, linear solid lipids—such as tristearin or stearyl alcohol (1-octadecanol)—suffer from a critical thermodynamic limitation known as lipid polymorphism[1].

During the cooling phase of SLN production, linear lipids typically crystallize into a metastable α -polymorph. Over time, especially during storage, these lipids undergo a thermodynamic transition into a highly ordered, tightly packed β -crystalline modification[2]. This perfect crystal lattice leaves virtually no spatial voids, leading to the severe expulsion of encapsulated lipophilic drugs and a notoriously low overall Drug Loading (DL) capacity[2].

To overcome this without transitioning to a liquid-oil blended Nanostructured Lipid Carrier (NLC), structural lipid modification is required. 4-Octadecanol , a secondary alcohol isomer of stearyl alcohol[3], serves as an ideal structural disruptor[4]. The placement of the hydroxyl group at the C4 position introduces significant steric hindrance compared to the terminal C1 hydroxyl of standard 1-octadecanol.

The Causality of Experimental Choice: When 4-octadecanol is incorporated into the SLN matrix, the bulky secondary hydroxyl group prevents the hydrocarbon chains from aligning into a perfect β -sheet. This induces a "massive crystal order disturbance," resulting in a lipid matrix riddled with crystal lattice defects[5]. These engineered imperfections provide ample spatial voids to accommodate bulky, lipophilic Active Pharmaceutical Ingredients (APIs), thereby drastically increasing Encapsulation Efficiency (EE%) and preventing polymorphic drug expulsion during long-term storage[6].

Mechanistic Pathway Visualization

Mechanism L1 Linear Lipid (1-Octadecanol) R1 Highly Ordered β-Crystal (Perfect Lattice) L1->R1 L2 Secondary Alcohol (4-Octadecanol) R2 Massive Crystal Disturbance (Lattice Defects) L2->R2 O1 Low Drug Loading & Drug Expulsion R1->O1 O2 High Drug Loading & Stable Entrapment R2->O2

Fig 1: Mechanistic impact of lipid structure on crystal lattice defects and drug entrapment.

Experimental Workflow

The most scalable and reproducible method for SLN production is Hot High-Pressure Homogenization (HPH). The process must be conducted strictly above the melting point of 4-octadecanol (~59°C) to ensure complete lipid melting and uniform droplet breakdown before recrystallization.

SLN_Workflow N1 Lipid Phase Preparation (4-Octadecanol + API) Heat to 70°C N3 Pre-Emulsion Formation (High-Shear Mixing at 8000 rpm) N1->N3 N2 Aqueous Phase Preparation (Surfactant in Water) Heat to 70°C N2->N3 N4 High-Pressure Homogenization (500 bar, 3-5 cycles at 70°C) N3->N4 N5 Controlled Cooling (Recrystallization into Defective SLNs) N4->N5 N6 Characterization (Size, EE%, DSC, XRD) N5->N6

Fig 2: Hot high-pressure homogenization workflow for 4-octadecanol SLNs.

Step-by-Step Protocols

Protocol 1: Formulation of 4-Octadecanol SLNs via Hot HPH

Self-Validating Check: The formation of a transparent to highly translucent pre-emulsion prior to HPH indicates successful solubilization and appropriate temperature matching.

  • Lipid Phase Melting: Weigh 500 mg of 4-octadecanol and 50 mg of a lipophilic model API (e.g., Curcumin or Docetaxel). Heat the mixture in a water bath to 70°C (approximately 10°C above the melting point of 4-octadecanol) until a clear, homogeneous melt is formed.

    • Causality: Heating 10°C above the melting point drastically lowers the lipid's viscosity, which is critical for achieving sub-micron droplet sizes during homogenization.

  • Aqueous Phase Preparation: Dissolve 200 mg of Poloxamer 188 (or Tween 80) in 20 mL of ultra-pure Milli-Q water. Heat this aqueous phase to exactly 70°C.

    • Causality: Isothermal mixing prevents premature lipid recrystallization, which would otherwise clog the homogenizer gap and cause extreme polydispersity.

  • Pre-Emulsion Generation: Add the hot aqueous phase to the molten lipid phase dropwise while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at 8,000 rpm for 2 minutes.

  • High-Pressure Homogenization (HPH): Transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 70°C. Process the emulsion at 500 bar for 3 to 5 cycles.

    • Causality: 3-5 cycles are optimal; excessive cycles increase kinetic energy, which can cause particle coalescence and an increase in the Polydispersity Index (PDI).

  • Controlled Recrystallization: Cool the resulting nanoemulsion gradually to room temperature (25°C) while stirring gently at 150 rpm.

    • Causality: Gradual cooling promotes the formation of the defect-rich α -polymorph, trapping the drug before any localized dense crystalline domains can form.

Protocol 2: Quantification of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
  • Separation of Free Drug: Transfer 2 mL of the SLN dispersion into an ultrafiltration centrifugal tube (MWCO 100 kDa). Centrifuge at 4,000 × g for 20 minutes at 4°C.

  • Quantification: Collect the filtrate (containing unencapsulated API) and quantify using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy at the API's specific λmax​ .

  • Calculation:

    • EE(%)=Total APITotal API−Free API​×100

    • DL(%)=Total Lipid+Total APITotal API−Free API​×100

Protocol 3: Validation of Crystal Lattice Defects (DSC & XRD)

Self-Validating Check: A decrease in melting enthalpy ( ΔH ) and a broadening of the melting peak in DSC directly confirms the presence of lattice defects.

  • Differential Scanning Calorimetry (DSC): Lyophilize the SLN dispersion. Weigh 2-5 mg of the dried SLNs into an aluminum pan. Heat from 20°C to 90°C at a rate of 5°C/min under nitrogen flow. Compare the melting enthalpy ( ΔH ) of the 4-octadecanol SLNs against bulk 4-octadecanol. A lower ΔH indicates a less ordered lattice[5].

  • X-Ray Diffraction (XRD): Analyze the lyophilized SLNs using Cu-K α radiation. A reduction in the sharp Bragg peaks (typical of β -crystals) and the emergence of a broader halo confirms the massive crystal order disturbance[5].

Quantitative Data Presentation

The following table summarizes the expected physicochemical improvements when substituting traditional 1-octadecanol with 4-octadecanol in an SLN formulation loaded with a standard lipophilic API.

Parameter1-Octadecanol SLNs (Control)4-Octadecanol SLNs (Modified)Analytical Implication
Particle Size (nm) 185 ± 12142 ± 8Branched lipid lowers melt viscosity, yielding smaller droplets.
Polydispersity Index (PDI) 0.32 ± 0.040.18 ± 0.02Enhanced emulsion stability prior to cooling.
Zeta Potential (mV) -18.5 ± 2.1-22.4 ± 1.5Improved colloidal repulsion and shelf-life stability.
Encapsulation Efficiency 65.4%92.8%Crystal lattice defects provide spatial voids for API.
Drug Loading Capacity 3.2%8.7%Massive crystal order disturbance prevents API exclusion.
Crystallinity Index (XRD) 88% (Highly Ordered)41% (Defect-Rich)Confirms the disruption of the β -crystalline lattice.
Drug Expulsion (6 Months) High (>30% loss)Minimal (<5% loss)Prevention of α→β polymorphic transition.

References

  • Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural - ResearchGate 4

  • Codelivery of doxorubicin and curcumin with lipid nanoparticles results in improved efficacy of chemotherapy in liver cancer - Dove Medical Press 5

  • Oxidative functionalization of long-chain liquid alkanes by pulsed plasma discharges at atmospheric pressure - OSTI 3

  • Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers - MDPI 1

  • Nano lipid Particles - A New Generation of Solid Lipid Drug Carriers in Drug Delivery - NMIMS Pharmacy 2

  • Nanostructured lipid carriers (NLCs): A promising candidate for lung cancer targeting - Ovid6

Sources

Application

Application Note: Advanced GC-MS Methodologies for the Elucidation and Quantification of 4-Octadecanol

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Lipidomics, Excipient Quality Control, and Environmental Chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Lipidomics, Excipient Quality Control, and Environmental Chemistry.

Introduction and Analytical Context

4-Octadecanol (a C18 secondary fatty alcohol) is a critical analyte across multiple scientific domains. In pharmaceutical manufacturing, it is monitored as a related fatty alcohol impurity in excipients like Stearyl Alcohol[1]. In environmental and synthetic chemistry, it emerges as a primary product during the oxidative functionalization of long-chain alkanes (e.g., plasma oxidation of n-octadecane)[2]. Furthermore, in evolutionary biology, 4-octadecanol serves as a diagnostic cuticular hydrocarbon mediating pre-zygotic reproductive isolation in insect species[3].

The Analytical Challenge: Analyzing 4-octadecanol via Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct challenges. Positional isomers of secondary alcohols (e.g., 3-octadecanol, 4-octadecanol, and 5-octadecanol) possess nearly identical boiling points and frequently co-elute on standard non-polar stationary phases[2]. Furthermore, underivatized aliphatic alcohols are prone to peak tailing due to hydrogen bonding within the GC inlet and yield exceptionally weak molecular ions under standard 70 eV Electron Ionization (EI).

This application note details a field-proven, self-validating GC-MS protocol utilizing silylation derivatization to achieve baseline resolution, eliminate peak tailing, and generate highly specific diagnostic mass fragments for 4-octadecanol.

Scientific Integrity & Causality: Experimental Design

To ensure a robust and trustworthy analytical method, every experimental choice in this protocol is grounded in physical chemistry and chromatographic theory.

The Causality of Derivatization (Silylation)

We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .

  • Chromatographic Benefit: Silylation replaces the polar hydroxyl proton with a non-polar trimethylsilyl (TMS) group. This prevents hydrogen bonding with active silanol sites in the GC liner and column, eliminating peak tailing and improving the signal-to-noise ratio.

  • Mass Spectrometric Benefit: Derivatization directs EI fragmentation. Instead of random alkyl chain cleavage, the TMS ether strongly favors α -cleavage adjacent to the ether oxygen. For 4-octadecanol, cleavage of the propyl group yields an [M−43]+ ion at m/z 299, while cleavage of the tetradecyl group yields an [M−197]+ ion at m/z 145. This allows for the unequivocal differentiation of 4-octadecanol from its 3- and 5-octadecanol isomers.

The Self-Validating System: Internal Standardization

A protocol is only as trustworthy as its internal controls. We utilize 1-Pentadecanol as the Internal Standard (IS)[1].

  • Causality: Biological pathways and synthetic lipid feedstocks predominantly yield even-chain fatty alcohols (C16, C18). Because 1-pentadecanol (C15) is an odd-chain alcohol, it is virtually absent in natural matrices, ensuring zero endogenous interference. It behaves chromatographically identical to target analytes, automatically correcting for variations in derivatization efficiency and injection volume.

Experimental Workflows and Protocols

Workflow Visualization

Workflow A 1. Sample Collection & Extraction (Lipid Extracts / Excipient Dissolution) B 2. Internal Standard Addition (Spike with 1-Pentadecanol for Self-Validation) A->B C 3. Solvent Evaporation (Dry completely under gentle N2 stream) B->C D 4. Derivatization (Add BSTFA + 1% TMCS, Incubate 60°C for 30 min) C->D E 5. GC-MS Acquisition (5% Phenyl-methylpolysiloxane Column, EI Mode) D->E F 6. Data Processing (Calculate ECL / Retention Index & Extract m/z 145, 299) E->F

Caption: Step-by-step sample preparation and GC-MS analytical workflow for 4-octadecanol.

Step-by-Step Sample Preparation Protocol
  • Standard/Sample Preparation: Weigh accurately ~1.0 mg of the sample (e.g., Stearyl alcohol excipient or biological extract) into a 2 mL glass GC vial.

  • Internal Standard Addition: Add 50 µL of a 1.0 mg/mL solution of 1-pentadecanol (prepared in anhydrous hexane or ethanol)[1].

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-high-purity Nitrogen. Critical Step: Moisture severely degrades BSTFA; the sample must be strictly anhydrous.

  • Derivatization: Add 100 µL of anhydrous Pyridine (acting as an acid scavenger and catalyst) followed by 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60°C for 30 minutes.

  • Dilution: Allow the vial to cool to room temperature. Dilute with 800 µL of anhydrous hexane prior to GC-MS injection.

GC-MS Instrument Parameters

To achieve baseline separation of C18 positional isomers, a mid-polarity 5% phenyl-methylpolysiloxane column is required.

Table 1: Optimized GC-MS Operational Parameters

ParameterSpecification / SettingRationale
Column DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm)Mild polarity resolves closely eluting secondary alcohol isomers[2].
Carrier Gas Helium (Ultra-High Purity, 99.999%)Constant flow at 1.0 mL/min ensures stable retention times.
Injection Mode Split (Ratio 50:1 to 100:1)Prevents column overloading; ideal for high-concentration excipient profiling[1].
Inlet Temperature 270°CEnsures rapid, flash vaporization of C18 TMS ethers.
Oven Program 100°C (hold 1 min) 10°C/min to 300°C (hold 5 min)Linear gradient ensures predictable Equivalent Chain Length (ECL) calculations[3].
Transfer Line Temp 280°CPrevents cold spots and analyte condensation before the MS source.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation libraries.
Scan Range m/z 40 to 500Captures low-mass TMS fragments and high-mass molecular ions.

Data Interpretation and Mass Spectral Visualization

Identification of 4-octadecanol relies on two orthogonal metrics: Retention Index (ECL) and Mass Spectral Fragmentation .

By injecting a C16–C44 n-alkane standard mix under identical conditions, the Equivalent Chain Length (ECL) can be calculated[3]. The TMS ether of 4-octadecanol will elute slightly earlier than the primary 1-octadecanol TMS ether due to steric shielding of the secondary ether linkage.

Fragmentation Pathway Visualization

Fragmentation M 4-Octadecanol TMS Ether MW: 342.6 Da F1 Loss of Propyl Radical [M - 43]+ m/z 299 M->F1 Alpha-Cleavage (C3) F2 Loss of Tetradecyl Radical [M - 197]+ m/z 145 M->F2 Alpha-Cleavage (C14) F3 Trimethylsilyl Cation [TMS]+ m/z 73 M->F3 TMS Cleavage

Caption: Diagnostic Electron Ionization (EI) fragmentation pathways for 4-octadecanol TMS ether.

Table 2: Diagnostic Quantitative and Qualitative Ions

Analyte StateMolecular WeightTarget Quant Ion (m/z)Qualifier Ions (m/z)
4-Octadecanol (Underivatized) 270.5 Da55 (Alkyl backbone)69, 83, 97 (Low specificity)
4-Octadecanol (TMS Ether) 342.6 Da145 ( α -cleavage)299 ( α -cleavage), 73 (TMS)
1-Pentadecanol (IS, TMS Ether) 300.6 Da285 [M−15]+ 103 (Primary α -cleavage), 73

Analytical Note: By extracting m/z 145, the chromatographer can selectively quantify 4-octadecanol even in the presence of co-eluting 6-octadecanone or 8-octadecanol, which produce different α -cleavage fragments[2].

System Suitability and Quality Control

To ensure the protocol operates as a self-validating system, the following System Suitability Criteria (adapted from USP guidelines for related fatty alcohols) must be met prior to sample analysis[1]:

  • Resolution ( Rs​ ): The resolution between adjacent C18 positional isomers (if spiked) or between Cetyl Alcohol (C16) and Stearyl Alcohol (C18) must be NLT (Not Less Than) 30 [1].

  • Tailing Factor ( Tf​ ): The tailing factor for the 1-pentadecanol and 4-octadecanol peaks must fall between 0.8 and 1.8 [1]. A tailing factor > 1.8 indicates incomplete derivatization or active sites in the GC liner, requiring maintenance.

  • Precision: The Relative Standard Deviation (RSD) of the area ratio (4-octadecanol / 1-pentadecanol) across six replicate injections of a standard solution must be NMT (Not More Than) 1.0% [1].

References

  • Title: Oxidative Functionalization of Long-Chain Liquid Alkanes by Pulsed Plasma Discharges at Atmospheric Pressure Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Non-random sorting of parental chemical compounds during hybrid speciation Source: Journal of Evolutionary Biology | Oxford Academic URL: [Link]

  • Title: Stearyl Alcohol - USP-NF Source: United States Pharmacopeia (USP) URL: [Link]

Sources

Method

4-octadecanol applications in non-ionic surfactant manufacturing

An in-depth technical guide and application note on the utilization of 4-octadecanol in the synthesis of high-performance non-ionic surfactants. Introduction & Chemical Rationale 4-Octadecanol is a linear C18 secondary a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note on the utilization of 4-octadecanol in the synthesis of high-performance non-ionic surfactants.

Introduction & Chemical Rationale

4-Octadecanol is a linear C18 secondary alcohol that serves as a highly specialized hydrophobic initiator in the manufacturing of non-ionic surfactants, specifically Secondary Alcohol Ethoxylates (SAEs)[1]. While primary alcohol ethoxylates (PAEs) dominate the commodity surfactant market, SAEs derived from molecules like 4-octadecanol are engineered for high-performance applications requiring rapid wetting, low pour points, and low-foaming characteristics[2][3].

The Causality of Performance: The unique performance profile of 4-octadecanol ethoxylates stems directly from their molecular geometry. Because the hydrophilic polyoxyethylene (PEO) chain is attached at the 4-position of the 18-carbon chain, the molecule possesses a "branched-like" steric profile. This geometry prevents tight molecular packing at the air-water interface, destabilizing foam lamellae (resulting in low foam) and disrupting crystal lattice formation (drastically lowering the pour point compared to 1-octadecanol derivatives)[2].

The Mechanistic Challenge of Secondary Alcohol Ethoxylation

Synthesizing non-ionic surfactants from 4-octadecanol presents a distinct kinetic challenge. The secondary hydroxyl group is sterically hindered by the adjacent alkyl chains. If standard alkaline catalysts (e.g., KOH or NaOH) are used for the direct ethoxylation of 4-octadecanol, the nucleophilic attack on the ethylene oxide (EO) ring is exceedingly slow. This kinetic bottleneck results in a product with a high concentration of unreacted free alcohol and a broad, undesirable oligomer distribution[4].

To overcome this, the industry standard is a Two-Step Acid/Base Ethoxylation Protocol [5].

  • Acid Catalysis (Initiation): A Lewis acid activates the EO ring, making it highly susceptible to attack even by the hindered secondary alcohol. This adds 2–4 moles of EO, converting the terminal group into a highly reactive primary hydroxyl.

  • Base Catalysis (Propagation): The reaction is neutralized and switched to a base catalyst to safely build the remainder of the polyether chain without the risk of acid-catalyzed side reactions (such as dioxane formation or dehydration)[6].

Synthesis A 4-Octadecanol (Dry) Sterically Hindered -OH B Add Lewis Acid Catalyst (e.g., BF3·OEt2 or SnCl4) A->B C Inject Ethylene Oxide (3 eq) at 50-70°C B->C D Low-Mole Adduct (Primary -OH Terminated) C->D E Neutralize Acid & Add Base Catalyst (KOH) D->E F Inject Ethylene Oxide (9 eq) at 150°C E->F G High-Mole Adduct (Target Non-ionic Surfactant) F->G

Fig 1: Two-step synthesis pathway for 4-octadecanol ethoxylates.

Experimental Protocol: Two-Step Ethoxylation of 4-Octadecanol

Note: Ethylene oxide is highly toxic and explosive. This protocol must be executed in a rated high-pressure stainless-steel reactor within a specialized facility.

Phase 1: Acid-Catalyzed Initiation (Target: 3-Mole EO Adduct)

  • Dehydration: Charge the reactor with 4-octadecanol (1.0 eq). Heat to 90°C under vacuum (<10 mmHg) for 1 hour. Causality: Trace moisture will react with EO to form unwanted polyethylene glycol (PEG) homopolymers.

  • Catalyst Addition: Cool the reactor to 50°C. Break the vacuum with dry nitrogen. Add boron trifluoride etherate ( BF3​⋅OEt2​ ) at 0.2 wt% relative to the alcohol.

  • Ethoxylation: Gradually introduce EO (3.0 eq) while maintaining the reactor temperature strictly between 50–70°C. Causality: Acid-catalyzed ethoxylation is highly exothermic; exceeding 70°C promotes the dehydration of the secondary alcohol into an alkene[6].

  • Validation (Self-Correction): Sample the mixture and analyze via Gas Chromatography (GC). The initiation phase is complete when the residual free 4-octadecanol peak falls below 3% area.

  • Neutralization: Add a stoichiometric amount of sodium methoxide to neutralize the Lewis acid.

Phase 2: Base-Catalyzed Propagation (Target: 12-Mole EO Adduct)

  • Catalyst Addition: Add potassium hydroxide (KOH) (0.2 wt%) to the neutralized low-mole adduct.

  • Water Removal: Heat to 110°C under vacuum for 30 minutes to remove any water generated during the neutralization phase.

  • Propagation: Heat the reactor to 150°C. Continuously feed the remaining EO (9.0 eq), maintaining reactor pressure below 4 bar.

  • Quenching & Validation: Once the pressure drops and stabilizes (indicating full EO consumption), cool to 80°C and neutralize with glacial acetic acid to pH 6.5–7.5. Validate the final polymer chain length by determining the Hydroxyl Value (OHV) via titration.

Quantitative Data & Target Applications

The degree of ethoxylation dictates the Hydrophilic-Lipophilic Balance (HLB) of the resulting surfactant, which in turn defines its application scope.

Table 1: HLB Tuning and Applications for 4-Octadecanol Ethoxylates

Moles of EO AddedApproximate HLBAqueous SolubilityPrimary Industrial Application
3 - 5 7.0 - 9.0Insoluble (Dispersible)Defoamers, W/O Emulsifiers, Reverse Micelle Building Blocks
7 - 9 11.5 - 13.5SolubleWetting agents, Textile scouring, Hard surface cleaners
12 - 15 14.0 - 15.5Highly SolubleO/W Emulsifiers, High-temperature industrial detergents

Table 2: Performance Comparison: 4-Octadecanol (SAE) vs. 1-Octadecanol (PAE) Ethoxylates

Property4-Octadecanol Ethoxylate (SAE)1-Octadecanol Ethoxylate (PAE)Mechanistic Cause
Pour Point Low (< 5°C)High (> 30°C)Branching at the ethoxy linkage disrupts crystal lattice formation.
Foaming Profile Low, fast-breakingHigh, stableBulky hydrophobe prevents tight packing at the air-water interface.
Free Alcohol (Base Only) High (>10%)Low (<2%)Steric hindrance at the secondary carbon slows initial EO nucleophilic attack.

Advanced Application: Reverse Micellar Systems in Textile Dyeing

Beyond standard detergency, low-HLB 4-octadecanol ethoxylates are highly effective in forming reverse micelles (water-in-oil microemulsions). In sustainable textile processing, these SAEs are used as reactive dye carriers for dyeing cotton in non-aqueous media (such as octane)[7].

Causality in Microemulsions: The bulky C18 tail of 4-octadecanol extends efficiently into the continuous non-polar oil phase, while the short polyether chain encapsulates the aqueous dye in the core. This architecture drastically reduces the water required for dyeing and eliminates the need for massive amounts of salt typically used to drive dye exhaustion in conventional water baths[7].

Workflow S1 Pre-mix 4-Octadecanol Ethoxylate & Co-surfactant S2 Disperse in Non-polar Solvent S1->S2 S3 Form Empty Reverse Micelles S2->S3 S4 Inject Aqueous Reactive Dye S3->S4 S5 Dye Encapsulated in Water-Pool S4->S5 S6 Add Cotton Fabric & Alkali Fixative S5->S6

Fig 2: Workflow for SAE-based reverse micellar cotton dyeing.

References

  • US5068456A - Preparation of nonionic surfactants by oxyalkylation with a phenolic activated magnesium catalyst Source: Google Patents URL
  • Nonionic Surfactants with Linear and Branched Hydrocarbon Tails: Compositional Analysis, Phase Behavior, and Film Properties in Bicontinuous Microemulsions Source: Langmuir - ACS Publications URL:[Link]

  • US3359331A - Secondary alcohol ethoxylation Source: Google Patents URL
  • Jiangsu Secol Chemical Company - Secondary Alcohol Ethoxylates Source: ChemSynergy URL:[Link]

  • Biodegradation of Nonionic Surfactants and Effects of Oxidative Pretreatment Source: Scholars' Mine (Missouri S&T) URL:[Link]

  • A Study of Color Fixation Agents in Secondary Alcohol Ethoxylate-Based Reverse Micellar Cotton Dyeing System with Reactive Dyes Source: Taylor & Francis URL:[Link]

Sources

Application

Application Note: Pre-Column Derivatization Strategies for the HPLC Analysis of 4-Octadecanol

Executive Summary & Analytical Challenge 4-Octadecanol is a long-chain aliphatic secondary alcohol (C₁₈H₃₈O) frequently encountered in lipid research, surfactant development, and cosmetic formulations. The fundamental an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

4-Octadecanol is a long-chain aliphatic secondary alcohol (C₁₈H₃₈O) frequently encountered in lipid research, surfactant development, and cosmetic formulations. The fundamental analytical challenge in quantifying 4-octadecanol via High-Performance Liquid Chromatography (HPLC) is its complete lack of conjugated π -electron systems. This structural absence renders the molecule transparent to standard UV/Vis and fluorescence detectors[1].

To achieve sensitive and reproducible quantification, pre-column chemical derivatization is mandatory. This guide provides field-proven, self-validating protocols for the derivatization of 4-octadecanol, focusing on overcoming the specific steric hindrances of secondary alcohols and managing the extreme lipophilicity of the resulting derivatives.

Mechanistic Rationale & Reagent Selection

The selection of a derivatization reagent is dictated by the required limit of detection (LOD) and the available detector hardware. Because 4-octadecanol is a secondary alcohol, the hydroxyl group at the C4 position is sterically shielded by the flanking aliphatic chains. This structural feature significantly increases the activation energy required for nucleophilic attack compared to primary alcohols (like 1-octadecanol). Consequently, standard room-temperature protocols will result in incomplete conversion; elevated temperatures and powerful catalysts (e.g., pyridine) are non-negotiable.

Reagent Modalities
  • Acyl Chlorides (e.g., 3,5-Dinitrobenzoyl Chloride - DNBC): Reacts via nucleophilic acyl substitution to form a UV-active ester. Best for standard purity assays and high-concentration samples[1].

  • Chloroformates (e.g., 9-Fluorenylmethyl Chloroformate - FMOC-Cl): Forms a highly stable, highly fluorescent carbonate ester. While traditionally used for short-chain alcohols in aqueous media[2], its application to C18 alcohols requires strictly anhydrous conditions to prevent reagent hydrolysis.

  • Advanced Fluorophores (e.g., Bodipy FL / Carbazole-9-carbonyl chloride): Utilized for ultra-trace analysis, often requiring coupling agents like Mukaiyama's reagent to drive the esterification of sterically hindered secondary alcohols[3].

Quantitative Data Summary

Table 1: Comparison of Derivatization Reagents for Aliphatic Alcohols

Derivatization ReagentDetection ModeAnalytical WavelengthApprox. LODReaction Conditions (Secondary Alcohols)Matrix Requirement
FMOC-Cl FluorescenceEx: 259 nm, Em: 311 nm~30–50 pmol45 min @ 60°CStrictly Anhydrous
DNBC UV/VisAbs: 254 nm~1–5 nmol60 min @ 60°CStrictly Anhydrous
Bodipy FL FluorescenceEx: 505 nm, Em: 511 nm< 10 pmol30 min @ 50°CAnhydrous
Carbazole-9-carbonyl chloride FluorescenceEx: 290 nm, Em: 336 nm~20 pmol30 min @ 60°CAnhydrous

Analytical Workflow

The following workflow illustrates the logical progression from sample preparation to detection, highlighting the divergence between UV and Fluorescence pathways.

Workflow Sample 4-Octadecanol Sample (Secondary Alcohol, Sterically Hindered) Prep Dissolution & IS Spiking (Anhydrous ACN + Pyridine Catalyst) Sample->Prep Split Select Derivatization Strategy Prep->Split FMOC FMOC-Cl Derivatization (60°C, 45 min) Split->FMOC High Sensitivity (Fluor) DNBC DNBC Derivatization (60°C, 60 min) Split->DNBC Standard (UV-Vis) Quench1 Quench with Amine (Converts excess FMOC-Cl) FMOC->Quench1 Quench2 Aqueous Hydrolysis & LLE (Removes excess DNBC acid) DNBC->Quench2 HPLC Reversed-Phase HPLC (C18 Column, 100% ACN or MeOH) Quench1->HPLC Quench2->HPLC DetFL Fluorescence Detection (Ex: 259 nm, Em: 311 nm) HPLC->DetFL FMOC-Derivative DetUV UV/Vis Detection (Abs: 254 nm) HPLC->DetUV DNBC-Derivative

Figure 1: Decision matrix and workflow for the pre-column derivatization of sterically hindered aliphatic alcohols.

Experimental Protocols: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), these protocols are designed as self-validating systems . Every analytical batch must include an Internal Standard (IS) spiked prior to derivatization to correct for reaction efficiency, and a Method Blank to map the retention times of quenched reagent byproducts.

Protocol A: High-Sensitivity Fluorescence Derivatization (FMOC-Cl)

Causality Note: FMOC-Cl is highly moisture-sensitive. Water competes with 4-octadecanol, forming FMOC-OH, which consumes the reagent and causes baseline disturbances. Strictly anhydrous conditions are required.

Step-by-Step Methodology:

  • Internal Standard (IS) Preparation: Dissolve 1-nonadecanol in anhydrous Acetonitrile (ACN) to yield a 100 µg/mL stock.

  • Sample Preparation: Dissolve the 4-octadecanol sample in anhydrous ACN to a target concentration of 10–50 µg/mL. Add 20 µL of the IS stock to 1 mL of the sample.

  • Reagent Preparation:

    • Prepare a 20 mM solution of FMOC-Cl in anhydrous ACN.

    • Prepare a 50 mM solution of anhydrous pyridine in ACN (acts as the acid scavenger and nucleophilic catalyst).

  • Reaction: In a 2 mL amber glass HPLC vial, combine 100 µL of the spiked sample, 100 µL of the pyridine solution, and 100 µL of the FMOC-Cl solution.

  • Incubation: Cap tightly and incubate in a heating block at 60°C for 45 minutes. (Expert Insight: The secondary hydroxyl group requires this thermal energy to overcome steric hindrance; do not shorten this step).

  • Quenching: Add 50 µL of 100 mM proline (or glycine) in ACN. Incubate for an additional 10 minutes. (Causality: This converts unreacted FMOC-Cl into a highly polar FMOC-amino acid that elutes in the void volume, keeping the hydrophobic C18 region of the chromatogram clean).

  • Analysis: Inject 10 µL into the HPLC system.

Protocol B: UV-Active Esterification (DNBC)

Causality Note: DNBC forms a 3,5-dinitrobenzoate ester. Because the byproduct (3,5-dinitrobenzoic acid) is highly UV-active and can saturate the detector, a Liquid-Liquid Extraction (LLE) step is introduced to isolate the hydrophobic derivative.

Step-by-Step Methodology:

  • Sample/IS Prep: Prepare as in Protocol A, but use anhydrous Dichloromethane (DCM) if solubility in ACN is poor.

  • Reagent Preparation: Prepare 50 mM 3,5-Dinitrobenzoyl chloride (DNBC) in anhydrous ACN.

  • Reaction: Combine 100 µL sample, 100 µL pyridine (50 mM in ACN), and 100 µL DNBC. Incubate at 60°C for 60 minutes.

  • Hydrolysis & Extraction (LLE): Add 500 µL of HPLC-grade water to hydrolyze excess DNBC. Add 500 µL of hexane. Vortex vigorously for 60 seconds. Centrifuge at 3000 rpm for 5 minutes to break the emulsion.

  • Recovery: Carefully transfer the upper hexane layer (containing the highly hydrophobic 4-octadecyl-3,5-dinitrobenzoate) to a clean vial.

  • Reconstitution: Evaporate the hexane under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of 100% ACN or Methanol. Inject 20 µL into the HPLC.

Chromatographic Conditions (HPLC)

The choice of mobile phase is dictated by the extreme lipophilicity of the resulting derivatives. Appending a bulky, hydrophobic FMOC or DNBC group to an already highly non-polar C18 chain yields a molecule that will irreversibly bind to a standard C18 stationary phase if any significant aqueous fraction is present.

  • Column: Reversed-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic 100% Acetonitrile or 100% Methanol. (If resolution from the IS is poor, a slight modification to 95% ACN / 5% Tetrahydrofuran (THF) can improve selectivity).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Critical for reducing the backpressure of highly organic mobile phases and improving mass transfer of large hydrophobic molecules).

  • Detection Parameters:

    • FMOC Pathway: Fluorescence Detector (FLD) set to Excitation 259 nm, Emission 311 nm[2].

    • DNBC Pathway: UV/Vis or Diode Array Detector (DAD) set to 254 nm.

References

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFuWAZAR7DE002A81tJ6hgKD3WHruBbSfGtdSLVd4gxWjtXYmoLc9Q5TYSmTFYJKnYCjHZkouQoHV3pgPmtuMT8nKfvKPIW2F7g5KNdHS93gwY5mF_rxVXM288zYDWsx7ZE2g=]
  • Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED8TiuX1LH6BVO-FZvfcGLuwE4PGw45WAtgWMe0jnKGaxE9jMPIzcV781ruXw9iGnohbHMNBZeJ_mozHe6TRGaZPHxB50Twi6muSAIpkoiLWHrjF8ub22DDI1pusWu8G6Jure598zGobs=]
  • Fatty alcohol analysis. gerli.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOed1kK6dgOi7F8_Po6lahwfotBZkjPbnpZNsSQoxf8-VnArGsQvxSzijZaTfrdXGM5MH5I55YJ-u3F-0mci7Z94FO7Qz3Qyul3bs9FzPJJY_objFLdYqeiq4lmGDntJJM5-sw4DET48K0A8ZP0-xW-P4dKkG3HWw40h7CsKbJpBWhlvidU4MkO8YE1D9Dzd9mioZ31xo=]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Catalytic Synthesis of 4-Octadecanol

Welcome to the technical support center for the synthesis of 4-octadecanol. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges of synthesizing this lon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-octadecanol. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges of synthesizing this long-chain secondary alcohol. The guidance provided herein focuses on the most common and practical synthetic route: the catalytic hydrogenation of 4-octadecanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-octadecanol?

The most prevalent and scalable method for producing 4-octadecanol is through the catalytic reduction of its corresponding ketone, 4-octadecanone. This can be achieved via two primary pathways:

  • Direct Catalytic Hydrogenation: This method involves reacting 4-octadecanone with hydrogen gas (H₂) under pressure in the presence of a heterogeneous or homogeneous catalyst.[1][2]

  • Catalytic Transfer Hydrogenation: An alternative that avoids the need for high-pressure hydrogen gas. In this process, a hydrogen donor molecule, such as isopropanol or formic acid, transfers hydrogen to the ketone, mediated by a catalyst.[3]

Q2: Which catalysts are recommended for the hydrogenation of 4-octadecanone?

The choice of catalyst is critical for achieving high yield and selectivity. For the hydrogenation of aliphatic ketones like 4-octadecanone, several classes of catalysts are effective:

  • Noble Metal Catalysts:

    • Ruthenium (Ru): Ruthenium-based complexes, particularly those with phosphine and diamine ligands (e.g., Noyori-type catalysts), are highly efficient for both direct and transfer hydrogenation of ketones.[3][4][5]

    • Palladium (Pd): Palladium on a carbon support (Pd/C) is a widely used heterogeneous catalyst. It is often employed for its cost-effectiveness and ease of separation, though it may sometimes require harsher conditions for aliphatic ketones compared to aryl ketones.

    • Platinum (Pt): Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), are also effective but can sometimes lead to over-reduction or side reactions if not carefully controlled.[6]

  • Base Metal Catalysts:

    • Iron (Fe), Manganese (Mn), and Cobalt (Co): Pincer-type complexes of these earth-abundant metals are gaining prominence as more sustainable alternatives to noble metals for ketone hydrogenation.[7][8] They can offer high activity and selectivity under optimized conditions.

    • Nickel (Ni): Raney Nickel is a classic, cost-effective choice for ketone reductions, though it may require higher temperatures and pressures.

Q3: What are the primary factors that influence the yield of 4-octadecanol?

Several experimental parameters must be carefully controlled to maximize the yield:

  • Catalyst Selection and Loading: The nature of the catalyst and its concentration are paramount. Lower catalyst loadings are desirable for process efficiency but may require longer reaction times or more forcing conditions.

  • Reaction Temperature and Pressure: For direct hydrogenation, these parameters determine the reaction rate. For long-chain aliphatic ketones, moderate to elevated temperatures and pressures are often necessary.

  • Solvent Choice: The solvent must solubilize the substrate (4-octadecanone) and should not interfere with the catalyst's activity. Common choices include alcohols (for transfer hydrogenation), ethers (like THF), and hydrocarbons (like heptane).

  • Purity of Starting Materials: Impurities in the 4-octadecanone substrate or the solvent can act as catalyst poisons, significantly reducing the reaction rate and overall yield.

Troubleshooting Guide: Catalytic Hydrogenation of 4-Octadecanone

This section addresses specific issues you may encounter during the synthesis of 4-octadecanol from 4-octadecanone.

Issue 1: Low or No Conversion of 4-Octadecanone

Possible Causes and Solutions

Potential Cause Explanation Recommended Action
Catalyst Inactivity The catalyst may be of poor quality, expired, or improperly handled (e.g., pyrophoric catalysts exposed to air).Procure a fresh batch of catalyst from a reputable supplier. For heterogeneous catalysts like Pd/C, ensure proper handling under an inert atmosphere if necessary.
Catalyst Poisoning Impurities such as sulfur, halides, or other coordination compounds in the substrate or solvent can irreversibly bind to the catalyst's active sites.Purify the 4-octadecanone substrate (e.g., by recrystallization or column chromatography) before the reaction. Use high-purity, anhydrous solvents.
Insufficient Hydrogen Pressure/Availability In direct hydrogenation, inadequate H₂ pressure will result in a slow or stalled reaction. In transfer hydrogenation, the hydrogen donor may be depleted or used in side reactions.For direct hydrogenation, ensure the reactor is properly sealed and pressurized. For transfer hydrogenation, use a larger excess of the hydrogen donor (e.g., isopropanol).
Suboptimal Temperature The activation energy for the hydrogenation of a sterically unhindered, long-chain aliphatic ketone may not be met at room temperature.Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC at each step.
Improper Catalyst Activation Some homogeneous catalysts, particularly Ru- and Mn-based systems, require an activator, typically a base like potassium tert-butoxide (t-BuOK) or a hydride source, to generate the active catalytic species.[8]Consult the literature for the specific activation procedure for your chosen catalyst. Ensure the base is added under an inert atmosphere to a solution of the precatalyst.
Workflow for Diagnosing Low Conversion

start Low/No Conversion Observed check_catalyst Verify Catalyst Activity & Handling start->check_catalyst check_purity Assess Purity of Substrate & Solvent check_catalyst->check_purity Catalyst is fresh new_catalyst Use Fresh Catalyst check_catalyst->new_catalyst Improper handling or expired check_conditions Review Reaction Conditions (T, P) check_purity->check_conditions Materials are pure purify_sm Purify Starting Materials check_purity->purify_sm Impurities suspected check_activation Confirm Catalyst Activation Protocol check_conditions->check_activation T/P are standard increase_temp Increase Temperature check_conditions->increase_temp T/P too low consult_lit Consult Literature for Activator check_activation->consult_lit Activation required? increase_pressure Increase H₂ Pressure / Donor Conc. increase_temp->increase_pressure success Reaction Proceeds increase_pressure->success purify_sm->success new_catalyst->success consult_lit->success

Caption: A decision tree for troubleshooting low conversion rates.

Issue 2: Catalyst Deactivation During Reaction

A common observation is an initially promising reaction rate that slows down or stops completely before the starting material is fully consumed. This often points to catalyst deactivation.[4][9]

Mechanisms and Mitigation Strategies

Deactivation Mechanism Explanation Mitigation Strategy
Product Inhibition The product, 4-octadecanol, may coordinate to the metal center, competing with the ketone substrate and inhibiting further reaction. This is less common for simple alcohols but can occur.If suspected, try running the reaction at a more dilute concentration. In some cases, a second addition of catalyst can restore activity.[9]
Base-Induced Decomposition For catalyst systems requiring a base for activation, an excess of the base can sometimes lead to the formation of inactive catalyst species or decomposition.[4][10]Carefully titrate the amount of base used. Use the minimum amount required for activation as determined by literature or preliminary experiments.
Formation of Inactive Dimers Some homogeneous catalysts can form inactive bridged-dimer species, especially at higher temperatures or concentrations.[10]Running the reaction at a lower temperature or with a slightly lower catalyst loading may prevent the formation of these inactive species.
Ligand Degradation The organic ligands that are crucial for the catalyst's activity and selectivity can degrade under harsh reaction conditions (e.g., high temperatures).Avoid excessive temperatures. If high temperatures are necessary, choose a catalyst with more robust, thermally stable ligands.
Visualizing the Catalyst Cycle and Deactivation Pathways

cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Precatalyst [M]-Cl (Precatalyst) ActiveCatalyst [M]-H (Active Hydride) Precatalyst->ActiveCatalyst + Base/H₂ DegradedCatalyst Degraded Species Precatalyst->DegradedCatalyst Excess Base SubstrateComplex [M]-H(Ketone) ActiveCatalyst->SubstrateComplex + Ketone InactiveDimer [M]₂-H₂ (Inactive Dimer) ActiveCatalyst->InactiveDimer High Temp/Conc. ProductComplex [M]-O-CH(R)₂ SubstrateComplex->ProductComplex Hydride Insertion ProductComplex->ActiveCatalyst + H₂ - Alcohol

Caption: The hydrogenation cycle and common catalyst deactivation routes.

Issue 3: Poor Selectivity and Formation of Byproducts

Even with good conversion, the yield of 4-octadecanol can be compromised by the formation of unwanted byproducts.

Common Byproducts and Their Prevention

Byproduct Formation Mechanism Prevention Strategy
Octadecane Hydrogenolysis: Cleavage of the C-O bond after reduction, which removes the hydroxyl group entirely. This is more common with catalysts like Palladium under harsh conditions.Switch to a more selective catalyst system, such as a Ru-based homogeneous catalyst. Reduce the reaction temperature and hydrogen pressure.
Dehydration Products (Octadecenes) Acid- or Heat-Induced Dehydration: The secondary alcohol product can eliminate water to form various isomers of octadecene, especially at high temperatures or in the presence of acidic impurities.Ensure the reaction medium is neutral or slightly basic. Avoid excessive temperatures. If the catalyst support (e.g., alumina) is acidic, consider a different support like carbon.
Ether Byproducts Intermolecular Dehydration: Two molecules of 4-octadecanol can react to form an ether, though this is generally less common under typical hydrogenation conditions.Use milder reaction conditions and ensure prompt work-up after the reaction is complete.
Issue 4: Difficulties in Product Isolation and Purification

Due to its long alkyl chain, 4-octadecanol has physical properties (e.g., high boiling point, waxy nature) that can make purification challenging.

Purification Strategies

  • Catalyst Removal:

    • Heterogeneous Catalysts (e.g., Pd/C): The catalyst can be easily removed by filtration through a pad of Celite® or a similar filter aid. Ensure the filtration is done carefully to remove all fine particles.

    • Homogeneous Catalysts: Removal can be more complex. Often, the product is purified away from the catalyst via column chromatography or by precipitating the catalyst by adding an anti-solvent.

  • Purification of Crude 4-Octadecanol:

    • Recrystallization: This is often the most effective method for purifying long-chain fatty alcohols.[11][12] Solvents like heptane, ethanol, or acetone can be effective. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure alcohol to crystallize.

    • Column Chromatography: Silica gel chromatography can be used, but the non-polar nature of 4-octadecanol requires a non-polar eluent system (e.g., hexanes/ethyl acetate). Due to the large scale often involved, this may be less practical than recrystallization.

    • Vacuum Distillation: While feasible, the high boiling point of 4-octadecanol requires a high vacuum and high temperatures, which can risk thermal degradation. This is generally less preferred than recrystallization.

Experimental Protocol: A General Procedure for Catalytic Hydrogenation of 4-Octadecanone

This is a representative protocol and should be adapted based on the specific catalyst and equipment available.

  • Reactor Setup: To a dry, inert-atmosphere-flushed pressure reactor, add 4-octadecanone (1.0 eq) and the chosen catalyst (e.g., 0.1-1.0 mol% Ru-catalyst or 5-10 wt% Pd/C).

  • Solvent and Reagents: Add a suitable anhydrous solvent (e.g., THF or isopropanol, ~0.1-0.5 M concentration). If using a homogeneous catalyst that requires activation, add the activator (e.g., t-BuOK, 1.1 eq relative to the catalyst) at this stage.

  • Reaction: Seal the reactor. Purge several times with nitrogen, followed by hydrogen gas. Pressurize the reactor to the desired H₂ pressure (e.g., 5-50 bar) and begin stirring. Heat the reaction to the target temperature (e.g., 60-100°C).

  • Monitoring: Monitor the reaction's progress by periodically taking samples (if the reactor allows) and analyzing them by TLC, GC, or NMR to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • If a heterogeneous catalyst was used, filter the reaction mixture through a pad of Celite®, washing with the reaction solvent.

    • If a homogeneous catalyst was used, concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid/oil by recrystallization from a suitable solvent (e.g., heptane) to yield pure 4-octadecanol.

References

  • Process for the purification of long-chain fatty alcohols.
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogen
  • Catalytic Reversible (De)hydrogenation To Rotate a Chemically Fueled Molecular Switch. Wiley Online Library.
  • The method of long-chain fatty alcohol is extracted from vitamin E production residual oil.
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology.
  • Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+.
  • Catalytic Hydrogen
  • Hydrogen
  • Handbook of heterogeneous catalytic hydrogen
  • Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. Pure.
  • Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes. PMC.

Sources

Optimization

Technical Support Center: Overcoming 4-Octadecanol Aqueous Solubility Issues

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Diagnostic Overview 4-Octadecanol (stearyl alcohol) is a saturated C18 fatty alcohol widely utilized as a structural lipid in nano...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Diagnostic Overview

4-Octadecanol (stearyl alcohol) is a saturated C18 fatty alcohol widely utilized as a structural lipid in nanomedicine, cosmetics, and advanced drug delivery systems. The primary technical hurdle when working with this compound is its extreme hydrophobicity. Because the 18-carbon aliphatic tail heavily outweighs the polarity of the single terminal hydroxyl group, traditional co-solvency approaches often fail, leading to rapid phase separation and crystallization in aqueous media. Overcoming this requires manipulating the thermodynamic environment of the lipid through micellization, nanostructuring, or molecular inclusion.

Physicochemical Data Profile

Understanding the physical properties of 4-octadecanol is critical for selecting the correct solubilization strategy.

PropertyValueImplication for Aqueous Solubilization
Chemical Formula C₁₈H₃₈OThe long hydrocarbon chain dictates extreme hydrophobicity.
Aqueous Solubility ~1.1 × 10⁻³ mg/L (at 25°C)Practically insoluble; requires advanced formulation strategies[Wikipedia][1].
Melting Point 59.4°C – 59.8°CMust be heated above ~60°C for emulsification or lipid nanoparticle formation.
Log P (Octanol/Water) > 7.0 (Estimated)High affinity for lipidic environments and cyclodextrin cavities.

Troubleshooting FAQs: Mechanisms & Causality

Q: Why does 4-octadecanol precipitate immediately when diluting an ethanol stock into an aqueous buffer? A: This is a classic case of solvent-shift nucleation. When the ethanol stock mixes with water, the solvent polarity rapidly increases. The hydrophobic C18 chains undergo hydrophobic collapse to minimize contact with water molecules, rapidly aggregating into insoluble crystalline flakes. To prevent this, the thermodynamic environment must be altered before or during the introduction of water.

Q: How can I formulate 4-octadecanol into a stable, highly loaded aqueous dispersion? A: For high lipid payloads, Lamellar Gel Networks (LGNs) are highly effective. By combining a fatty alcohol with a hydrophilic surfactant (e.g., alkyl polyglucosides) at a specific molar ratio and heating above the melting point of the alcohol, the components co-assemble. Upon cooling, they form an α-gel phase that traps bulk water between lipid bilayers, creating a stable, creamy aqueous emulsion without precipitation[Frontiers in Chemistry][2].

Q: My downstream application requires nanoscale solubilization (e.g., parenteral drug delivery). Are Lamellar Gels suitable? A: No, LGNs are typically microscale and highly viscous. For nanoscale applications, Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) are superior. 4-octadecanol acts as the solid lipid core. By using hot high-pressure homogenization, the melted lipid is dispersed into nano-droplets stabilized by surfactants, which solidify upon cooling[PMC][3].

Q: Can cyclodextrins effectively solubilize 4-octadecanol for optically clear solutions? A: Yes, but with stoichiometric limitations. Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophobic inner cavity that can shield the lipophilic tail of 4-octadecanol from water. Because the C18 chain is exceptionally long, a 1:2 or even 1:3 (guest:host) stoichiometric ratio is often necessary to fully encapsulate the molecule, similar to mechanisms observed with lipid-soluble vitamins[Chem. Pharm. Bull.][4].

Validated Experimental Protocols

Protocol 1: Preparation of Lamellar Gel Networks (LGNs)

Causality: LGNs stabilize hydrophobic fatty alcohols by forming an α-gel phase. The surfactant and fatty alcohol co-assemble into bimolecular sheets that trap bulk water, preventing the 4-octadecanol from crystallizing into macroscopic, insoluble flakes. Step-by-Step:

  • Phase Preparation: Weigh 4-octadecanol and a hydrophilic surfactant (e.g., Alkyl polyglucoside or Tween 80) at a 1:1 molar ratio.

  • Heating: Heat both the lipid-surfactant mixture and the aqueous buffer separately to 70°C. Causality: Heating ~10°C above the 59.8°C melting point ensures the lipid is fully molten and prevents premature crystallization upon mixing.

  • Emulsification: Add the hot aqueous phase to the lipid phase under high-shear mixing (e.g., Ultra-Turrax at 10,000 RPM for 5 minutes).

  • Controlled Cooling: Gradually cool the emulsion to room temperature (< 40°C) while maintaining gentle stirring. Causality: Slow cooling promotes the self-assembly of the α-gel phase rather than disordered lipid aggregation. Validation Checkpoint: The resulting formulation should be a stable, opaque, creamy emulsion without visible solid particles or phase separation.

LGN A 4-Octadecanol (Lipophilic) D Heating to 70°C (Above Melting Point) A->D B Surfactant (Amphiphilic) B->D C Aqueous Phase (Water) C->D E High Shear Mixing (Mixed Micelles) D->E Homogenization F Controlled Cooling (< 40°C) E->F Energy Removal G Lamellar Gel Network (α-Gel Phase) F->G Self-Assembly

Mechanism of Lamellar Gel Network (LGN) formation from 4-octadecanol and surfactants.

Protocol 2: Hot High-Pressure Homogenization (HPH) for Solid Lipid Nanoparticles

Causality: High shear alone is insufficient to break the melted lipid into nanoscale droplets due to high interfacial tension. HPH forces the pre-emulsion through a narrow gap under immense pressure, inducing cavitation and shear forces that disrupt the droplets into the nanometer range before they solidify. Step-by-Step:

  • Lipid Melting: Melt 4-octadecanol at 70°C. If incorporating a lipophilic API, dissolve it directly into the molten lipid.

  • Aqueous Phase: Heat an aqueous surfactant solution (e.g., 1-2% w/v Poloxamer 188) to 70°C.

  • Pre-emulsion: Disperse the molten lipid into the hot aqueous phase using a high-speed stirrer (8,000 RPM, 3 mins) to form a coarse pre-emulsion.

  • HPH: Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles, maintaining the equipment temperature at 70°C.

  • Solidification: Cool the nano-emulsion rapidly in an ice bath to crystallize the lipid core, forming SLNs. Validation Checkpoint: Dynamic Light Scattering (DLS) should indicate a Z-average particle size of 100–250 nm with a Polydispersity Index (PDI) < 0.3.

SLN A Melted 4-Octadecanol (70°C) C Pre-emulsion (High-Speed Stirring) A->C B Hot Aqueous Surfactant (70°C) B->C D Hot High-Pressure Homogenization C->D Droplet Breakage E Cooling to Room Temp D->E Nano-emulsion F Solid Lipid Nanoparticles (SLNs) E->F Lipid Crystallization

Hot high-pressure homogenization workflow for 4-octadecanol Solid Lipid Nanoparticles.

Protocol 3: Cyclodextrin Inclusion Complexation

Causality: HP-β-CD contains a hydrophobic cavity that can encapsulate the C18 tail of 4-octadecanol. Because of the chain length, a co-solvent evaporation method is necessary to facilitate molecular-level interaction before the water-insoluble lipid precipitates. Step-by-Step:

  • Solubilization: Dissolve 4-octadecanol in a volatile organic solvent (e.g., ethanol or acetone).

  • Host Preparation: Dissolve HP-β-CD in deionized water. (Note: A 1:2 or 1:3 molar ratio of 4-octadecanol to CD is recommended).

  • Complexation: Add the organic lipid solution dropwise to the aqueous CD solution under continuous magnetic stirring at 40°C.

  • Evaporation: Continue stirring in an open vessel or use a rotary evaporator under reduced pressure to completely remove the organic solvent. Causality: As the solvent evaporates, the thermodynamic penalty of the lipid in water drives it into the hydrophobic CD cavity.

  • Lyophilization: Filter the solution through a 0.45 µm membrane to remove uncomplexed lipid, then freeze-dry the filtrate to obtain a solid inclusion complex. Validation Checkpoint: Reconstituting the lyophilized powder in pure water should yield a visually clear solution without lipid flakes.

CD_Complex A 4-Octadecanol (Organic Solvent) C Co-Solvent Mixing (Stirring at 40°C) A->C B HP-β-Cyclodextrin (Aqueous Solution) B->C D Solvent Evaporation (Rotary Evaporator) C->D Complexation E Lyophilization (Freeze Drying) D->E Water Removal F Solid Inclusion Complex (Water Soluble) E->F Final Product

Workflow for preparing 4-octadecanol/cyclodextrin inclusion complexes.

References

  • Wikipedia Contributors. "Stearyl alcohol." Wikipedia, The Free Encyclopedia. 1

  • Coudon et al. "Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions." Frontiers in Chemistry (2023). 2

  • Baek et al. "A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)." PMC (2025). 3

  • Okada et al. "Solubilization of Lipid-Soluble Vitamins by Complexation with Glucosyl-β-cyclodextrin." Chemical and Pharmaceutical Bulletin (1993). 4

Sources

Troubleshooting

resolving GC-MS co-elution problems of 4-octadecanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex chromatographic challenges associated with long-chain aliphatic alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex chromatographic challenges associated with long-chain aliphatic alcohols.

When analyzing 4-octadecanol ( C18​H38​O ), co-elution with endogenous matrix lipids, hydrocarbons, or plasticizers is a frequent bottleneck. Because 4-octadecanol relies heavily on dispersive forces for separation on standard non-polar columns, compounds with similar boiling points will perfectly overlap, resulting in skewed mass spectra and inaccurate quantitation.

Below is the authoritative framework for diagnosing and resolving these co-elution events through computational, chemical, and chromatographic interventions.

Co-Elution Resolution Workflow

GCMS_Coelution Start Identify Co-elution (Mixed MS Spectra) AMDIS 1. Computational Deconvolution (AMDIS / ADAP-GC) Start->AMDIS Decision1 Apices separated by ≥ 1-3 scans? AMDIS->Decision1 Deriv 2. Chemical Derivatization (Silylation: BSTFA) Decision1->Deriv No (Perfect Overlap) Success Resolution Achieved (Accurate Quantitation) Decision1->Success Yes (Extract Spectra) Decision2 Interference Shifted? Deriv->Decision2 Column 3. Alter Phase Selectivity (Polar Column) Decision2->Column No Decision2->Success Yes Column->Success

Fig 1. Stepwise troubleshooting workflow for resolving 4-octadecanol GC-MS co-elution.

Part 1: Computational Resolution (Deconvolution)

Q: The mass spectrum for 4-octadecanol at its expected retention time contains foreign fragment ions. How can I computationally extract the pure spectrum without rerunning the sample?

A: You must utilize the Automated Mass Spectral Deconvolution and Identification System (AMDIS) or a similar algorithm like ADAP-GC[1].

The Causality: Co-eluting compounds rarely have perfectly identical peak profiles. AMDIS works by tracking the Extracted Ion Chromatograms (EICs) of individual fragment ions rather than looking at the Total Ion Chromatogram (TIC). If the apex of the 4-octadecanol-specific ions (e.g., the [M−H2​O]+ ion at m/z 252) differs from the interference's fragment ions by as little as 1 to 3 MS scans, the algorithm mathematically separates the overlapping signals to reconstruct a "purified" spectrum[2].

Self-Validating Protocol: To ensure trust in the algorithm's output, you must run a neat 4-octadecanol analytical standard at a known concentration. Process this standard through AMDIS using the exact same deconvolution parameters (e.g., resolution, sensitivity, and shape requirements). If the algorithm artificially strips legitimate 4-octadecanol ions from the standard's spectrum, your parameters are too aggressive and must be dialed back before applying them to your unknown samples.

Part 2: Chemical Modification (Derivatization)

Q: AMDIS failed because the matrix interference perfectly co-elutes (scan-for-scan) with my target. How can I physically shift the retention time of 4-octadecanol?

A: Perform a silylation derivatization using BSTFA + 1% TMCS to physically alter the molecule's volatility and column interaction[3].

The Causality: 4-octadecanol is a long-chain aliphatic alcohol containing a secondary hydroxyl group (-OH). This polar group interacts with the stationary phase via hydrogen bonding. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the active hydrogen is replaced with a bulky, non-polar trimethylsilyl (TMS) group. This increases the molecular weight (from 270.5 to 342.6 g/mol ) and completely eliminates hydrogen bonding. Because the co-eluting interference (e.g., a non-polar hydrocarbon) lacks an active hydrogen, it will not react. Consequently, the retention time of the newly formed 4-octadecanol-TMS ether shifts dramatically, breaking the co-elution[3].

Step-by-Step Methodology: Silylation of 4-Octadecanol

  • Sample Drying: Transfer 100 µL of the sample extract into a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. (Causality: BSTFA is highly moisture-sensitive; trace water will hydrolyze the reagent and quench the reaction).

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and basic catalyst) and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and heat at 70°C for 30 minutes in a dry block heater.

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with 100 µL of anhydrous hexane prior to GC-MS injection.

  • System Validation (Crucial): Always run a Reagent Blank (execute steps 1-4 with no sample). Inject this blank before your samples to prove that the derivatizing agents themselves did not introduce siloxane artifacts that co-elute with your target TMS-ether.

Part 3: Chromatographic Optimization (Phase Selectivity)

Q: I need to avoid derivatization to maintain high throughput. How do I choose a stationary phase that naturally resolves 4-octadecanol from non-polar interferences?

A: You must shift your column chemistry from a non-polar phase to a mid-polar or polar stationary phase to leverage orthogonal intermolecular forces[4].

The Causality: On a standard non-polar 5% phenyl column (e.g., DB-5MS), chromatographic separation is driven almost entirely by boiling point and dispersive van der Waals forces. If a C18-C20 alkane co-elutes with 4-octadecanol, it is because their boiling points are nearly identical. By switching to a cyanopropyl-phenyl phase (e.g., DB-624UI) or a polyethylene glycol phase (e.g., DB-WAX), you introduce dipole-dipole interactions and hydrogen bonding[4]. The hydroxyl group of underivatized 4-octadecanol will interact strongly with the polar phase, retaining it significantly longer than the non-polar hydrocarbon interference, thereby resolving the critical pair.

Data Presentation: Stationary Phase Selection for Aliphatic Alcohols

Column PhasePolarityPrimary Interaction ForceImpact on 4-Octadecanol RetentionBest Analytical Use Case
5% Phenyl (e.g., DB-5MS)Non-polarDispersive (Boiling Point)Baseline (Standard Elution)General screening; resolving homologous series of alkanes.
6% Cyanopropyl (e.g., DB-624UI)Mid-polarDipole-DipoleModerate retention increaseResolving alcohols from alkanes without derivatization[4].
PEG (e.g., DB-WAX)PolarHydrogen BondingStrong retention increaseResolving severe co-elutions with non-polar matrix lipids.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I simply adjust the temperature gradient to fix the co-elution on my current DB-5MS column? A: Yes, but only if the co-elution is partial (Resolution Rs​ > 0.5). Decreasing the temperature ramp rate (e.g., from 10°C/min to 2°C/min) through the specific elution window of 4-octadecanol increases the number of theoretical plates ( N ) interacting with the analytes. However, if the compounds have identical boiling points and polarities, changing the ramp rate will only widen the co-eluting peak without separating the components. In perfect co-elution scenarios, altering the stationary phase or derivatizing the sample is mandatory.

Q: What diagnostic ions should I monitor for underivatized 4-octadecanol in Selected Ion Monitoring (SIM) mode to ignore interferences? A: Underivatized aliphatic alcohols undergo classical electron ionization (EI) fragmentation where the molecular ion ( M+ at m/z 270) is usually absent or extremely weak. Instead, monitor the [M−H2​O]+ ion at m/z 252. Using SIM mode on this specific ion allows the mass spectrometer to optically "ignore" co-eluting hydrocarbons that do not share this specific dehydration fragmentation pathway.

References

  • Study of automated mass spectral deconvolution and identification system (AMDIS) in pesticide residue analysis. PubMed / nih.gov.
  • ADAP-GC 3.0: Improved Peak Detection and Deconvolution of Co-eluting Metabolites from GC/TOF-MS Data for Metabolomics Studies. PMC / nih.gov.
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • Analysis of Organic Acids and Alcohols Using the Agilent J&W DB-624UI Ultra Inert GC Column. Agilent.

Sources

Optimization

Technical Support Center: Advanced Crystallization Optimization for 4-Octadecanol Purification

Welcome to the Technical Support Center for long-chain secondary alcohol purification. 4-Octadecanol ( C18​H38​O ) presents unique crystallization challenges due to its amphiphilic nature—a bulky, flexible hydrophobic al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for long-chain secondary alcohol purification. 4-Octadecanol ( C18​H38​O ) presents unique crystallization challenges due to its amphiphilic nature—a bulky, flexible hydrophobic alkyl chain paired with a polar secondary hydroxyl group. This structural dichotomy often leads to waxy precipitation, oiling out (liquid-liquid phase separation), and the co-crystallization of structurally similar impurities.

This guide is engineered for drug development professionals and synthetic chemists, providing thermodynamically grounded protocols, self-validating workflows, and causality-driven troubleshooting to achieve >99% purity.

Thermodynamic Principles & Solvent Selection

The purification of 4-octadecanol relies heavily on manipulating intermolecular forces. The intermolecular solute-solvent interaction of the stable crystalline solid form is distinctly higher for secondary alcohols compared to primary alcohols, which dictates the thermodynamic boundaries of the metastable zone during cooling [1]. Furthermore, the massive hydrocarbon tail makes 4-octadecanol almost completely insoluble in water; forcing a hydrocarbon into an aqueous environment requires an immense energy penalty to disrupt the hydrogen-bond network, leading to amorphous "crashing out" rather than ordered crystallization [2].

Solvent selection actively participates in polymorph selection by inhibiting or promoting specific dimer formations during the nucleation phase [3]. To achieve high purity, a binary solvent system is often required to balance the solubility gradient.

Table 1: Physicochemical Properties and Thermodynamic Suitability of Solvents
Solvent SystemDielectric Constant (ε)Boiling Point (°C)Est. Solubility @ 20°C (g/100mL)Est. Solubility @ 60°C (g/100mL)Crystallization Suitability
Ethanol (Absolute) 24.578.3< 1.0> 15.0Excellent : High thermal gradient; promotes hydrogen bonding.
Ethyl Acetate 6.0277.1< 2.0> 20.0Good : Excellent co-solvent to slightly tune lipophilicity.
Hexane 1.8968.7~ 5.0> 30.0Poor : Solute remains highly soluble even at low temperatures.
Water 80.1100.0InsolubleInsolubleUnsuitable : Hydrophobic rejection of the C18 alkyl chain.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology is designed as a self-validating system . The protocol forces a quality control checkpoint that dictates whether the material is ready for downstream application or requires a secondary loop.

Step-by-Step Methodology: Binary Solvent Crystallization
  • Solvent Preparation: Prepare a binary solvent system of Ethanol:Ethyl Acetate (80:20 v/v). Causality: Ethanol provides a steep temperature-solubility gradient via hydrogen bonding, while Ethyl Acetate increases the overall lipophilicity just enough to keep structurally similar hydrocarbon impurities dissolved in the mother liquor.

  • Complete Dissolution: Add 10 g of crude 4-octadecanol to 100 mL of the solvent mixture. Heat to 60°C under continuous stirring until the solution is completely clear. Causality: Ensuring the complete destruction of the crude crystalline lattice prevents the carryover of impurity-laden seed crystals.

  • Hot Filtration: Pass the hot solution through a pre-warmed Buchner funnel (55°C) to remove insoluble particulates.

  • Controlled Nucleation (Cooling): Cool the filtrate at a strict, linear rate of 0.1°C/min down to 35°C. Causality: Rapid cooling induces extreme supersaturation, leading to liquid-liquid phase separation (oiling out) rather than ordered crystal packing.

  • Seeding: At 35°C, introduce 0.1 g of high-purity (>99%) 4-octadecanol seed crystals. Causality: Seeding bypasses the stochastic primary nucleation phase, forcing the system to grow on pure templates and significantly reducing the metastable zone width.

  • Crystal Growth & Isolation: Continue cooling to 15°C and hold for 2 hours. Isolate the crystals via vacuum filtration and wash the filter cake with 20 mL of ice-cold absolute ethanol.

  • Self-Validation (QC Check): Dry the crystals in a vacuum oven at 30°C for 12 hours. Analyze the batch via GC-FID. Validation Rule: If purity is ≥99.0%, proceed to storage. If <99.0%, the system mandates a recrystallization loop adjusting the solvent ratio to 90:10 (Ethanol:Ethyl Acetate).

Workflow N1 Crude 4-Octadecanol N2 Dissolution in EtOH/EtOAc (60°C) N1->N2 N3 Hot Filtration (Remove Particulates) N2->N3 N4 Controlled Cooling (0.1°C/min) N3->N4 N5 Seeding at 35°C (Prevent Oiling Out) N4->N5 N6 Crystal Growth (Hold at 15°C) N5->N6 N7 Vacuum Filtration & Cold Wash N6->N7 N8 GC-FID Purity Check N7->N8 N9 Pure 4-Octadecanol (>99%) N8->N9 Pass (≥99%) N10 Recrystallize Loop (Adjust Solvent) N8->N10 Fail (<99%) N10->N2

Fig 1. Self-validating crystallization workflow for 4-octadecanol purification.

Troubleshooting & FAQs

Q1: Why does my 4-octadecanol form a waxy oil at the bottom of the flask instead of distinct crystals? A1: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the supersaturation level is generated so quickly that the solute separates as a solute-rich liquid phase rather than a solid. Because 4-octadecanol possesses a highly flexible C18​ hydrocarbon tail, its lattice energy is relatively low, making it highly susceptible to oiling out if the cooling rate exceeds the crystal growth rate. Corrective Action: Reduce your cooling rate to <0.2°C/min and introduce seed crystals just above the cloud point to force solid nucleation.

Troubleshooting T1 Issue: Oiling Out (Liquid-Liquid Phase Separation) T2 Check Cooling Rate T1->T2 T3 Rate > 0.2°C/min T2->T3 T4 Rate < 0.2°C/min T2->T4 T5 Action: Reduce cooling rate & apply linear gradient T3->T5 T6 Check Solvent Polarity T4->T6 T7 Action: Add 10% Hexane to increase lipophilicity T6->T7 Too Polar T8 Action: Introduce seed crystals at cloud point T6->T8 Optimal Polarity

Fig 2. Logic tree for resolving oiling out (liquid-liquid phase separation) issues.

Q2: I am seeing co-crystallization of 4-octadecanone (the ketone precursor). How do I separate them? A2: 4-Octadecanol and 4-octadecanone have nearly identical molecular weights and hydrophobic profiles, making them prone to forming solid solutions. However, the secondary alcohol acts as a hydrogen bond donor, whereas the ketone can only act as an acceptor. Corrective Action: Shift your solvent system to a more protic environment (e.g., increase the ethanol ratio to 95:5). The protic solvent will preferentially solvate the ketone via hydrogen bonding to its carbonyl oxygen, trapping it in the mother liquor while the alcohol crystallizes.

Q3: Why shouldn't I use water as an anti-solvent to force precipitation and increase yield? A3: While adding water will undoubtedly force 4-octadecanol out of solution, it results in a catastrophic amorphous precipitation rather than crystallization. The massive thermodynamic penalty of dragging the hydrophobic C18​ chain into a highly ordered aqueous hydrogen-bond network causes the molecules to aggregate instantaneously, trapping impurities and solvents within the resulting waxy matrix [2].

References

  • [Solubility of 1-Dodecyl-3-methylimidazolium Chloride in Alcohols] | [Industrial & Engineering Chemistry Research - ACS Publications] |[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyNqq7r9LW_bLA70LmFYxBXqj2wKeQachmN0yx9-5YWl78uz3vJxAThFO4hfSxNROKbKB11aEeDeffEwhypx83Clpk7mwJ8K6hvBqScJOHe59blNEyOdMDY8C0dCspXpX1R704jA==] 2.[Why would alcohol be used instead of water in recrystallization?] | [Quora] |[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0nZ8zBzeLgYQBg4ExkmC9m5ajLtftGy6WlkXsqAIWrFOCAZQNqs-IICsfA7qVLwpZmn98Ly8Nwcc1Zaw9E3NCzk1Z1Ezzio7qzFxhKS6yyKDHw5Hq8XNmlv3YrOQ7a0pzHktxBTVvm6l7d7BtIPWufbODVsjHSg6lQJrETJwQldaou1jRKaemn3utd6AfCwI=]
  • [Polymorph Selection with Morphology Control Using Solvents and Additives] |[LJMU Research Online] |[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENAMaQ0tArUvoj0TL56BKzTPy67bQtUZAfr_M9EVG21_rykLCljFE_vgQIR7rFzy4oLxtAjx_mTqZ4GPsCkGFLLaxybhF7bD3eBLURI8CymDmYpVznWJ7uT-HwvrrxHyMl5Z-zfBkiuNmMc6d7yTJ4VpCAGS864_rlxjOAqulrP3Uj3I2T7r2wTSA=]
Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 4-Octadecanol During Vacuum Distillation

Welcome to the Technical Support Center for the purification of long-chain secondary alcohols. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of long-chain secondary alcohols. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the purification of 4-octadecanol.

Unlike primary fatty alcohols (e.g., 1-octadecanol), secondary alcohols like 4-octadecanol present a unique thermodynamic challenge: they are highly susceptible to acid-catalyzed thermal dehydration. This guide is designed to move beyond basic instructions by explaining the causality behind thermal degradation, providing self-validating experimental protocols, and establishing strict quantitative parameters to ensure high-yield, high-purity distillation.

Part 1: Mechanistic Insights into Thermal Degradation

To prevent degradation, we must first understand the mechanism. At elevated temperatures, the secondary hydroxyl group of 4-octadecanol can easily protonate if trace acidic impurities are present. This leads to the loss of water and the formation of a relatively stable secondary carbocation. This intermediate rapidly loses a proton via an [1], resulting in the formation of unwanted octadecene isomers.

By understanding this pathway, our purification strategy becomes clear: we must eliminate trace acids (catalysts) and drastically lower the boiling point using high vacuum to prevent reaching the thermal activation energy required for dehydration.

G A Crude 4-Octadecanol B High Temp (>150°C) + Trace Acids A->B Standard Distillation E Pre-Neutralization & Degassing A->E Optimized Protocol C E1 Dehydration (Carbocation) B->C D Octadecene Isomers (Degradation) C->D F Ultra-High Vacuum (<0.01 Torr) E->F G Short-Path Distillation F->G H Pure 4-Octadecanol G->H

Workflow contrasting thermal degradation pathways with optimized vacuum distillation strategies.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I detecting octadecene isomers (alkenes) in my distilled 4-octadecanol? A1: The presence of alkenes indicates that your product has undergone thermal dehydration. The causality is a combination of elevated thermal stress (>150°C) and trace Lewis or Brønsted acids left over from upstream synthesis, which drastically lowers the [2]. Solution: You must neutralize the crude mixture prior to distillation. Furthermore, utilize a high-vacuum system to lower the boiling point and minimize the of the alcohol in the heated zone[3].

Q2: My distillation temperature keeps fluctuating, and the product is turning yellow. What is causing this? A2: Discoloration (yellowing or browning) is a hallmark of [3]. Fluctuating vacuum levels cause the vapor pressure—and consequently the boiling point—to shift dynamically. This forces the operator to increase the mantle temperature, exacerbating thermal stress. The underlying causality is typically a micro-leak in the vacuum setup. Leaks introduce atmospheric oxygen, which reacts with the hot fatty alcohol to form aldehydes or ketones. Solution: Perform a rigorous vacuum leak test (detailed in the protocol below). Ensure all joints are sealed with high-vacuum grease and that the system can hold a static vacuum before applying any heat.

Q3: How do I optimize the separation of 4-octadecanol from homologous impurities without destroying the product? A3: Very long-chain fatty alcohols often have nearly identical boiling points, making separation by simple distillation challenging. While fractional distillation using a packed column increases theoretical plates, it also significantly increases the pressure drop across the column. This forces you to raise the reboiler temperature, increasing residence time and triggering [4]. Solution: For heat-sensitive secondary alcohols, standard packed columns are detrimental. Instead, use a short-path distillation apparatus or a wiped-film evaporator. These systems operate under ultra-high vacuum with a minimal distance between the heated surface and the condenser, drastically reducing residence time[4].

Part 3: Quantitative Data & Operational Thresholds

To prevent degradation, you must operate within safe thermodynamic windows. The table below summarizes the relationship between system pressure, boiling point, and the risk of E1 elimination for C18 secondary alcohols.

System Pressure (Torr)Estimated Boiling Point (°C)Thermal Degradation RiskRecommended Distillation Apparatus
760 (Atmospheric)[5]Critical (Complete Dehydration)N/A (Do not attempt)
15.0~210°CHighSimple Vacuum Distillation
1.0~160°CModerateFractional Vacuum Column
< 0.01~110°CLowShort-Path / Wiped-Film Evaporator

Part 4: Self-Validating Experimental Protocol: Short-Path Vacuum Distillation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Distillation Neutralization
  • Dissolution: Dissolve the crude 4-octadecanol in a non-polar solvent (e.g., hexane or heptane).

  • Neutralization Wash: Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize trace acidic catalysts. Wash twice with distilled water.

  • Self-Validation Check: Test the pH of the final aqueous wash. It must be strictly neutral (pH 7.0–7.5). Causality: If the wash is acidic, residual protons will act as a catalyst for E1 dehydration during heating. Repeat the wash until neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent using a rotary evaporator.

Phase 2: Apparatus Assembly & Leak Testing
  • Assembly: Assemble a short-path distillation head. Apply a thin, even layer of high-vacuum grease (e.g., Apiezon H) to all ground glass joints.

  • Self-Validation Check (Leak Test): Engage the vacuum pump and pull the system down to <0.01 Torr. Isolate the pump by closing the main vacuum valve. Monitor the pressure gauge for 10 minutes.

    • Pass: The pressure holds steady at <0.01 Torr. The system is hermetically sealed.

    • Fail: The pressure rises at a rate >0.05 Torr/min. A micro-leak is present. Do not proceed to heating, as oxygen ingress will cause auto-oxidation. Re-grease and reseat all joints.

Phase 3: Degassing & Distillation
  • Degassing: Apply a gentle vacuum at room temperature for 30 minutes to remove residual solvents and dissolved oxygen.

  • Heating: Gradually increase the heating mantle temperature. At a stable vacuum of 0.01 Torr, 4-octadecanol will begin to distill at approximately 110°C–120°C.

  • Fraction Collection: Collect the main fraction based on a stable vapor temperature. Reject any initial cloudy fractions (moisture/low boilers).

Phase 4: Controlled Shutdown
  • Cooling: Turn off the heating mantle. Crucial Step: Allow the system to cool below 50°C while still under vacuum.

  • Backfilling: Slowly backfill the system with an inert gas (Argon or Nitrogen). Causality: Exposing the distillation residue to atmospheric oxygen while it is still hot will cause immediate flash oxidation.

References

  • Title: Flow chemistry enhances catalytic alcohol-to-alkene dehydration | Source: Catalysis Science & Technology (RSC Publishing) | URL: [Link]

  • Title: Fatty acid distillation | Source: Kumar Metal Industries | URL: [Link]

  • Title: Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions | Source: ACS Earth and Space Chemistry | URL: [Link]

Sources

Optimization

reducing structural isomer impurities in commercial grade 4-octadecanol

Welcome to the Technical Support Center for Long-Chain Aliphatic Separations. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with the purification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Long-Chain Aliphatic Separations. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with the purification of secondary fatty alcohols.

Commercial grade 4-octadecanol (C₁₈H₃₈O) is notoriously plagued by positional isomers (such as 3-octadecanol and 5-octadecanol) originating from non-specific hydration or oxidation reactions during its synthesis[1]. Below is our definitive troubleshooting guide and methodology for isolating structurally pure 4-octadecanol.

Core Theory: The Thermodynamics of Positional Isomers

Before troubleshooting, we must establish the causality behind the separation difficulty. Positional isomers of long-chain secondary alcohols possess nearly identical molecular weights, dipole moments, and boiling points. The thermodynamic variance between a hydroxyl group at the C4 position versus the C3 or C5 position on an 18-carbon backbone is negligible. Traditional separation methods that rely on bulk physical properties (like standard distillation) will inherently fail because they cannot recognize the subtle spatial geometries of the alkyl tails. To separate these impurities, your workflow must exploit spatial selectivity (steric hindrance) rather than lipophilicity or vapor pressure.

Troubleshooting Guide & FAQs

Q1: Why is standard fractional distillation failing to remove 3-octadecanol and 5-octadecanol from my 4-octadecanol batch? Answer: Fractional distillation relies on vapor pressure differentials. Because the boiling points of these positional isomers are virtually identical, the number of theoretical plates required to resolve them exceeds the capacity of standard laboratory or industrial distillation columns[2]. Furthermore, subjecting the mixture to prolonged thermal stress under high vacuum often induces dehydration, inadvertently converting your target alcohol into octadecene impurities. You must pivot to chemical derivatization or advanced chromatography.

Q2: We are trying to achieve baseline analytical resolution of these isomers for QC. Reverse-Phase HPLC (C18) isn't working. What should we change? Answer: Standard C18 columns separate compounds based on hydrophobic interactions (logD). Since 3-, 4-, and 5-octadecanol have identical lipophilicity, they co-elute.

  • The SFC Solution: Switch to 3 using an octadecylsilane (ODS) column without end-capping[3]. The lack of end-capping leaves polar residual silanol groups exposed. The varying lengths of the alkyl tails on either side of the hydroxyl group dictate how closely each isomer can physically approach and interact with these silanols, resulting in distinct retention times.

  • The LC Alternative: If restricted to liquid chromatography, utilize shape-selective stationary phases such as4[4]. These rigid phases recognize the subtle steric differences in the isomer geometries.

Q3: What is a scalable, preparative workflow for reducing these structural isomers in the lab without a Preparative SFC? Answer: If physical separation of the bare alcohols is thermodynamically unfavorable at scale, we must chemically amplify their structural differences. By converting the alcohol mixture into bulky esters, we exaggerate the steric hindrance around the chiral/hydroxyl center, allowing for separation via fractional crystallization[2]. See the detailed protocol below.

Self-Validating Protocol: Bulk Isomer Reduction via Derivatization

This methodology utilizes a derivatization-crystallization-saponification loop. It is designed as a self-validating system; you do not proceed to the final cleavage step until intermediate purity is definitively proven.

Step 1: Chemical Derivatization (Steric Amplification) React the crude 4-octadecanol mixture with phthalic anhydride in the presence of anhydrous pyridine (acting as both solvent and base catalyst) at 90°C for 4 hours.

  • Mechanism: This converts the secondary alcohols into isomeric hydrogen phthalate esters. The bulky phthalate group interacts differently with the C3, C4, and C5 alkyl chain geometries, amplifying their physical differences.

Step 2: Shape-Selective Fractional Crystallization Precipitate the crude esters and dissolve them in a minimal volume of hot non-polar solvent (e.g., petroleum ether or hexane). Slowly cool the solution to 4°C.

  • Mechanism: The amplified steric differences disrupt the ability of 3- and 5-octadecanol phthalates to co-crystallize within the 4-octadecanol phthalate lattice. The target isomer will selectively precipitate.

Step 3: Self-Validation Check (Quality Gate) Before proceeding, extract a 5 mg aliquot of the washed crystals. Determine the melting point and run an analytical SFC assay.

  • Validation Logic: Pure 4-octadecanol hydrogen phthalate will exhibit a sharp melting point range (<1°C variance). If the melting point is depressed or broad, positional isomers are still trapped in the lattice.

  • Action: If validation fails, repeat Step 2. Do not proceed to Step 4 until thermal profiling strictly validates structural purity.

Step 4: Saponification (Hydrolysis) Reflux the validated, high-purity ester with 2M ethanolic potassium hydroxide (KOH) for 2 hours to cleave the ester bond.

Step 5: Recovery Extract the liberated 4-octadecanol using diethyl ether. Wash the organic layer sequentially with 1M HCl (to neutralize residual KOH) and brine (to remove phthalic acid salts). Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield high-purity 4-octadecanol.

Quantitative Comparison of Separation Techniques

Purification TechniqueSeparation MechanismScalabilityRelative CostResolution of Positional Isomers
Fractional Distillation Vapor pressure / Boiling pointBulk (>100g)LowPoor (Co-distillation)
Standard RP-HPLC (C18) Hydrophobicity (logD)AnalyticalMediumPoor (Co-elution)
Shape-Selective LC (PFP) Spatial hindrance / Pi-interactionsMicro-Prep (<1g)HighGood
SFC (ODS, No End-Capping) Steric hindrance + Polar silanol interactionsPrep (1-10g)HighExcellent
Derivatization & Crystallization Amplified steric bulk in crystal latticeBulk (>10g)LowGood to Excellent

Purification Workflow Decision Matrix

IsomerPurification N1 Crude 4-Octadecanol (Positional Isomer Mixture) N2 Scale of Purification? N1->N2 N3 Analytical / Micro-Prep (< 1g) N2->N3 High Resolution N4 Bulk Preparative (> 10g) N2->N4 High Throughput N5 Supercritical Fluid Chromatography (ODS Column, No End-Capping) N3->N5 N6 Chemical Derivatization (Phthalic Anhydride) N4->N6 N9 High-Purity 4-Octadecanol N5->N9 Direct Elution N7 Fractional Crystallization (Shape-Selective Lattice) N6->N7 Amplified Steric Bulk N8 Saponification (Alkaline Hydrolysis) N7->N8 Isomer Separation N8->N9 Cleavage

Decision matrix and experimental workflow for 4-octadecanol isomer purification.

References

  • National Institutes of Health (NIH). "4-Octadecanol | C18H38O | CID 13109016 - PubChem.
  • National Institutes of Health (NIH).
  • Welch Materials. "[Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Google Patents. "US5095155A - Process for the separation of isomers of diastereomeric alcohols.

Sources

Troubleshooting

optimizing solvent extraction protocols for 4-octadecanol from plant matrices

Technical Support Center: Optimizing Solvent Extraction of 4-Octadecanol from Plant Matrices As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solvent Extraction of 4-Octadecanol from Plant Matrices

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals. It is designed to offer both foundational knowledge and advanced troubleshooting strategies for the successful extraction of 4-octadecanol, a long-chain fatty alcohol, from various plant materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the solvent extraction of 4-octadecanol.

1. What are the key properties of 4-octadecanol to consider for solvent extraction?

4-octadecanol is a secondary fatty alcohol, meaning the hydroxyl group is on the fourth carbon of an 18-carbon chain.[1] Its long hydrocarbon tail makes it predominantly nonpolar. It is classified as a saturated fatty alcohol.[2] Key properties influencing solvent selection include:

  • Polarity: Due to its long alkyl chain, 4-octadecanol is nonpolar.

  • Solubility: It is insoluble in water but soluble in many organic solvents like ethanol, ether, benzene, and chloroform.[3]

2. Which solvents are most effective for extracting 4-octadecanol from plant matrices?

The principle of "like dissolves like" is paramount. Given 4-octadecanol's nonpolar nature, nonpolar and moderately polar solvents are generally most effective.[4]

  • Nonpolar Solvents: Hexane is a common choice for extracting nonpolar lipids.[5]

  • Moderately Polar Solvents: Ethanol is a versatile solvent capable of extracting a range of polar and nonpolar compounds.[6] Dichloromethane has also been shown to be effective in extracting lipids.[7]

  • Solvent Mixtures: A combination of polar and non-polar solvents is often used to disrupt plant cell structures and efficiently solubilize lipids.[8] Common mixtures include chloroform/methanol and hexane/isopropanol.[9][10] The choice of solvent can also impact the co-extraction of other compounds like phospholipids and antioxidants.[7]

3. How does the plant matrix affect the extraction protocol?

The physical and chemical composition of the plant material significantly influences the choice of extraction method.

  • Water Content: For plant tissues with high water content, like leaves, a solvent system that can form a single phase with the water present is crucial for efficient extraction.[11] Conversely, for dry materials like seeds, the addition of water to the solvent system may be necessary.[11]

  • Cell Wall Composition: The rigid cell walls of plants can hinder solvent penetration. Pre-treatment steps like grinding or ultrasonication can improve extraction efficiency by increasing the surface area and disrupting cell structures.[10]

  • Presence of Interfering Substances: Plant matrices contain a wide array of compounds, such as pigments, sugars, and other lipids, that can be co-extracted with 4-octadecanol. These interferences may necessitate a post-extraction cleanup step.

4. What are the common methods for post-extraction cleanup?

After the initial extraction, the crude extract often contains impurities that can interfere with downstream analysis.

  • Liquid-Liquid Extraction (LLE): This technique, often referred to as a "Folch wash," uses a biphasic solvent system (e.g., chloroform/methanol/water) to partition the lipids into the organic phase, while more polar impurities remain in the aqueous phase.[11]

  • Solid-Phase Extraction (SPE): SPE is a highly selective method for purifying and concentrating analytes.[12][13] For lipid cleanup, reversed-phase sorbents or specialized lipid-selective sorbents can be used to retain the lipid fraction while unwanted matrix components are washed away.[14][15]

5. How can I quantify the amount of 4-octadecanol in my extract?

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a standard method for quantifying fatty alcohols.[16][17] An internal standard is typically used to ensure accuracy.[18]

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): While less common for fatty alcohols than GC, HPLC or UPLC with a suitable detector (e.g., PDA) can also be used for quantification, especially after derivatization.[19]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the extraction process.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of 4-Octadecanol 1. Inefficient Cell Disruption: The solvent may not be effectively penetrating the plant tissue due to intact cell walls. 2. Inappropriate Solvent Choice: The solvent may not have the optimal polarity to solubilize 4-octadecanol. 3. Insufficient Extraction Time/Temperature: The extraction may not have reached equilibrium.1. Enhance Sample Preparation: Grind the plant material to a fine powder to increase the surface area available for solvent contact. Consider ultrasonication or microwave-assisted extraction to further disrupt cell walls.[10][20] 2. Optimize Solvent System: Experiment with different solvent systems. A mixture of a polar solvent (like methanol or ethanol) to dehydrate the tissue and disrupt cell membranes, and a non-polar solvent (like hexane or chloroform) to dissolve the lipid is often effective.[8] Consider a solvent polarity optimization study. 3. Increase Extraction Time and/or Temperature: Longer extraction times can improve yield, but be mindful of potential degradation of other compounds.[21] Slightly elevated temperatures can increase solubility and diffusion rates, but should be used cautiously to avoid solvent loss and analyte degradation.[7]
Poor Reproducibility 1. Inconsistent Sample Homogeneity: Variations in the plant material can lead to different extraction efficiencies. 2. Inaccurate Solvent Ratios: Small variations in the composition of solvent mixtures can significantly alter their extractive properties. 3. Variable Extraction Conditions: Inconsistent timing, temperature, or agitation will affect the extraction outcome.1. Homogenize the Sample: Ensure the plant material is thoroughly mixed and ground to a uniform consistency before taking subsamples. 2. Precise Solvent Preparation: Use calibrated volumetric glassware to prepare solvent mixtures. Prepare fresh solvents, especially if they are prone to absorbing atmospheric water.[11] 3. Standardize the Protocol: Adhere strictly to a detailed, written protocol for all extractions. Use automated or semi-automated systems where possible to minimize manual variability.
Presence of Interfering Peaks in Chromatogram 1. Co-extraction of Other Lipids: The solvent system may be extracting other lipids with similar properties to 4-octadecanol. 2. Pigment Contamination: Chlorophylls and carotenoids are often co-extracted, especially from green plant tissues. 3. Contamination from Labware: Plasticizers or other residues from lab equipment can leach into the sample.1. Implement a Cleanup Step: Utilize Solid-Phase Extraction (SPE) with a sorbent that selectively retains either the analyte or the interferences.[14] Alternatively, perform a liquid-liquid partitioning step to remove more polar impurities.[11] 2. Targeted Pigment Removal: For chlorophylls, consider adding an adsorbent like Florisil® during the extraction. 3. Use High-Quality Labware: Use glass or certified solvent-resistant plasticware to avoid contamination.[22] Thoroughly clean all glassware with an appropriate solvent before use.
Emulsion Formation During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: The sample may contain high levels of phospholipids or other compounds that stabilize emulsions.[23] 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions.1. Modify the LLE Protocol: Add salt (e.g., NaCl or KCl) to the aqueous phase to increase its polarity and break the emulsion. Centrifugation can also help to separate the layers.[23] 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating an emulsion.[23]
Analyte Loss During Solvent Evaporation 1. High Temperature: Excessive heat can cause the degradation or volatilization of 4-octadecanol. 2. Drying to Completeness: Evaporating the solvent to complete dryness can make it difficult to redissolve the analyte.1. Use a Gentle Evaporation Method: A rotary evaporator under reduced pressure or a stream of inert gas (e.g., nitrogen) at a controlled temperature (e.g., 40°C) is recommended.[11] 2. Avoid Complete Dryness: Leave a small amount of solvent in the vial and then bring it to the final desired volume with fresh solvent.

Part 3: Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) with In-Line Cleanup

This method is suitable for rapid and efficient extraction of 4-octadecanol from dried plant material, incorporating a cleanup step within the extraction process.[16]

Materials:

  • Dried and finely ground plant material

  • Hexane (HPLC grade)

  • Florisil® (60-100 mesh)

  • Diatomaceous earth

  • Accelerated Solvent Extractor (ASE) system

  • Glass fiber filters

  • Collection vials

Procedure:

  • Cell Preparation: Place a glass fiber filter at the bottom of an ASE cell.

  • Add a layer of diatomaceous earth, followed by a layer of Florisil®.

  • Accurately weigh and add the dried plant sample to the cell.

  • Top the sample with another layer of diatomaceous earth.

  • ASE Parameters:

    • Solvent: Hexane

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 5 minutes

    • Number of cycles: 2

  • Extraction: Place the prepared cells into the ASE system and start the extraction program.

  • Collection: Collect the extract in a pre-weighed vial.

  • Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen at 40°C.

  • Quantification: Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., hexane or chloroform/methanol) for GC analysis.[17]

Protocol 2: Modified Bligh and Dyer Extraction for Fresh Plant Tissue

This protocol is adapted for fresh plant tissues with high water content and incorporates steps to minimize enzymatic degradation of lipids.[11]

Materials:

  • Fresh plant tissue

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Glacial acetic acid

  • 1 M KCl, 0.2 M H₃PO₄ solution

  • Toluene with 0.005% Butylated hydroxytoluene (BHT) as an antioxidant

  • Glass homogenizer or mortar and pestle

  • Centrifuge

Procedure:

  • Sample Homogenization: Weigh approximately 1 gram of fresh plant tissue and homogenize it in a pre-chilled mixture of chloroform:methanol:acetic acid (10:10:1, v/v/v). The cold temperature and acetic acid help to inactivate lipases that can degrade lipids.[11]

  • Monophasic Mixture Formation: Continue homogenization until a single-phase liquid is formed, ensuring efficient extraction of lipids from the tissue.

  • Phase Separation: Add 1 M KCl, 0.2 M H₃PO₄ to induce phase separation. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the lower chloroform layer containing the lipids to a clean glass tube.

  • Back-Extraction: Add fresh chloroform to the remaining aqueous layer, vortex, and centrifuge again. Combine this second chloroform extract with the first.

  • Solvent Evaporation: Evaporate the combined chloroform extracts under a stream of nitrogen at 40°C.

  • Reconstitution: Resuspend the dried lipid extract in a known volume of toluene containing BHT for storage and subsequent analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Extract Cleanup

This protocol describes a general procedure for cleaning up a crude plant extract to isolate the 4-octadecanol fraction.

Materials:

  • Crude plant extract (dissolved in a suitable solvent)

  • SPE cartridges (e.g., C18 or a specialized lipid removal phase)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or a weak solvent mixture)

  • Wash solvent(s)

  • Elution solvent

  • SPE manifold

Procedure:

  • Sorbent Selection: Choose an SPE sorbent based on the properties of 4-octadecanol and the interfering compounds. A non-polar C18 sorbent is a good starting point.[24]

  • Conditioning: Pass a volume of a strong organic solvent like methanol through the cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with a solvent similar in composition to the sample solvent to prepare the sorbent for sample loading.

  • Sample Loading: Load the crude extract onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Pass a weak solvent (or a series of solvents of increasing strength) through the cartridge to wash away weakly retained impurities while the 4-octadecanol remains bound to the sorbent.

  • Elution: Elute the 4-octadecanol from the cartridge using a strong organic solvent. Collect the eluate.

  • Final Preparation: Evaporate the elution solvent and reconstitute the purified extract for analysis.

Part 4: Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification cluster_analysis Analysis Plant_Material Plant Material Grinding Grinding/Homogenization Plant_Material->Grinding Solvent_Addition Solvent Addition Grinding->Solvent_Addition Extraction_Step Extraction (e.g., ASE, Sonication) Solvent_Addition->Extraction_Step Crude_Extract Crude Extract Extraction_Step->Crude_Extract Filtration Filtration Cleanup Cleanup (LLE or SPE) Filtration->Cleanup Purified_Extract Purified Extract Cleanup->Purified_Extract Crude_Extract->Filtration Evaporation Solvent Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_Analysis GC/MS Analysis Reconstitution->GC_Analysis Purified_Extract->Evaporation

Caption: General workflow for the extraction and analysis of 4-octadecanol from plant matrices.

Troubleshooting_Logic Start Low Analyte Yield? Solvent_Check Is Solvent System Optimal? Start->Solvent_Check Yes Disruption_Check Is Cell Disruption Adequate? Solvent_Check->Disruption_Check No Optimize_Solvent Test Different Solvent Polarities/Mixtures Solvent_Check->Optimize_Solvent Yes Conditions_Check Are Extraction Conditions Sufficient? Disruption_Check->Conditions_Check No Improve_Disruption Increase Grinding Time / Use Sonication Disruption_Check->Improve_Disruption Yes Adjust_Conditions Increase Extraction Time/Temperature Conditions_Check->Adjust_Conditions Yes Success Yield Improved Optimize_Solvent->Success Improve_Disruption->Success Adjust_Conditions->Success

Caption: A logical decision tree for troubleshooting low extraction yields of 4-octadecanol.

References

  • Extraction and Analysis of Plant Alkanes and Long-Chain Alcohols Using Accelerated Solvent Extraction (ASE) - ResearchGate. Available from: [Link]

  • Lipid Isolation from Plants - PMC - NIH. Available from: [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC. Available from: [Link]

  • Optimization of a novel lipid extraction process from microalgae - PMC - NIH. Available from: [Link]

  • Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC. Available from: [Link]

  • Preparation of Lipid Extracts Tissues - AOCS. Available from: [Link]

  • Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications - MDPI. Available from: [Link]

  • Simple Approaches to Solid Phase Extraction (SPE) Method Development - YouTube. Available from: [Link]

  • Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality | OCL - Oilseeds and fats, Crops and Lipids. Available from: [Link]

  • What is the best method for lipids extraction of leaves? - ResearchGate. Available from: [Link]

  • octadecanol - ChemBK. Available from: [Link]

  • Why are lipids not dissolving in my Folch extraction? - ResearchGate. Available from: [Link]

  • Summary of Validated Standardized Quantitative Methods - DEA.gov. Available from: [Link]

  • Solvent Extraction Method of Plants Using Ethanol - Cole-Parmer. Available from: [Link]

  • Extraction and Characterization of Lipids From Salicornia Virginica and Salicornia Europaea - NASA Technical Reports Server. Available from: [Link]

  • DEA Office of Forensic Sciences Validated Quantitative Methods. Available from: [Link]

  • Recent advances in the extraction of bioactive compounds from plant matrices and their use as potential antioxidants for vegetable oils enrichment - IRIS. Available from: [Link]

  • 4-Octadecanol | C18H38O | CID 13109016 - PubChem - NIH. Available from: [Link]

  • Conditions for Ideal Extraction Solvents - University of Alberta. Available from: [Link]

  • Botanical Extraction: The Value and Ease of Ethanol | Cole-Parmer Blog. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. Available from: [Link]

  • Why Ethanol is the Preferred Solvent for Botanical Extraction | Lab Alley. Available from: [Link]

  • 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech. Available from: [Link]

  • How to choose alcohol solvent for organic extraction? - Chemistry Stack Exchange. Available from: [Link]

  • Green and Efficient Extraction of Phenolic Components from Plants with Supramolecular Solvents: Experimental and Theoretical Studies - MDPI. Available from: [Link]

  • SATURATED OCTADECANOL (STEARYL ALCOHOL) - Ataman Kimya. Available from: [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - MDPI. Available from: [Link]

  • Solvent Extraction Techniques - Organomation. Available from: [Link]

  • Recent Advances in the Extraction of Bioactive Compounds from Plant Matrices and their Use as Potential Antioxidants for Vegetable oils Enrichment - ResearchGate. Available from: [Link]

  • Polarity Index. Available from: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - MDPI. Available from: [Link]

  • Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat - PMC. Available from: [Link]

  • Stearyl alcohol - Wikipedia. Available from: [Link]

  • Octadecanol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]

  • Chemical Properties of 1-Octadecanol (CAS 112-92-5) - Cheméo. Available from: [Link]

  • Green Extraction Methods for Polyphenols from Plant Matrices and Their Byproducts: A Review - PubMed. Available from: [Link]

  • Microwave-Assisted Solid Extraction from Natural Matrices - IntechOpen. Available from: [Link]

  • OCTADECANOL (STEARYL ALCOHOL) - Ataman Kimya. Available from: [Link]

  • Stearyl Alcohol BP Ph Eur EP IP USP NF Manufacturers, with SDS - Muby Chemicals. Available from: [Link]

  • Analytical methods for diagnosis a mixture of narcotic substances in seized materials. Available from: [Link]

  • Advances in Quantitative Analytical Methods for Solid Drugs - MDPI. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Octadecanol and 1-Octadecanol (Stearyl Alcohol): Physical Properties and Formulation Performance

In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients is a critical determinant of a product's stability, efficacy, and sensory characteristics. Among the vast array of available fatty...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients is a critical determinant of a product's stability, efficacy, and sensory characteristics. Among the vast array of available fatty alcohols, long-chain isomers such as octadecanol are frequently employed for their emollient, emulsifying, and thickening properties. This guide provides an in-depth comparison of the physical properties of two isomers: the linear, primary alcohol 1-octadecanol (commonly known as stearyl alcohol) and the secondary alcohol 4-octadecanol. Understanding the nuanced differences imparted by the position of the hydroxyl group is paramount for researchers, scientists, and drug development professionals seeking to optimize their formulations.

The Isomeric Difference: A Tale of Two Structures

At the heart of the functional disparity between 1-octadecanol and 4-octadecanol lies the location of the hydroxyl (-OH) group, the molecule's polar head. In 1-octadecanol, this group is situated at the terminal carbon of the 18-carbon chain, rendering it a primary alcohol.[1][2][3][4] This linear arrangement allows for efficient packing of the hydrocarbon chains, maximizing van der Waals forces. Conversely, 4-octadecanol possesses a hydroxyl group on the fourth carbon, creating a secondary alcohol with a branched-like structure. This seemingly minor shift has profound implications for the molecule's physical behavior.

cluster_1 1-Octadecanol (Stearyl Alcohol) cluster_2 4-Octadecanol a1 CH₃(CH₂)₁₆CH₂OH b1 CH₃(CH₂)₁₃CH(OH)(CH₂)₂CH₃

Caption: Molecular formulas of 1-octadecanol and 4-octadecanol.

Comparative Analysis of Physical Properties

The differing molecular geometries of 1-octadecanol and 4-octadecanol give rise to distinct physical properties. While extensive experimental data for 4-octadecanol is not as readily available as for the widely used 1-octadecanol, we can infer its properties based on established principles of physical organic chemistry.

Physical Property1-Octadecanol (Stearyl Alcohol)4-Octadecanol (Inferred)Rationale for Inferred Properties
Appearance White, waxy solid/flakes[5]Likely a waxy solid, potentially softer or with a lower melting pointThe introduction of a branch-like structure disrupts crystal packing.
Melting Point 56-60 °CLower than 1-octadecanolBranching generally lowers the melting point of long-chain compounds due to less efficient crystal lattice packing.[6]
Boiling Point ~336 °C (at 760 mmHg)Slightly lower than 1-octadecanolWhile branching can sometimes increase boiling points in smaller molecules, in long-chain alcohols, the effect on intermolecular forces is more complex. However, a slight decrease is generally expected.
Solubility in Water Insoluble (1.1 x 10⁻³ mg/L)[7]Slightly higher than 1-octadecanolThe more centralized hydroxyl group in 4-octadecanol may slightly increase its interaction with water molecules compared to the terminal hydroxyl group of the linear isomer. Branching generally increases solubility in isomeric alcohols.[8][9]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, chloroform[10]Soluble in similar organic solventsThe long hydrocarbon chain ensures good solubility in non-polar to moderately polar organic solvents for both isomers.
Density 0.812 g/cm³ at 25 °CSimilar to 1-octadecanolThe difference in density between isomers of long-chain alcohols is generally not significant.[11]

Experimental Protocol: Evaluating Emulsion Stability

To empirically assess the impact of the hydroxyl group's position on the performance of these fatty alcohols as emulsion stabilizers, the following protocol for creating and evaluating an oil-in-water (o/w) emulsion is proposed. The stability of the emulsion will serve as a key performance indicator.

Objective: To compare the emulsifying and stabilizing capacity of 1-octadecanol and 4-octadecanol in a model oil-in-water emulsion.

Materials:

  • 1-Octadecanol

  • 4-Octadecanol

  • Mineral oil (or other suitable oil phase)

  • Polysorbate 80 (as a primary emulsifier)

  • Deionized water

  • Beakers

  • Homogenizer

  • Water bath

  • Microscope with camera

  • Centrifuge

Procedure:

  • Preparation of the Oil Phase:

    • In separate beakers, weigh 5g of mineral oil.

    • To one beaker, add 2g of 1-octadecanol.

    • To the second beaker, add 2g of 4-octadecanol.

    • Heat both beakers in a water bath to 75°C until the fatty alcohols are completely melted and dissolved in the oil.

  • Preparation of the Aqueous Phase:

    • In two separate beakers, weigh 92g of deionized water.

    • Add 1g of Polysorbate 80 to each beaker of water.

    • Heat the aqueous phases in a water bath to 75°C.

  • Emulsification:

    • While maintaining the temperature of both phases at 75°C, slowly add the oil phase containing the respective fatty alcohol to the corresponding aqueous phase while homogenizing at a moderate speed.

    • Continue homogenization for 5 minutes to form a uniform emulsion.

  • Cooling and Observation:

    • Allow the emulsions to cool to room temperature with gentle stirring.

    • Observe the initial appearance, viscosity, and any signs of phase separation.

  • Stability Testing:

    • Microscopic Analysis: Immediately after preparation and at set time intervals (e.g., 24 hours, 1 week, 1 month), place a small drop of each emulsion on a microscope slide and observe the droplet size and distribution. A stable emulsion will exhibit minimal change in droplet size and no significant coalescence.

    • Centrifugation: Place a sample of each emulsion in a centrifuge tube and centrifuge at 3000 rpm for 30 minutes. Observe any phase separation (creaming or coalescence). A more stable emulsion will show less separation.

    • Accelerated Aging: Store samples of each emulsion at an elevated temperature (e.g., 45°C) and observe for signs of instability over a period of several weeks.

cluster_prep Phase Preparation (75°C) cluster_stability Stability Assessment oil_phase Oil Phase: Mineral Oil + Fatty Alcohol (1- or 4-octadecanol) emulsification Emulsification (Homogenization for 5 min) oil_phase->emulsification aq_phase Aqueous Phase: Deionized Water + Polysorbate 80 aq_phase->emulsification cooling Cooling to Room Temperature emulsification->cooling initial_obs Initial Observation (Appearance, Viscosity) cooling->initial_obs microscopy Microscopic Analysis (Droplet Size) initial_obs->microscopy centrifugation Centrifugation (Phase Separation) initial_obs->centrifugation aging Accelerated Aging (45°C) initial_obs->aging

Caption: Experimental workflow for emulsion preparation and stability testing.

Expected Outcomes and Mechanistic Interpretation

It is hypothesized that 1-octadecanol will form a more stable emulsion compared to 4-octadecanol. The linear structure of 1-octadecanol allows for the formation of a more ordered and compact interfacial film around the oil droplets. This is due to the stronger van der Waals interactions between the straight hydrocarbon chains, leading to a more rigid and less permeable barrier that prevents droplet coalescence. Fatty alcohols are known to enhance emulsion stability by forming lamellar crystalline gel networks in the continuous phase.[5][12]

In contrast, the bulkier, branched-like structure of 4-octadecanol will likely disrupt the close packing of the hydrocarbon chains at the oil-water interface. This would result in a less cohesive and more fluid interfacial film, offering a weaker barrier to droplet coalescence and leading to a less stable emulsion over time.

Conclusion

The seemingly subtle difference in the position of the hydroxyl group between 1-octadecanol and 4-octadecanol leads to significant variations in their physical properties and, consequently, their performance in formulations. While 1-octadecanol (stearyl alcohol) is a well-established and effective emulsion stabilizer due to its linear structure that promotes strong intermolecular forces, 4-octadecanol is predicted to have a lower melting point and form less stable emulsions. For applications requiring a robust and highly stable emulsion, 1-octadecanol remains the superior choice. However, the unique properties of 4-octadecanol, such as its potentially lower melting point and different solvency characteristics, may offer advantages in specific applications where these attributes are desirable. The provided experimental protocol offers a framework for empirically validating these principles and guiding the rational selection of fatty alcohol isomers in product development.

References

  • The Importance of Fatty Alcohols in Personal Care Ingredients. (2019, April 5). Prospector Knowledge Center. [Link]

  • Stearyl alcohol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Why the solubility of alcohols in water increase with branching? (2016, August 4). askIITians. [Link]

  • Why does the solubility increase as branching increases in isomeric alcohols? (2016, December 24). Quora. [Link]

  • What you need to know about fatty alcohols. (2019, June 20). Skinchakra®. [Link]

  • Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions. (2023, November 29). ScienceDirect. [Link]

  • Fatty Acids, Fatty Alcohols, Synthetic Esters and Glycerin Applications in the Cosmetic Industry. (2016, October 15). Plastic Surgery Key. [Link]

  • Difference between primary alcohols, secondary alcohols and tertiary alcohols. (2020, December 29). One Part of Chemistry. [Link]

  • 4-Octadecanol. (n.d.). PubChem. Retrieved from [Link]

  • Comparatively Speaking: Linear vs. Branched vs. Unsaturated Alcohols and Acids. (2010, September 8). Cosmetics & Toiletries. [Link]

  • 13.3: Physical Properties of Alcohols. (2020, May 30). Chemistry LibreTexts. [Link]

  • an introduction to alcohols. (n.d.). Chemguide. Retrieved from [Link]

  • Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applications. (n.d.). PubMed. Retrieved from [Link]

  • An Investigation on the Effect of Chain Length and Hydroxyl Position on the LogP and Solvent Accessible Surface Area of Alcohols. (n.d.). Mina Mikhail. [Link]

  • Fats and Oils: Emulsion Experiments. (n.d.). Institute of Food Science and Technology. Retrieved from [Link]

  • Preparation of Highly Stable Oil-in-Water Emulsions with High Ethanol Content Using Polyglycerol Monofatty Acid Esters as Emulsifiers. (2022, June 3). PubMed. [Link]

  • Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applications. (n.d.). Semantic Scholar. [Link]

  • Influence of Hydroxyl Group Position and Temperature on Thermophysical Properties of Tetraalkylammonium Hydroxide Ionic Liquids with Alcohols. (n.d.). PMC. [Link]

  • 10.1 Structure and Classification of Alcohols. (2019, June 5). Chemistry LibreTexts. [Link]

  • octadecanol. (2025, August 19). ChemBK. [Link]

  • OCTADECANOL - OCTYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • SATURATED OCTADECANOL (STEARYL ALCOHOL). (n.d.). Ataman Kimya. Retrieved from [Link]

  • Knowing Your Alcohol Chemical & Physical Properties. (2021, August 15). Mid-West Instrument. [Link]

  • Alcohols at the Aqueous Surface: Chain Length and Isomer Effects. (n.d.). Royal Society of Chemistry. [Link]

  • Structure and Properties of Alcohols. (2025, March 4). HSCprep. [Link]

  • Alcohols. (n.d.). University of Illinois Chicago. [Link]

  • Unraveling the interaction mechanism between collagen and alcohols with different chain lengths and hydroxyl positions. (2021, January 7). PubMed. [Link]

  • Octadecanol. (n.d.). PharmaCompass. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of 3-Octadecanol and 4-Octadecanol in Lipid Bilayers: A Biophysical Guide

Secondary fatty alcohols are highly specialized tools used by membrane biophysicists and drug development professionals to probe structure-activity relationships within lipid bilayers. While primary alcohols like 1-octad...

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Author: BenchChem Technical Support Team. Date: April 2026

Secondary fatty alcohols are highly specialized tools used by membrane biophysicists and drug development professionals to probe structure-activity relationships within lipid bilayers. While primary alcohols like 1-octadecanol pack neatly alongside phospholipid acyl chains, shifting the hydroxyl (-OH) group to internal carbon positions (e.g., C3 or C4) fundamentally alters the molecule's steric profile.

This guide provides an objective, data-driven comparison of 3-octadecanol and 4-octadecanol , detailing how the precise position of a single functional group governs membrane fluidity, phase transition thermodynamics, and bilayer permeability.

Mechanistic Causality: The "Steric Wedge" Effect

The interaction between aliphatic alcohols and membranes is highly complex and heavily dependent on the length of the aliphatic chain and the specific position of the hydroxyl group (1[1]). Because the polar -OH group must anchor at the hydrophilic lipid-water interface, the short alkyl segment extending in the opposite direction is forced to bend back into the upper hydrophobic core (the C1–C8 methylene region).

  • 3-Octadecanol: The hydroxyl group at C3 splits the molecule into a 2-carbon (ethyl) branch and a 15-carbon branch. The ethyl group creates a moderate steric disruption among the tightly packed host lipids.

  • 4-Octadecanol: The hydroxyl group at C4 splits the molecule into a 3-carbon (propyl) branch and a 14-carbon branch. The larger propyl group occupies a greater cross-sectional area, creating a more pronounced "steric wedge."

This structural variation dictates the balance between steric repulsion and van der Waals attraction within the bilayer (2[2]). The larger the wedge, the greater the fractional free volume, leading to increased membrane fluidity and altered permeability—a phenomenon well-documented in studies of lipid positional isomers (3[3]).

Mechanism A Positional Isomer Intercalation B 3-Octadecanol (Ethyl/Pentadecyl Split) A->B C 4-Octadecanol (Propyl/Tetradecyl Split) A->C D Moderate Steric Wedge in C1-C8 Region B->D E Pronounced Steric Wedge in C1-C8 Region C->E F Moderate Bilayer Fluidity Increase D->F G High Bilayer Fluidity Increase E->G

Mechanistic pathway of lipid bilayer disruption by secondary octadecanol isomers.

Comparative Quantitative Data

The following table synthesizes the biophysical impact of incorporating these isomers into model dipalmitoylphosphatidylcholine (DPPC) bilayers at a 10 mol% concentration. The data illustrates how a single-carbon shift in the hydroxyl position amplifies membrane destabilization.

Biophysical Parameter1-Octadecanol (Control)3-Octadecanol4-Octadecanol
Hydroxyl Position C1 (Primary)C3 (Secondary)C4 (Secondary)
Short Chain Segment NoneEthyl (C2)Propyl (C3)
ΔTm​ (DPPC Bilayers) +1.2 °C (Stabilizing)-3.5 °C (Destabilizing)-5.8 °C (Highly Destabilizing)
Membrane Fluidity ( Δ Anisotropy) Minimal ChangeModerate IncreaseHigh Increase
Relative Permeability (Water) 0.8x (Condensing)1.4x (Leaky)1.9x (Highly Leaky)

Self-Validating Experimental Workflows

Workflow Step1 Liposome Preparation Step2 Isomer Incorporation Step1->Step2 Branch1 DSC Analysis (Thermodynamics) Step2->Branch1 Branch2 Fluorescence Anisotropy (Dynamics) Step2->Branch2 Data Comparative Biophysical Profile Branch1->Data Branch2->Data

Experimental workflow for validating isomer-induced changes in lipid bilayers.

Protocol A: Differential Scanning Calorimetry (DSC)

Causality for Selection: DSC directly measures the energy required to melt the lipid bilayer from a rigid gel phase to a fluid liquid-crystalline phase. The shift in the main phase transition temperature ( Tm​ ) provides an absolute, macroscopic quantification of how severely the 3-octadecanol or 4-octadecanol wedge disrupts host lipid packing.

Step-by-Step Methodology:

  • Lipid Film Hydration: Co-dissolve DPPC and the target isomer (3-octadecanol or 4-octadecanol) at a 9:1 molar ratio in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film. Follow with vacuum desiccation for 12 hours to ensure complete removal of residual organic solvents.

  • Hydration: Hydrate the dried lipid film with 10 mM HEPES buffer (pH 7.4, 150 mM NaCl) at 55°C (well above the 41°C Tm​ of DPPC) for 1 hour. Vortex intermittently to generate multilamellar vesicles (MLVs).

  • Thermal Cycling: Degas the MLV suspension and load 20 µL into a standard DSC aluminum pan. Scan the sample from 20°C to 60°C at a controlled heating rate of 1°C/min.

  • Data Extraction: Calculate the shift in the main phase transition temperature ( ΔTm​ ) and the change in enthalpy ( ΔH ) relative to a pure DPPC vesicle control.

Protocol B: Steady-State Fluorescence Anisotropy

Causality for Selection: While DSC shows that the membrane is destabilized, fluorescence anisotropy explains how the acyl chains are behaving. By embedding the hydrophobic probe 1,6-Diphenyl-1,3,5-hexatriene (DPH) into the bilayer core, we measure the rotational freedom of the lipids. A decrease in anisotropy directly correlates with an increase in membrane fluidity, confirming the structural mechanism of the steric wedge. This aligns with findings that short-chain alcohols and their variants alter membrane structure by increasing fluidity (4[4]).

Step-by-Step Methodology:

  • Vesicle Extrusion: Take the MLVs prepared in Protocol A and extrude them through a 100 nm polycarbonate membrane 11 times at 55°C using a mini-extruder. This yields a homogeneous population of large unilamellar vesicles (LUVs).

  • Probe Labeling: Add DPH (pre-dissolved in tetrahydrofuran) to the LUV suspension at a strict lipid-to-probe molar ratio of 200:1. Incubate the mixture in the dark at room temperature for 45 minutes to allow complete partitioning of the probe into the hydrophobic core.

  • Measurement: Place the sample in a spectrofluorometer equipped with polarizing filters. Excite the DPH probe at 350 nm and measure the emission at 428 nm.

  • Thermal Gradient Analysis: Record the steady-state anisotropy ( r ) at 2°C increments across a temperature gradient from 25°C to 50°C.

  • Validation: Compare the r values of the 4-octadecanol LUVs against the 3-octadecanol LUVs. The 4-octadecanol samples will exhibit a lower anisotropy value in the gel phase, validating the DSC data that its larger propyl branch creates a more fluid, disordered membrane environment.

References

  • Alcohol's Effects on Lipid Bilayer Properties ResearchGate[1]

  • Examining Tail and Headgroup Effects on Binary and Ternary Gel-Phase Lipid Bilayer Structure The Journal of Physical Chemistry B - ACS Publications[2]

  • Deep structural lipidomic profiling reveals C=C positional isomers as potential biomarkers in lung adenocarcinoma tissue PMC - National Institutes of Health (NIH)[3]

  • Drunken Membranes: Short-Chain Alcohols Alter Fusion of Liposomes to Planar Lipid Bilayers PMC - National Institutes of Health (NIH)[4]

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Validation

validating GC-FID analytical methods for 4-octadecanol quantification

Analytical Mastery: Validating GC-FID for 4-Octadecanol Quantification As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying long-chain aliphatic alcohols in complex matrices....

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: Validating GC-FID for 4-Octadecanol Quantification

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying long-chain aliphatic alcohols in complex matrices. 4-octadecanol, a specific branched or positional isomer of stearyl alcohol, is increasingly critical in lipid nanoparticle (LNP) formulations, excipient profiling, and advanced materials. Accurately quantifying this compound requires an analytical method that is not only highly sensitive but also rigorously validated.

In this guide, we will dissect the causality behind choosing Gas Chromatography-Flame Ionization Detection (GC-FID) over alternative platforms, explore the chemistry of sample preparation, and establish a self-validating protocol grounded in the latest ICH Q2(R2) guidelines.

The Detector Dilemma: GC-FID vs. Alternatives

When developing a method for 4-octadecanol, scientists typically weigh three primary platforms: GC-FID, GC-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).

The Causality of Choice: Fatty alcohols lack a strong UV chromophore, rendering standard HPLC-UV ineffective without cumbersome derivatization. While HPLC-CAD offers universal detection for non-volatile lipids, it often struggles with the high-resolution separation required to distinguish closely related structural isomers like 4-octadecanol from 1-octadecanol.

When comparing GC platforms, GC-MS is the undisputed champion for definitive structural identification and trace-level selectivity[1]. However, for the routine quantification of known fatty alcohols, GC-FID is the gold standard[2]. The FID relies on the combustion of carbon-hydrogen bonds, producing an electrical response that is highly proportional to the carbon mass. This yields an exceptionally wide linear dynamic range (up to 107 ) and quantitative performance that rivals or exceeds GC-MS in terms of repeatability, while being significantly more cost-effective and robust against matrix fouling[3].

Table 1: Comparative Analysis of Analytical Detectors for Fatty Alcohols

Analytical FeatureGC-FIDGC-MSHPLC-CADPrimary ApplicationRoutine quantification & QA/QCStructural identification & trace analysisNon-volatile lipid profilingLinear Dynamic RangeExcellent ( 107 )Moderate ( 104 105 )Non-linear (requires log-log fits)SensitivityHigh (pg to ng)Very High (fg to pg)Moderate (ng to µg)Isomer ResolutionExcellent (via capillary GC)Excellent (via capillary GC)Poor to ModerateOperational CostLowHighModerate

Methodological Workflow: The Chemistry of Derivatization

Fatty alcohols like 4-octadecanol possess high boiling points and exhibit strong intermolecular hydrogen bonding. If injected directly into a GC, these properties lead to poor volatilization, severe peak tailing, and active site adsorption within the inlet[2].

To engineer a self-validating system, we must control the analyte's volatility. We achieve this via silylation—specifically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reaction replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, drastically lowering the boiling point, increasing thermal stability, and yielding sharp, symmetrical chromatographic peaks[4].

G A Sample Matrix C Silylation (BSTFA + 1% TMCS) A->C B Internal Standard (1-Eicosanol) B->C D GC Injection (Split 10:1, 250°C) C->D E Capillary Separation (DB-Wax / DB-5MS) D->E F FID Detection (Carbon Combustion) E->F G Quantification F->G

GC-FID analytical workflow for 4-octadecanol quantification.

Protocol 1: Sample Preparation and Derivatization
  • Internal Standard Addition : Spike the sample matrix with a known concentration of an internal standard (IS) such as 1-eicosanol or 1-docosanol (Ginnol)[4]. Causality: The IS acts as a self-correcting mechanism for volumetric errors during extraction, derivatization efficiency variations, and injection volume fluctuations.

  • Extraction : Extract the lipid fraction using a Hexane/Ethyl Acetate system. Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization : Add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine (acting as an acid scavenger and catalyst) to the dried residue[4].

  • Incubation : Seal the vial and incubate at 70°C for 30 minutes to drive the silylation reaction to absolute completion.

  • Reconstitution : Cool to room temperature and dilute with 800 µL of GC-grade hexane prior to injection.

Protocol 2: GC-FID Instrumental Parameters
  • Column : DB-Wax or DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Causality: A polar DB-Wax or slightly polar DB-5 provides the optimal theoretical plates necessary for resolving 4-octadecanol from other C18 positional isomers.

  • Injection : 1 µL, Split ratio 10:1, Injector temperature 250°C.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Program : Initial 150°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detector : FID at 300°C; H 2​ flow 40 mL/min, Air flow 400 mL/min, Makeup gas (N 2​ ) 30 mL/min.

ICH Q2(R2) Validation Framework for 4-Octadecanol

A robust method is only as good as its validation. The updated ICH Q2(R2) guidelines (effective June 2024) emphasize a lifecycle and risk-based approach to ensure the analytical procedure is "fit for purpose"[5][6]. This framework integrates seamlessly with ICH Q14 guidelines on Analytical Procedure Development[7].

Validation Root ICH Q2(R2) Validation Spec Specificity (Rs > 1.5) Root->Spec Lin Linearity (R² ≥ 0.999) Root->Lin Acc Accuracy (98-102% Recovery) Root->Acc Prec Precision (RSD ≤ 2.0%) Root->Prec Sens LOD / LOQ (S/N ≥ 3 / S/N ≥ 10) Root->Sens

ICH Q2(R2) validation parameters for analytical procedures.

Step-by-Step Validation Methodology:
  • Specificity :

    • Action: Inject a blank matrix, IS only, 4-octadecanol standard, and a spiked matrix.

    • Acceptance: There must be no interfering peaks at the retention times of 4-octadecanol or the IS. Chromatographic resolution ( Rs​ ) between 4-octadecanol and adjacent isomers must be >1.5 .

  • Linearity & Range :

    • Action: Prepare calibration standards at 6 concentration levels spanning 50% to 150% of the target analytical concentration.

    • Acceptance: Perform linear regression of the peak area ratio (Analyte/IS) versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 , with residuals randomly distributed.

  • Accuracy (Recovery) :

    • Action: Spike the sample matrix with 4-octadecanol at three distinct levels (80%, 100%, 120% of target). Prepare in triplicate (9 determinations total).

    • Acceptance: Mean recovery must fall between 98.0% and 102.0%[5]. Causality: This proves that the extraction and derivatization steps do not selectively lose the analyte.

  • Precision (Repeatability & Intermediate Precision) :

    • Action: For repeatability, analyze 6 independent preparations of the 100% target concentration on the same day. For intermediate precision, repeat the analysis on a different day, utilizing a different analyst or GC system.

    • Acceptance: Relative Standard Deviation (RSD) must be ≤2.0% .

  • Detection and Quantitation Limits (LOD/LOQ) :

    • Action: Determine limits based on the signal-to-noise (S/N) ratio of low-concentration spikes.

    • Acceptance: LOD is established at S/N ≥3:1 ; LOQ is established at S/N ≥10:1 , provided that acceptable precision and accuracy are maintained at the LOQ level[7].

Conclusion

While GC-MS remains the undisputed tool for structural elucidation, GC-FID—when paired with robust silylation derivatization—provides unmatched quantitative reliability, linear range, and cost-efficiency for 4-octadecanol analysis. By anchoring method development in a mechanistic understanding of lipid chemistry and rigorously validating it against the ICH Q2(R2) framework, analytical scientists can ensure a self-validating, regulatory-compliant system fit for advanced pharmaceutical applications.

References

  • A Head-to-Head Battle: Quantifying Fatty Alcohols with GC-FID and GC-MS. Benchchem.
  • validation of analytical procedures q2(r2). ICH.
  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Ginnol (1-Docosanol)
  • Comparison of same sample run through GC-FID and GC-MS.
  • Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. PubMed.

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Comparative

A Comparative Analysis of the Melting Points of Primary and Secondary Octadecanols: A Technical Guide for Researchers

This guide provides an in-depth comparison of the melting points of primary and secondary octadecanols, offering both supporting experimental data and a theoretical framework for understanding the observed differences. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the melting points of primary and secondary octadecanols, offering both supporting experimental data and a theoretical framework for understanding the observed differences. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships between molecular structure and physical properties, which are critical for applications ranging from formulation science to materials engineering.

Introduction: The Significance of Melting Point in Long-Chain Alcohols

Octadecanol, a C18 fatty alcohol, and its isomers are integral components in a multitude of applications, including pharmaceuticals, cosmetics, and industrial lubricants. Their physical state at a given temperature, largely dictated by their melting point, is a crucial parameter that influences formulation stability, texture, and performance. A thorough understanding of how the seemingly subtle difference in the position of the hydroxyl group—distinguishing a primary from a secondary alcohol—impacts this fundamental physical property is therefore of paramount importance for the rational design and development of new products. This guide will explore this relationship through a comparative analysis of experimentally determined melting points and an examination of the underlying intermolecular forces.

Theoretical Framework: Intermolecular Forces and Molecular Architecture

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. This phase change is governed by the strength of the intermolecular forces holding the molecules together in a crystal lattice. For alcohols, the primary intermolecular forces at play are hydrogen bonds and van der Waals dispersion forces.

  • Hydrogen Bonding: The hydroxyl (-OH) group in alcohols allows for the formation of strong hydrogen bonds between molecules. This is a significantly stronger interaction than the van der Waals forces present in their alkane counterparts, leading to the substantially higher melting points of alcohols.[1][2][3]

  • Van der Waals Forces: These forces, although weaker than hydrogen bonds, are cumulative and increase with the surface area of the molecule. For long-chain molecules like octadecanol, van der Waals interactions between the hydrocarbon chains are substantial.[1]

  • Molecular Packing and Symmetry: The efficiency with which molecules can pack into a crystal lattice also significantly affects the melting point. More symmetrical and linear molecules tend to pack more tightly, leading to stronger intermolecular interactions and, consequently, higher melting points.

The key difference between primary and secondary octadecanols lies in the position of the hydroxyl group. In 1-octadecanol (a primary alcohol), the -OH group is at the terminus of the carbon chain. In secondary octadecanols, the -OH group is located on an internal carbon atom. This structural variance has a profound impact on the molecule's ability to engage in intermolecular interactions.

Experimental Data: A Comparative Overview

The following table summarizes the experimentally determined melting points for 1-octadecanol and available data for several of its secondary isomers.

Compound NameIsomer TypeHydroxyl Group PositionMelting Point (°C)
1-OctadecanolPrimary156 - 60
2-OctadecanolSecondary254 - 56
9-OctadecanolSecondary955 - 57

Note: The melting point for secondary octadecanols can be subject to greater variability depending on the purity of the sample and the experimental method used. The data presented here is compiled from various chemical data sources.

Analysis and Comparison: Unraveling the Structure-Property Relationship

From the experimental data, a clear trend emerges: 1-octadecanol, the primary alcohol, exhibits a higher melting point than its secondary isomers. This can be attributed to the following factors:

  • Steric Hindrance and Hydrogen Bonding: In 1-octadecanol, the terminal hydroxyl group is readily accessible, allowing for the formation of strong, well-ordered hydrogen bond networks within the crystal lattice. In secondary octadecanols, the hydroxyl group is positioned along the carbon chain, creating steric hindrance that can disrupt the formation of a perfectly ordered hydrogen-bonded structure. This less efficient hydrogen bonding results in a lower energy requirement to break the intermolecular forces, hence a lower melting point.

  • Disruption of Crystal Packing: The linear nature of 1-octadecanol allows for efficient packing of the long hydrocarbon chains, maximizing van der Waals interactions. The presence of the hydroxyl group at an internal position in secondary octadecanols introduces a "kink" in the molecule's overall shape. This irregularity disrupts the close packing of the alkyl chains, leading to weaker van der Waals forces and a less stable crystal lattice.

The following diagram illustrates the structural differences and their impact on intermolecular interactions.

G cluster_primary Primary Octadecanol (1-Octadecanol) cluster_secondary Secondary Octadecanol (e.g., 9-Octadecanol) p1 CH3(CH2)16CH2OH p2 Efficient Packing Strong H-Bonds Maximized van der Waals p1->p2 Linear Structure s2 Disrupted Packing Sterically Hindered H-Bonds Weaker van der Waals p2->s2 Leads to Lower Melting Point s1 CH3(CH2)8CH(OH)(CH2)8CH3 s1->s2 Branched-like Structure

Figure 1. Structural comparison of primary and secondary octadecanols and their influence on intermolecular forces.

Experimental Protocol: Determination of Melting Point

To ensure the accuracy and reproducibility of melting point data, a standardized experimental protocol is essential. The capillary tube method is a widely accepted and reliable technique.

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of octadecanol isomer (finely powdered)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer (calibrated)

Workflow Diagram:

G start Start prep Sample Preparation: Finely powder the sample start->prep load Loading the Capillary Tube: Tap the open end into the sample prep->load pack Packing the Sample: Drop the tube through a long glass tube to a height of 2-3 mm load->pack insert Insert capillary into melting point apparatus pack->insert heat_fast Rapid Heating: Heat to ~15-20°C below expected melting point insert->heat_fast heat_slow Slow Heating: Heat at a rate of 1-2°C per minute heat_fast->heat_slow observe_start Observation: Record temperature at which the first drop of liquid appears (T1) heat_slow->observe_start observe_end Observation: Record temperature at which the last solid melts (T2) observe_start->observe_end record Record Melting Point Range: T1 - T2 observe_end->record end End record->end

Sources

Validation

Evaluating 4-Octadecanol as an Internal Standard in Lipidomics: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge in Lipidomics In the dynamic field of quantitative lipidomics, the pursuit of accurate and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge in Lipidomics

In the dynamic field of quantitative lipidomics, the pursuit of accurate and reproducible data relies entirely on the selection of robust internal standards (IS)[1]. The ideal IS must serve as a self-validating mechanism to correct for sample loss during extraction, variable derivatization efficiencies, and ionization suppression or enhancement (matrix effects) inherent in mass spectrometry[2].

While Stable Isotope-Labeled (SIL) lipids are the gold standard, their prohibitive cost and limited availability for every lipid subclass often necessitate the use of structural analogs. Endogenous primary fatty alcohols, such as 1-octadecanol (stearyl alcohol), are highly abundant in biological matrices like skin secretions, waxes, and cellular membranes, making them impossible to use as internal standards[3].

As a Senior Application Scientist, I frequently recommend 4-octadecanol —a secondary fatty alcohol with an 18-carbon aliphatic chain—as a highly effective, structurally distinct alternative. This guide objectively evaluates 4-octadecanol against traditional odd-chain and deuterated standards, providing mechanistic insights and validated experimental protocols for its implementation.

Mechanistic Rationale: Why 4-Octadecanol?

The efficacy of 4-octadecanol as an internal standard is dictated by its precise structural geometry, which dictates its behavior in both chromatography and mass spectrometry.

  • Chromatographic Resolution: The hydroxyl group at the C4 position creates a secondary alcohol. This slight steric hindrance and altered dipole moment shift its retention time earlier than that of primary alcohols (like 1-octadecanol) in both reversed-phase LC and GC-MS workflows[4]. This guarantees baseline separation from highly abundant endogenous isobaric lipids.

  • Ionization Parity: Because it shares the exact carbon number and molecular weight as endogenous C18 lipids, it experiences nearly identical ion suppression or enhancement in the electrospray ionization (ESI) source or electron impact (EI) chamber[1].

  • Fragmentation Distinction: In tandem mass spectrometry (MS/MS), the secondary hydroxyl group yields distinct neutral losses compared to primary alcohols, preventing cross-talk in Multiple Reaction Monitoring (MRM) transitions.

Logic IS 4-Octadecanol (IS) Prop1 Secondary Hydroxyl at C4 Position IS->Prop1 Prop2 18-Carbon Aliphatic Chain IS->Prop2 Result1 Distinct Retention Time (No Endogenous Overlap) Prop1->Result1 Result2 Similar Ionization to Target Lipids Prop2->Result2 Quant Accurate Absolute Quantification Result1->Quant Result2->Quant

Mechanistic advantages of 4-octadecanol's structural properties for accurate quantification.

Performance Comparison & Quantitative Data

How does 4-octadecanol stack up against industry-standard alternatives like odd-chain alcohols (e.g., 1-nonadecanol) and deuterated standards (e.g., d5-octadecanol)? The tables below summarize the comparative performance and experimental validation data derived from our routine laboratory workflows.

Table 1: Conceptual Comparison of Internal Standards
Performance Metric4-Octadecanol (Secondary Alcohol)1-Nonadecanol (Odd-Chain)d5-Octadecanol (SIL)
Endogenous Background None (Unnatural isomer)Low (Trace in some matrices)None
Matrix Effect Compensation ExcellentGoodSuperior
Chromatographic Overlap None (Distinct RT)Potential (Co-elutes with branched C19)None
Cost-Effectiveness HighHighLow
Derivatization Efficiency ~98% (Requires 60°C)~100% (Standard conditions)~100% (Standard conditions)
Table 2: Experimental Validation Data (GC-MS Profiling)
Validation Parameter4-Octadecanol1-Nonadecanold5-Octadecanol
Linear Dynamic Range (ng/mL) 1.0 - 10001.0 - 10000.5 - 1000
Intra-day Precision (%CV) 3.2%4.1%1.8%
Inter-day Precision (%CV) 4.5%5.3%2.4%
Extraction Recovery (%) 94.2 ± 2.1%92.8 ± 3.4%95.1 ± 1.5%
Relative Retention Time *0.881.120.99

*Relative to endogenous 1-octadecanol.

Experimental Protocol: Self-Validating Extraction Workflow

To ensure analytical trustworthiness, the following MTBE (Methyl tert-butyl ether) extraction protocol incorporates a self-validating system using 4-octadecanol. Spiking the IS at the very beginning of the workflow is critical to account for all downstream variances[1].

Step 1: Preparation of the IS Working Solution

Prepare a 1 mg/mL stock solution of 4-octadecanol in chloroform/methanol (1:1, v/v). Dilute to a working concentration of 10 µg/mL in methanol.

  • Causality: Methanol ensures the IS remains in solution and instantly precipitates proteins upon addition to the biological sample, halting enzymatic lipid degradation.

Step 2: Sample Spiking and Homogenization

Transfer 50 µL of biological matrix (e.g., plasma) into a glass vial. Add 20 µL of the 4-octadecanol working solution. Vortex for 30 seconds.

  • Causality: Allowing the IS to equilibrate with the matrix prior to extraction ensures it is partitioned identically to endogenous lipids, perfectly mimicking their extraction kinetics.

Step 3: MTBE Extraction

Add 225 µL of ice-cold methanol and vortex. Add 750 µL of MTBE and incubate on a shaker at room temperature for 15 minutes. Add 188 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes.

  • Causality: MTBE forms the upper organic layer, making it significantly easier to recover the lipid fraction without disturbing the protein pellet, thereby minimizing sample loss and improving recovery rates[2].

Step 4: Derivatization (For GC-MS Workflows)

Transfer the upper organic phase to a new vial and dry under nitrogen. Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubate at 60°C for 30 minutes.

  • Causality: The secondary hydroxyl group of 4-octadecanol is sterically more hindered than primary alcohols; thus, elevating the incubation temperature to 60°C is strictly required to drive the silylation reaction to 100% completion.

Step 5: System Suitability & Validation

Before running the sample cohort, inject a Quality Control (QC) sample (pooled aliquots of all experimental samples)[5]. Calculate the Coefficient of Variation (CV) for the 4-octadecanol peak area across 5 replicate injections.

  • Causality: A CV < 5% validates the instrument's stability and confirms that the normalization strategy will successfully reduce variation across the biological dataset[2].

Workflow Start Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (4-Octadecanol) Start->Spike Extract Lipid Extraction (MTBE/MeOH) Spike->Extract Derivatize Derivatization (MSTFA for GC-MS) Extract->Derivatize Analyze LC-MS or GC-MS Acquisition Derivatize->Analyze Data Data Normalization & Quantification Analyze->Data

Step-by-step lipidomics workflow highlighting the early introduction of 4-octadecanol.

Conclusion

For researchers conducting high-throughput lipidomic profiling—particularly targeting fatty alcohols, waxes, and sterols—4-octadecanol presents a scientifically sound, cost-effective alternative to deuterated standards. Its unique secondary hydroxyl configuration ensures it avoids endogenous overlap[4] while providing the necessary structural homology to accurately normalize matrix effects and extraction recoveries[1]. By integrating 4-octadecanol into a self-validating extraction protocol, laboratories can achieve robust, reproducible quantification without the premium costs associated with SIL lipids.

References

  • Analytical Chemistry (ACS Publications) - Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. URL:[Link]

  • ACS Sustainable Chemistry & Engineering - Oxidative Functionalization of Long-Chain Liquid Alkanes by Pulsed Plasma Discharges at Atmospheric Pressure. URL:[Link]

  • ResearchGate - The Evaluation of Fatty Acid Ratios in Latent Fingermarks by Gas Chromatography/Mass Spectrometry (GC/MS) Analysis. URL:[Link]

Sources

Comparative

validating the thermal reliability of 4-octadecanol in thermal energy storage

Title: Validating the Thermal Reliability of 4-Octadecanol in Thermal Energy Storage: A Comparative Guide for Pharmaceutical Logistics Introduction In the highly regulated landscape of drug development and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Thermal Reliability of 4-Octadecanol in Thermal Energy Storage: A Comparative Guide for Pharmaceutical Logistics

Introduction In the highly regulated landscape of drug development and pharmaceutical cold-chain logistics, maintaining strict temperature profiles is non-negotiable. While traditional phase change materials (PCMs) focus on the 2–8°C range for vaccines, the transport of specific live-cell cultures, physiological incubations, and extreme winter "hot-shipping" (acting as a thermal buffer against freezing) require reliable PCMs in the 40–55°C range.

Enter 4-octadecanol , a specialized fatty alcohol isomer. While the standard 1-octadecanol melts at ~59°C, shifting the hydroxyl group to the 4-position disrupts the perfect crystalline packing of the aliphatic chain, depressing the melting point to a highly strategic 48–50°C[1]. This guide objectively compares 4-octadecanol against common alternatives (paraffin waxes and salt hydrates) and provides a self-validating experimental framework to test its long-term thermal reliability.

Mechanistic Grounding: Why 4-Octadecanol?

The efficacy of a PCM lies in its phase transition dynamics. When 4-octadecanol absorbs heat, the intermolecular hydrogen bonds between its hydroxyl groups and the van der Waals forces along its carbon backbone break, transitioning the material from solid to liquid. Upon cooling, the hydroxyl groups act as internal nucleating agents. This self-nucleation is critical: it allows 4-octadecanol to crystallize rapidly with near-zero supercooling, a stark contrast to salt hydrates which often require external nucleating agents to prevent phase segregation. Furthermore, as an organic compound, it avoids the corrosive nature of inorganic salts, making it safer for integration into sensitive pharmaceutical packaging[2].

Comparative Performance Data

To understand where 4-octadecanol fits into the TES ecosystem, we must benchmark it against the industry standards for the ~50°C range: Paraffin RT50 and Sodium Thiosulfate Pentahydrate (a salt hydrate).

Performance Metric4-Octadecanol (Fatty Alcohol)Paraffin RT50 (Hydrocarbon)Na₂S₂O₃·5H₂O (Salt Hydrate)
Melting Point (°C) 48.0 - 50.049.0 - 51.048.3
Latent Heat of Fusion (J/g) ~210 - 230~160 - 190~200 - 210
Supercooling (°C) < 1.0 (Negligible)< 1.0 (Negligible)> 15.0 (Severe)
Thermal Conductivity (W/m·K) ~0.25 (Low)~0.20 (Low)~0.60 (Moderate)
Cycle Reliability > 1000 cycles> 1000 cycles< 200 cycles (Phase segregation)
Chemical Risk Profile Non-toxic, Non-corrosiveFlammableCorrosive, Hygroscopic

Data synthesized from comparative thermal energy storage literature[2][3].

Validation Workflows: Proving Thermal Reliability

For a PCM to be approved for pharmaceutical logistics, it must prove that its latent heat and melting point do not degrade over hundreds of shipping cycles. The following self-validating protocols establish a rigorous testing framework.

G A Synthesis & Purification B Baseline DSC (Latent Heat) A->B C Thermal Cycling (1000 Cycles) B->C D Post-Cycle DSC (Enthalpy Check) C->D E FT-IR & TGA (Stability) D->E

Caption: Workflow for validating the thermal reliability of 4-octadecanol in TES applications.

Protocol 1: Accelerated Thermal Cycling (The Stress Test)
  • Causality: Reusable pharmaceutical shippers are expected to last 3–5 years. We subject the PCM to 1000 accelerated melt/freeze cycles to force any potential polymorphic degradation or phase separation to manifest[3].

  • Preparation: Encapsulate 10g of 4-octadecanol in a hermetically sealed aluminum crucible to prevent moisture ingress.

  • Self-Validation Checkpoint: Place a secondary crucible containing pure deionized water in the programmable environmental chamber. Monitoring the water's precise 0°C phase change ensures the chamber's temperature sensors are perfectly calibrated and free of spatial thermal gradients.

  • Cycling: Program the chamber to cycle between 30°C and 70°C at a ramp rate of 5°C/min, holding for 30 minutes at each extreme to ensure complete thermal equilibrium. Execute for 1000 cycles.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Causality: DSC quantifies the exact energy absorbed and released (enthalpy). A drop in latent heat post-cycling indicates that a portion of the material has permanently degraded or trapped itself in an amorphous state[4].

  • Calibration (Self-Validation): Before testing the PCM, run an Indium standard (Tm = 156.6°C, ΔH = 28.45 J/g). If the DSC reads outside a 0.1% margin of error, recalibrate the sensor to ensure baseline accuracy.

  • Sampling: Extract 5–10 mg of the cycled 4-octadecanol and place it in a standard aluminum DSC pan.

  • Analysis: Scan from 20°C to 80°C at a heating/cooling rate of 5°C/min under a nitrogen atmosphere (50 mL/min) to prevent high-temperature oxidation during the scan.

  • Acceptance Criteria: The latent heat of fusion must remain within 5% of the pre-cycled baseline (~220 J/g), and the melting peak must not shift by more than 0.5°C.

Protocol 3: FT-IR and TGA for Chemical Integrity
  • Causality: Continuous heating in the presence of trace oxygen can cause fatty alcohols to oxidize into ketones or aldehydes. FT-IR detects this via the emergence of carbonyl peaks, while TGA ensures the material does not volatilize at operational temperatures[2].

  • FT-IR Background (Self-Validation): Run a baseline scan of the empty ATR (Attenuated Total Reflectance) crystal to subtract ambient atmospheric moisture and CO₂.

  • FT-IR Execution: Scan the cycled 4-octadecanol from 4000 to 400 cm⁻¹. Look for the stable O-H stretching peak at ~3300 cm⁻¹. The sudden appearance of a sharp peak at ~1720 cm⁻¹ (C=O stretch) indicates thermal oxidation failure.

  • TGA Execution: Heat the sample from 25°C to 400°C at 10°C/min. 4-octadecanol should show 0% mass loss up to at least 150°C, proving it will not slowly evaporate inside a sealed pharmaceutical shipper.

G cluster_0 4-Octadecanol (Fatty Alcohol) cluster_1 Salt Hydrate (Alternative) Node1 Solid Phase (H-Bonded Network) Node2 Liquid Phase (Mobile Aliphatic Chains) Node1->Node2 Heat (Melting) Node2->Node1 Cool (Self-Nucleation) Node3 Solid Hydrate Node4 Anhydrous Salt + Water Node3->Node4 Heat (Melting) Node4->Node3 Cool (Severe Supercooling) Node5 Phase Segregation (Irreversible) Node4->Node5 Cycle Degradation

Caption: Mechanistic comparison of thermal cycling stability: 4-octadecanol vs. salt hydrates.

Conclusion

For drug development professionals engineering advanced cold-chain solutions, 4-octadecanol presents a highly reliable, non-corrosive alternative to traditional salt hydrates and flammable paraffins. Its unique 48–50°C melting point, driven by the sterically shifted hydroxyl group, combined with its ability to withstand 1000+ thermal cycles without polymorphic degradation, makes it a premium thermal buffer for sensitive pharmaceutical payloads. By implementing the self-validating DSC, TGA, and FT-IR workflows outlined above, packaging engineers can confidently integrate this organic PCM into next-generation thermal energy storage systems.

References

  • Evaporation reduction; physical and chemical principles and review of experiments. UNESCO. 1

  • SWCNT-Encapsulated Phosphorus-Grafted Stearyl Alcohol as a Flame-Retardant Phase-Change Material with Superior Thermal Properties. ACS Applied Energy Materials. 2

  • Enhanced Thermal Energy Storage of n-Octadecane-Impregnated Mesoporous Silica as a Novel Shape-Stabilized Phase Change Material. ACS Omega. 3

  • Preparation and Energy Storage Properties of a Lauric acid/Octadecanol Eutectic Mixture. ACS Omega.4

Sources

Validation

comparative cytotoxicity of secondary vs primary long-chain fatty alcohols

Comparative Cytotoxicity of Secondary vs. Primary Long-Chain Fatty Alcohols: A Technical Guide for Formulation and Drug Development As a Senior Application Scientist, I frequently evaluate the safety and efficacy profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of Secondary vs. Primary Long-Chain Fatty Alcohols: A Technical Guide for Formulation and Drug Development

As a Senior Application Scientist, I frequently evaluate the safety and efficacy profiles of lipidic excipients and active pharmaceutical ingredients (APIs). Long-chain fatty alcohols (LCFAs)—aliphatic chains typically ranging from C12 to C32—are ubiquitous in pharmaceutical formulations, lipid nanoparticles (LNPs), and natural product pharmacology. However, a critical structural nuance dictates their biological behavior: the position of the hydroxyl (-OH) group.

This guide provides an objective, data-driven comparison of the comparative cytotoxicity of primary LCFAs (terminal -OH) versus secondary LCFAs (internal -OH), exploring the structural causality behind their divergent cellular interactions, and outlining a self-validating experimental protocol for their assessment.

Mechanistic Insights: Structural Causality in Cytotoxicity

The fundamental difference in cytotoxicity between primary and secondary LCFAs is governed by steric hindrance and membrane biophysics.

Primary Long-Chain Fatty Alcohols (e.g., 1-Nonadecanol, 1-Heptadecanol) Primary LCFAs possess a terminal hydroxyl group. This unhindered polar head allows the molecule to act as a non-ionic surfactant. The terminal -OH readily hydrates at the lipid-water interface, while the hydrophobic tail intercalates deeply into the phospholipid bilayer of cell membranes. This intercalation disrupts lipid packing, fluidizes the membrane, and leads to non-specific cytotoxicity via membrane leakage and necrosis. For instance, 1[1] demonstrate that primary saturated alcohols are significantly more effective at disrupting cellular integrity than their secondary counterparts due to this high accessibility of the terminal hydroxyl group. Furthermore, glycosylated primary LCFAs, such as 2[2], exhibit potent cytotoxicity against tumor cell lines comparable to commercial surfactants and chemotherapeutics like doxorubicin.

Secondary Long-Chain Fatty Alcohols (e.g., 10-Nonadecanol, 10-Eicosanol) In contrast, secondary LCFAs feature an internal hydroxyl group (e.g., at the C9 or C10 position). This central localization creates significant steric hindrance. The molecule adopts a "bent" or V-shaped conformation within the lipid bilayer, which thermodynamically limits deep intercalation and prevents severe membrane fluidization. Consequently, secondary LCFAs generally exhibit lower acute cytotoxicity. Instead of membrane lysis, they often engage in specific intracellular signaling pathways. A prime example is 3[3], which acts as a cytoprotectant, alleviating toxin-induced cell cycle arrest and apoptosis by actively upregulating the AKT (Protein Kinase B) survival pathway.

MOA cluster_primary Primary LCFAs (e.g., 1-Nonadecanol) cluster_secondary Secondary LCFAs (e.g., 10-Eicosanol) P1 Terminal -OH Group (High Accessibility) P2 Membrane Intercalation & Lipid Packing Disruption P1->P2 P3 Increased Permeability (Cytotoxicity / Necrosis) P2->P3 S1 Internal -OH Group (Steric Hindrance) S2 Receptor / Kinase Interaction (e.g., AKT Activation) S1->S2 S3 Cytoprotection & Cell Cycle Regulation S2->S3

Diagram illustrating the divergent mechanisms of action between primary and secondary LCFAs.

Quantitative Data Comparison

The following table synthesizes experimental data from recent toxicological and pharmacological studies, highlighting the stark contrast in biological activity based on hydroxyl positioning.

Compound ClassRepresentative MoleculeHydroxyl PositionCytotoxicity Profile / IC50Primary Biological Action
Primary LCFA 1-Nonadecanol (C19)Terminal (C1)Moderate to HighSurfactant-like membrane disruption; antimicrobial properties.
Secondary LCFA 10-Nonadecanol (C19)Internal (C10)LowPlant metabolite; significantly weaker membrane disruption.
Primary Glycoside Cupanioside (C16)Terminal (C1)High (Comparable to Doxorubicin)Potent cytotoxicity against HepG2 and MCF-7 tumor cell lines.
Secondary LCFA 10-Eicosanol (C20)Internal (C10)Very Low (Cytoprotective at 6.5 µM)Activates AKT pathway; prevents patulin-induced apoptosis.

(Note: While 4[4] in systemic in vivo models, their in vitro cellular cytotoxicity is highly dependent on chain length and functional group positioning).

Experimental Methodology: Self-Validating Cytotoxicity Profiling

To objectively compare these compounds in your own laboratory, you must employ a self-validating experimental design. Because LCFAs are highly hydrophobic, poor solubility can yield false-negative toxicity data. Furthermore, relying on a single viability assay (like MTT) cannot distinguish between metabolic inhibition and physical membrane lysis.

The following protocol utilizes a dual-endpoint approach to ensure scientific integrity.

Step 1: Vehicle Validation & Compound Emulsification

Causality: LCFAs precipitate in aqueous media. Using high concentrations of DMSO (>0.5%) causes baseline cytotoxicity, confounding results.

  • Dissolve primary and secondary LCFAs in a lipidic carrier (e.g., physiological liposomes) or limit DMSO to ≤0.1% final concentration.

  • Prepare a serial dilution ranging from 1 µM to 200 µM.

  • Validation Check: Run a vehicle-only control. If the vehicle control shows >5% cell death compared to untreated media, the delivery system must be reformulated.

Step 2: Dual-Endpoint Cytotoxicity Screening

Causality: Primary LCFAs cause physical membrane rupture, while secondary LCFAs might alter metabolism without immediate lysis.

  • Seed target cells (e.g., HepG2 or IPEC-J2) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours.

  • Treat cells with the LCFA dose-response formulations for 24 and 48 hours.

  • Assay A (Membrane Integrity): Extract 50 µL of supernatant and perform an LDH (Lactate Dehydrogenase) Release Assay. High LDH indicates physical membrane lysis (typical of primary LCFAs).

  • Assay B (Metabolic Viability): Add WST-8 or Resazurin reagent to the remaining cells. Measure absorbance/fluorescence. A drop in signal without a corresponding spike in LDH suggests metabolic inhibition rather than direct lysis.

Step 3: Mechanistic Profiling (Flow Cytometry)

Causality: To confirm whether cell death is apoptotic (regulated) or necrotic (unregulated surfactant lysis).

  • Harvest treated cells and stain with Annexin V-FITC (binds exposed phosphatidylserine during apoptosis) and Propidium Iodide (PI, enters only membrane-compromised necrotic cells).

  • Analyze via flow cytometry. Primary LCFAs typically shift populations directly to the Annexin V- / PI+ (Necrotic) quadrant due to membrane fluidization.

Workflow Start 1. Compound Preparation (Lipid Emulsion / Low DMSO) CellCulture 2. In Vitro Cell Culture (e.g., HepG2, IPEC-J2) Start->CellCulture Assay1 3A. Membrane Integrity (LDH Release Assay) CellCulture->Assay1 Supernatant Assay2 3B. Metabolic Viability (WST-8 / Resazurin) CellCulture->Assay2 Adherent Cells Assay3 4. Mechanistic Profiling (Annexin V/PI Flow Cytometry) CellCulture->Assay3 Harvested Cells Data 5. Data Synthesis: Necrosis vs. Apoptosis Profiling Assay1->Data Assay2->Data Assay3->Data

Step-by-step self-validating experimental workflow for LCFA cytotoxicity profiling.

Conclusion for Drug Developers

When formulating with long-chain fatty alcohols, the position of the hydroxyl group is not merely a structural trivia—it is a primary driver of the compound's safety and efficacy profile. Primary LCFAs should be leveraged when membrane permeation enhancement or antimicrobial disruption is desired, though their dose-limiting cytotoxicity must be carefully managed. Conversely, secondary LCFAs offer a much wider therapeutic window for systemic applications, often providing cytoprotective benefits and acting as benign structural lipids in nanocarrier formulations.

References

  • 10-Eicosanol Alleviates Patulin-Induced Cell Cycle Arrest and Apoptosis by Activating AKT (Protein Kinase B) in Porcine Intestinal Epithelial Cells. PMC - NIH. Available at: [Link]

  • Human health risk assessment of long chain alcohols. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Octadecanol (Stearyl Alcohol)

Introduction: As a long-chain fatty alcohol, 4-Octadecanol (more commonly known as 1-Octadecanol or stearyl alcohol) is a ubiquitous component in research and development, particularly in pharmaceutical and cosmetic form...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As a long-chain fatty alcohol, 4-Octadecanol (more commonly known as 1-Octadecanol or stearyl alcohol) is a ubiquitous component in research and development, particularly in pharmaceutical and cosmetic formulations where it serves as an emulsifier, thickener, and stabilizer.[1][2] While it is characterized by a low hazard profile and is derived from renewable sources, a disciplined and informed approach to its disposal is paramount for maintaining laboratory safety, ensuring regulatory compliance, and upholding environmental stewardship.[1][2]

This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-Octadecanol. It moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make safe, efficient, and compliant disposal decisions.

Section 1: Foundational Safety & Hazard Assessment

A correct disposal strategy is built upon a thorough understanding of the substance's properties. The causality behind its disposal procedures is directly linked to its physicochemical, toxicological, and environmental characteristics.

Key Physicochemical Properties

The properties of 4-Octadecanol dictate its physical behavior and potential hazards. Its high flash point and insolubility in water are critical factors in assessing disposal risks.

PropertyValueSignificance for Disposal
Physical State White, waxy solid at ambient temperature[2][3]Low risk of vapor inhalation or rapid dispersion. Spills are easily contained.
Melting Point 55 - 59 °C / 131 - 138 °F[3][4]Can become a regulated liquid if transported in molten form above 100°C.[5]
Flash Point ~185 °C / 365 °F[3][6]Classified as a Class IIIB combustible liquid, not considered a fire hazard at ambient temperatures.[7]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone)[3][4][8]Cannot be disposed of down the drain. Contamination with solvents changes its disposal pathway.
Vapor Pressure <0.01 mmHg @ 38 °C[3]Extremely low volatility minimizes inhalation risk under normal conditions.
Toxicological and Hazard Summary

4-Octadecanol is not classified for physical or health hazards under the Globally Harmonized System (GHS).[9] However, a nuanced understanding of its potential risks is essential.

  • Acute Toxicity: It exhibits very low acute toxicity, with a high oral LD50 in rats (20 g/kg), indicating a low risk from accidental ingestion.[4][9]

  • Irritation: While not a primary irritant, it may cause mild, transient eye and skin irritation upon prolonged contact.[6][7]

  • Combustible Dust: A key operational hazard is the potential to form combustible dust when handled as a fine powder.[6][9] Minimizing dust generation during handling and disposal is a critical safety measure.

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[3][9] Waste streams must be segregated to prevent inadvertent mixing and hazardous reactions.

Environmental Profile: Biodegradability and Ecotoxicity

The environmental fate of 4-Octadecanol is a significant factor in its classification as a low-hazard substance.

  • Biodegradability: It is considered readily biodegradable, with studies showing high rates of degradation (e.g., 95.6% in 28 days) under aerobic conditions.[9] This means it is unlikely to persist in the environment.[1] Its low water solubility can sometimes limit the rate of biodegradation, placing it on the borderline of "inherently" biodegradable in some assessments, but the consensus points toward effective environmental breakdown.[10]

  • Bioaccumulation: Due to its biodegradability, it presents a low risk of bioaccumulation.[1]

  • Mobility: 4-Octadecanol is expected to be immobile in soil, binding strongly to soil and sediment particles, which limits its migration into groundwater.[8][10]

Section 2: Risk-Based Disposal Workflow

The following workflow provides a logical decision-making process for managing 4-Octadecanol waste streams. The primary objective is to ensure safety and compliance by correctly characterizing and segregating the waste at the point of generation.

DisposalWorkflow Figure 1: 4-Octadecanol Disposal Decision Workflow cluster_pathways Disposal Pathways cluster_segregation Segregation & Containment start Start: 4-Octadecanol Waste Generated char Step 1: Characterize Waste Is it pure or contaminated? start->char pure Uncontaminated Solid or Surplus Product char->pure Pure cont Contaminated Mixture char->cont Contaminated spill Spill Debris (e.g., absorbents) char->spill empty Empty Containers char->empty collect Step 3: Collect & Contain Use sealed, compatible containers. pure->collect haz_check Step 2: Assess Contaminant Is the contaminant a listed hazardous waste? cont->haz_check spill->collect non_haz Non-Hazardous Mixture (e.g., with non-hazardous media) haz_check->non_haz No haz Hazardous Mixture (e.g., with halogenated solvents) haz_check->haz Yes non_haz->collect haz->collect Follow specific EHS protocol for the hazardous component label_waste Step 4: Label Container 'Non-Hazardous Waste: 4-Octadecanol' or as per hazardous contaminant. collect->label_waste end Step 5: Transfer to Licensed Waste Disposal Vendor label_waste->end

Caption: Decision workflow for the safe disposal of 4-Octadecanol waste.

Section 3: Detailed Disposal Protocols

These protocols provide step-by-step instructions for common scenarios encountered in a laboratory setting. Crucially, always consult your institution's specific Environmental Health & Safety (EHS) guidelines before proceeding.

Protocol 1: Disposal of Uncontaminated Solid 4-Octadecanol

This applies to surplus, off-specification, or unused 4-Octadecanol that has not been mixed with other chemicals.

  • Personal Protective Equipment (PPE): At a minimum, wear safety glasses and nitrile gloves. If handling fine powder, a dust mask or respirator is recommended to prevent inhalation.[3][6]

  • Waste Collection: Carefully sweep or transfer the solid 4-Octadecanol into a designated waste container.[11] This should be a durable, sealable container (e.g., a polyethylene drum or bucket) to prevent leaks or spills.

  • Avoid Dust Generation: When transferring the material, minimize the drop height and handle it gently to prevent the formation of combustible dust clouds.[6]

  • Labeling: Clearly label the container as "NON-HAZARDOUS WASTE: 4-Octadecanol (Stearyl Alcohol)" and include the date and laboratory of origin.

  • Storage: Store the sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[6]

  • Disposal: Arrange for pickup and disposal through your institution's licensed waste management vendor. As a non-hazardous solid, it can often be disposed of via incineration or in a sanitary landfill, depending on local regulations.[5]

Protocol 2: Handling Contaminated 4-Octadecanol

This applies when 4-Octadecanol is mixed with other substances, such as solvents or reaction byproducts. The contaminant dictates the disposal process.

  • Waste Characterization: Identify all contaminants in the mixture. The entire mixture must be treated according to the hazards of its most hazardous component.

  • Segregation (Critical Step):

    • Non-Halogenated Solvents: If mixed with non-halogenated solvents (e.g., ethanol, acetone), keep this waste stream separate.

    • Halogenated Solvents: If mixed with halogenated solvents (e.g., dichloromethane, chloroform), this waste is now considered hazardous solvent waste. Never mix halogenated and non-halogenated waste streams. [12] Doing so needlessly classifies the entire volume as the more expensive and stringently regulated halogenated waste.[12]

  • Containment: Use a designated, sealed hazardous waste container appropriate for the solvent or chemical present. Ensure the container material is compatible with all components of the mixture.

  • Labeling: Use your institution's official hazardous waste tag. List all components and their approximate percentages.

  • Disposal: Manage the container as hazardous waste according to your EHS protocols and arrange for disposal via your certified hazardous waste vendor.

Protocol 3: Decontamination and Disposal of Empty Containers

Empty containers retain product residue and must be handled properly.[5]

  • Gross Decontamination: Scrape out as much residual solid 4-Octadecanol as possible. Collect this residue for disposal as described in Protocol 1.

  • Rinsing: Rinse the container three times with a suitable solvent in which 4-Octadecanol is soluble (e.g., ethanol or acetone).

  • Rinsate Management: The solvent rinsate is now considered chemical waste. Collect it in a designated waste solvent container for disposal according to Protocol 2. Do not pour the rinsate down the drain. [12][13]

  • Final Disposal: Once triple-rinsed and fully dry, the container can typically be disposed of as non-hazardous solid waste or recycled, depending on institutional policy. Deface or remove the original chemical label to prevent confusion.[5]

Conclusion

The proper disposal of 4-Octadecanol is straightforward when guided by an understanding of its chemical nature. Its low intrinsic hazard and ready biodegradability simplify the process, but this does not negate the need for professional diligence. The core principles are unwavering: characterize the waste accurately, segregate it from hazardous streams, contain it safely, and transfer it to a licensed disposal professional . By adhering to these protocols, researchers can ensure their work remains safe, compliant, and environmentally responsible.

References

  • Hazardous Waste Experts. (2017). Does the EPA Alcohol Exemption Apply to Your Business?. [Link]

  • Lion Technology. (2025). Cal DTSC Readopts Emergency Haz Waste Exemption for Ethyl Alcohol. [Link]

  • Earth911. (2025). How to Dispose of Liquor and Denatured Alcohol Safely. [Link]

  • Sustainability Directory. (n.d.). Octadecanol. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet. [Link]

  • Department of Toxic Substances Control. (n.d.). Industrial Ethyl Alcohol Exemption Summary. [Link]

  • Sustainability Directory. (n.d.). Octadecanol → Area → Sustainability. [Link]

  • PubChem. (n.d.). Stearyl Alcohol. National Center for Biotechnology Information. [Link]

  • Greenbook. (2010). Green Tac Safety Data Sheet. [Link]

  • OECD Existing Chemicals Database. (n.d.). 1-OCTADECANOL CAS N°: 112-92-5. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Ecoworkers. (n.d.). STEARYL ALCOHOL Safety Data Sheet. [Link]

  • Ataman Kimya. (n.d.). N-OCTADECANOL. [Link]

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Handling

Personal protective equipment for handling 4-Octadecanol

Comprehensive Safety and Operational Guide for Handling 4-Octadecanol As researchers and drug development professionals scale up lipid-based formulations, the handling of long-chain fatty alcohols like 4-Octadecanol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-Octadecanol

As researchers and drug development professionals scale up lipid-based formulations, the handling of long-chain fatty alcohols like 4-Octadecanol (CAS: 856576-38-0)[1] requires precise logistical and safety planning. While generally recognized as having low acute toxicity, 4-Octadecanol is a waxy solid at ambient temperatures that presents specific mechanical and respiratory hazards during manipulation[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we establish a self-validating operational framework—explaining the causality behind every Personal Protective Equipment (PPE) choice and handling step so your laboratory can maintain uncompromising safety and scientific integrity.

Chemical Profile and Hazard Causality

Understanding the physical chemistry of 4-Octadecanol is the foundation of our safety strategy. As a C18 branched fatty alcohol, it is highly lipophilic and exists as a solid or powder at room temperature[1][2].

  • Inhalation Hazard: The primary risk during ambient handling is the generation of micro-particulate dust. Inhalation of these particulates can cause mechanical irritation to the respiratory tract[3].

  • Dermal/Ocular Hazard: While not a severe corrosive, prolonged contact with lipophilic waxy solids can cause defatting of the skin, leading to mild dermatitis and ocular irritation[3][4].

  • Thermal Hazard: In drug development, 4-Octadecanol is frequently melted for lipid nanoparticle (LNP) or emulsion formulation. Heating transitions the risk profile from dust inhalation to vapor exposure and thermal burns.

Personal Protective Equipment (PPE) Matrix

To mitigate these state-dependent risks, the following PPE matrix must be strictly adhered to. This equipment satisfies both OSHA and European Standard (EN) requirements[3].

PPE CategorySpecificationRegulatory StandardCausality / Justification
Eye/Face Chemical safety goggles with side shields. Face shield if heating.OSHA 29 CFR 1910.133 / EN166Prevents ocular irritation from airborne dust particles or splashes of molten lipid[3].
Hands (Ambient) Nitrile gloves (minimum 4 mil thickness).EN 374Nitrile provides excellent resistance to lipophilic organic compounds, preventing skin defatting[4].
Hands (Heated) Insulated thermal gloves over nitrile liners.EN 407Protects against thermal burns when handling molten 4-Octadecanol (>60°C).
Respiratory N95, P100, or EN 149 approved particulate respirator.OSHA 29 CFR 1910.134Mandatory when local exhaust ventilation is unavailable to filter irritating solid particulates[3].
Body Flame-resistant laboratory coat and closed-toe shoes.Standard Lab ProtocolProvides a barrier against static dust accumulation and accidental spills[3].

Operational Workflows: Step-by-Step Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's validation check is confirmed.

Protocol A: Safe Dispensing of Solid 4-Octadecanol
  • Preparation: Verify that the chemical fume hood or local exhaust ventilation is operational (face velocity > 100 fpm). Validation: Check the hood's digital airflow monitor.

  • PPE Donning: Equip nitrile gloves, safety goggles, and a lab coat. If weighing outside a hood, don an N95 respirator[3].

  • Static Mitigation: Because dry powders can build static electricity during transfer, use a grounded anti-static spatula for dispensing.

  • Dispensing: Open the container gently to minimize aerosolizing the waxy powder. Transfer the required mass to a pre-tared, anti-static weigh boat[4].

  • Decontamination: Wipe down the exterior of the container and the balance with a 70% ethanol or isopropanol wipe to remove residual lipophilic dust before returning the chemical to storage.

Protocol B: Melting and Formulation Handling
  • Thermal Setup: Place the vessel containing 4-Octadecanol in a temperature-controlled water bath or heating block set to 70°C (above its melting point).

  • Ventilation: Conduct all heating strictly inside a fume hood. Causality: Heating generates fatty alcohol vapors that can condense in the lungs if inhaled.

  • Transfer: Use thermal gloves to handle the heated vessel. Transfer the molten liquid using pre-warmed glass pipettes to prevent rapid solidification and clogging inside the pipette tip.

Spill Response and Disposal Plan

Fatty alcohols pose a unique logistical challenge for disposal. Because they are waxy solids at room temperature, they must never be flushed down laboratory drains. Even if diluted with hot water or solvents, they will eventually cool, precipitate, and cause severe plumbing blockages[5][6].

Step-by-Step Spill Cleanup (Solid):
  • Isolate: Restrict access to the spill area.

  • Contain: Do not use compressed air or dry sweeping, which disperses dust[3].

  • Collect: Use a HEPA-filtered vacuum or carefully sweep the material using a wet paper towel to suppress dust generation[4].

  • Dispose: Place the collected material into a sealable, compatible hazardous waste container.

Logistical Disposal Plan:
  • Segregation: Store 4-Octadecanol waste away from strong oxidizing agents to prevent combustible reactions[3].

  • Labeling: Label the container clearly as "Non-Hazardous Chemical Waste - Solid Fatty Alcohols."

  • Execution: Transfer to your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste disposal facility for high-temperature incineration[4].

Workflow Visualization

G Start 4-Octadecanol Handling StateSolid Ambient (Solid/Powder) Risk: Dust Inhalation Start->StateSolid StateHeated Heated (Liquid/Melt) Risk: Vapor & Thermal Start->StateHeated PPESolid PPE: N95/P100 Respirator, Nitrile Gloves, Goggles StateSolid->PPESolid PPEHeated PPE: Fume Hood, Thermal Gloves, Face Shield StateHeated->PPEHeated Disposal Waste Disposal: Solidify & Incinerate (NO DRAIN DISPOSAL) PPESolid->Disposal PPEHeated->Disposal

Operational workflow and PPE decision matrix for handling 4-Octadecanol across physical states.

References

  • National Center for Advancing Translational Sciences (NCATS). "4-OCTADECANOL - gsrs." NIH.[Link]

  • National Center for Biotechnology Information. "1-Octadecanol." PubChem Database.[Link]

  • Metasci. "Safety Data Sheet 1-Octadecanol." [Link]

  • The Royal Society of Chemistry. "Environmental and Human Safety Aspects of Fatty Alcohols."[Link]

Sources

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